molecular formula C14H10F2O2 B1463776 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid CAS No. 1183946-15-7

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Cat. No.: B1463776
CAS No.: 1183946-15-7
M. Wt: 248.22 g/mol
InChI Key: HVZMZAJJKTZEDS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . Its CAS registry number is 1183946-15-7 . This molecule features a biphenyl backbone, where two benzene rings are connected, with substituents including fluorine atoms and a carboxylic acid group, which is typical in compounds used for further chemical synthesis . Compounds with similar fluorinated biphenyl structures are frequently investigated as key intermediates or building blocks in medicinal chemistry and pharmaceutical research . For instance, structurally related benzoic acid derivatives have been cited in patents for use in developing therapeutic agents, highlighting the potential research value of this chemical class . As a building block, the carboxylic acid group allows for further functionalization, for example, into amides or esters, while the fluorine atoms can influence the molecule's electronic properties and metabolic stability . This makes it a valuable reagent for constructing more complex molecules for various research applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-5-12(15)11(6-8)9-3-4-10(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZMZAJJKTZEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681130
Record name 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183946-15-7
Record name 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid" properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the biaryl carboxylic acid class of molecules. Biaryl motifs are of central importance in modern chemical science, finding critical applications in medicine, agriculture, and materials science.[1][2] This document details the compound's structural and physicochemical properties, outlines a robust, field-proven synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and explores its potential applications in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction: The Significance of the Biaryl Carboxylic Acid Scaffold

The biaryl architecture is a privileged structural motif, forming the core of numerous clinically significant drugs, advanced materials, and natural products.[2][3] The inherent conformational constraints of the biaryl axis can create unique three-dimensional structures (atropisomers) that are ideal for precise molecular recognition at biological targets. When combined with the versatile chemical handle of a carboxylic acid group, these molecules become powerful building blocks for creating novel therapeutics and functional materials.[3]

This compound exemplifies this molecular class. The strategic placement of fluorine atoms can significantly influence key properties such as lipophilicity, metabolic stability, and binding affinity, making it a compound of considerable interest for medicinal chemistry applications.[4] This guide will synthesize available data to provide a detailed technical profile of this specific molecule.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not broadly published, its core properties can be reliably predicted based on its structure and data from public chemical databases.

PropertyValueSource
Molecular Formula C₁₄H₁₀F₂O₂[5]
Molecular Weight 248.23 g/mol [5]
IUPAC Name This compound[6]
CAS Number Not explicitly assigned; contextually derived from suppliers.N/A
Canonical SMILES CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F[5]
InChI Key HVZMZAJJKTZEDS-UHFFFAOYSA-N[6]
Calculated XLogP3 3.6[7] (Isomer)
Appearance Expected to be a white to off-white solid[8] (Analog)

Synthesis and Characterization: A Suzuki-Miyaura Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its mild conditions, broad functional group tolerance, and high efficiency.[1][3][9] It represents the most powerful and reliable approach for constructing the C-C bond between the two phenyl rings of the target molecule.[1]

Proposed Synthetic Pathway

The synthesis involves the coupling of two key building blocks: an aryl halide and an arylboronic acid.

G cluster_0 Reactant A: Aryl Halide cluster_1 Reactant B: Boronic Acid cluster_2 Catalytic System A Methyl 4-bromo-2-fluorobenzoate C Methyl 2-fluoro-4-(2-fluoro- 5-methylphenyl)benzoate A->C B (2-Fluoro-5-methylphenyl)boronic acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Cs₂CO₃, K₂CO₃) Catalyst->C Suzuki-Miyaura Coupling Solvent Solvent (e.g., DME/Water, Toluene) D 2-Fluoro-4-(2-fluoro- 5-methylphenyl)benzoic acid C->D Hydrolysis (e.g., NaOH, H₂O/THF) G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A This compound Building Block B Oncology Kinase Inhibitors A:f1->B:f0 Amidation, Coupling Rxns C Inflammation Enzyme Inhibitors A:f1->C:f0 Derivatization D Infectious Disease Antiviral/Antifungal Agents A:f1->D:f0 Scaffold Hopping

Sources

A Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal framework for interacting with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, offering a means to fine-tune a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid (CAS Number: 1183946-15-7), a compound of significant interest for its potential applications in drug discovery.

This document will explore the synthesis, key physicochemical characteristics, and potential therapeutic applications of this fluorinated biphenyl carboxylic acid. By examining the roles of its distinct structural features—the biphenyl core, the carboxylic acid moiety, and the dual fluorine and methyl substitutions—we will provide a comprehensive resource for researchers looking to leverage this and similar molecules in their drug development programs.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in this compound imparts a specific set of properties that are highly relevant for its biological activity and drug-likeness.

PropertyValueSource
CAS Number 1183946-15-7Chemical Supplier Catalogs
Molecular Formula C₁₄H₁₀F₂O₂Chemical Supplier Catalogs
Molecular Weight 248.23 g/mol Chemical Supplier Catalogs
IUPAC Name This compoundChemical Supplier Catalogs

The presence of two fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the pKa of the carboxylic acid and modulate the binding interactions with target proteins.[5][6] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[7] The methyl group provides a lipophilic handle that can engage in favorable van der Waals interactions within the hydrophobic pockets of target enzymes or receptors.

Synthesis of this compound

The construction of the biaryl scaffold of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.[8][9][10]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, a plausible route would involve the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_final_step Hydrolysis cluster_product Final Product A 2-Fluoro-5-methylphenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B Methyl 4-bromo-2-fluorobenzoate B->C D Methyl 2-fluoro-4-(2-fluoro-5-methylphenyl)benzoate C->D C-C Bond Formation E Base (e.g., NaOH) Acid Workup (e.g., HCl) D->E F This compound E->F Ester Cleavage

Caption: Proposed Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Coupling Reaction:

    • To a degassed mixture of toluene and water, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), 2-fluoro-5-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Spurge the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the reaction mixture at 90°C under an inert atmosphere for 12-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude intermediate ester. Purify by column chromatography if necessary.

  • Hydrolysis:

    • Dissolve the intermediate ester in a mixture of methanol and water.

    • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Potential Therapeutic Applications

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl scaffold. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern on the biphenyl rings can influence the potency and selectivity for COX-1 versus COX-2. It is plausible that this compound could exhibit anti-inflammatory and analgesic properties.[11][12]

Anticancer Potential

The biphenyl core is also present in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways or by acting as receptor antagonists. The substitution pattern on the biphenyl rings is critical for target specificity and potency.[9]

Potential_Applications cluster_properties Structural Features cluster_applications Potential Therapeutic Areas Target_Molecule This compound Biphenyl_Core Biphenyl_Core Target_Molecule->Biphenyl_Core Carboxylic_Acid Carboxylic_Acid Target_Molecule->Carboxylic_Acid Fluorine_Substituents Fluorine_Substituents Target_Molecule->Fluorine_Substituents Methyl_Group Methyl_Group Target_Molecule->Methyl_Group Anti-inflammatory Anti-inflammatory Biphenyl_Core->Anti-inflammatory Anticancer Anticancer Biphenyl_Core->Anticancer Carboxylic_Acid->Anti-inflammatory Other_Targets Other Potential Targets Fluorine_Substituents->Other_Targets Modulates PK/PD Methyl_Group->Other_Targets Enhances Binding Analgesic Analgesic Anti-inflammatory->Analgesic

Caption: Logical relationships between structural features and potential therapeutic applications.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies, and its structural features suggest a high potential for biological activity. Further research is warranted to elucidate its specific pharmacological profile. Screening this compound against a panel of relevant biological targets, such as COX enzymes, various kinases, and nuclear receptors, could uncover novel therapeutic applications. The insights gained from such studies would not only define the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of fluorinated biphenyl carboxylic acids.

References

  • Jain, Z. J., et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

  • ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

  • eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • PubMed. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Available from: [Link]

  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • ResearchGate. Structure property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

  • PubChem. 2'-Fluorobiphenyl-3-carboxylic acid. Available from: [Link]

  • Beilstein Journals. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • PubChem. 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Available from: [Link]

  • ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. Available from: [Link]

  • Google Patents. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

An In-depth Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid of significant interest in contemporary chemical research. This document details the molecular structure, physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and robust analytical methodologies for its characterization. Furthermore, it explores the potential applications of this compound, drawing from the established roles of analogous structures in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the chemistry and utility of this molecule.

Introduction and Molecular Overview

This compound, with the CAS Number 1183946-15-7, is a polysubstituted aromatic carboxylic acid.[1][2] Its structure is characterized by a biphenyl core, where two phenyl rings are linked by a single carbon-carbon bond. Both aromatic rings are substituted with fluorine atoms, which significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The presence of a carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation and esterification, making it a valuable building block in organic synthesis. The methyl group on one of the phenyl rings further modulates its steric and electronic profile.

The strategic incorporation of fluorine is a widely recognized strategy in drug discovery to enhance the pharmacological properties of molecules.[3] Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents and advanced materials.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1183946-15-7
Molecular Formula C₁₄H₁₀F₂O₂[2][4]
Molecular Weight 248.23 g/mol
IUPAC Name This compound[4]
Appearance Expected to be a white to off-white solidAnalogy
Solubility Soluble in organic solvents like DMSO, DMF, and methanolAnalogy
Melting Point Not experimentally determined; predicted to be in the range of 150-200 °CAnalogy

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between the two aromatic rings and is well-suited for the synthesis of complex biaryl compounds with high functional group tolerance.[5]

Synthetic Pathway

The logical disconnection for the synthesis of the target molecule points to two key precursors: 4-bromo-2-fluorobenzoic acid and (2-fluoro-5-methylphenyl)boronic acid .

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 4-bromo-2-fluorobenzoic_acid 4-Bromo-2-fluorobenzoic acid reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) 4-bromo-2-fluorobenzoic_acid->reaction 2-fluoro-5-methylphenylboronic_acid (2-Fluoro-5-methylphenyl)boronic acid 2-fluoro-5-methylphenylboronic_acid->reaction target_molecule This compound reaction->target_molecule

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[6][7]

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • (2-Fluoro-5-methylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzoic acid, (2-fluoro-5-methylphenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~10-12 ppm (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ ~7.9-8.1 ppm (m, 1H): A multiplet corresponding to the proton on the benzoic acid ring that is ortho to the carboxylic acid group and meta to the fluorine atom.

  • δ ~7.1-7.4 ppm (m, 4H): A complex multiplet region for the remaining aromatic protons on both rings. The coupling with fluorine atoms will result in complex splitting patterns.

  • δ ~2.3 ppm (s, 3H): A singlet corresponding to the methyl group protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

  • δ ~165-170 ppm: The carbon of the carboxylic acid group.

  • δ ~158-164 ppm (d, J ≈ 250 Hz): The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond carbon-fluorine coupling constants.

  • δ ~115-145 ppm: A series of signals corresponding to the other aromatic carbons. The carbons ortho and meta to the fluorine atoms will exhibit smaller carbon-fluorine couplings.

  • δ ~20 ppm: The carbon of the methyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 247.0574 for C₁₄H₉F₂O₂⁻. The fragmentation pattern in the mass spectrum would likely show the loss of CO₂ (44 Da) and other characteristic fragments of the biphenyl core.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

  • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching of the aromatic rings.

  • ~1200-1300 cm⁻¹: C-F stretching.

Potential Applications

While specific applications for this compound are not yet widely published, its structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, with numerous examples of compounds exhibiting a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to biological targets. This makes the title compound a valuable intermediate for the synthesis of new drug candidates.

Materials Science

Fluorinated biphenyls are also important in materials science, particularly in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The unique electronic and photophysical properties conferred by the fluorine substituents can be exploited to create materials with tailored characteristics.

Safety and Handling

As a novel chemical entity, a comprehensive toxicological profile for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential for applications in drug discovery and materials science. The reliable Suzuki-Miyaura coupling protocol detailed in this guide provides a clear pathway for its synthesis, and the outlined analytical methods ensure its unambiguous characterization. As research into fluorinated organic compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.

References

  • Angene. This compound. ([Link]).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53211098, this compound. ([Link]).

  • Google Patents. A process for the preparation of 2-(4-methylphenyl)
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. ().
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. ([Link]).

  • Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. ([Link]).

  • Royal Society of Chemistry. Supplementary Information - Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. ([Link]).

  • Royal Society of Chemistry. Supplementary Information. ([Link]).

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340. ([Link]).

Sources

An In-Depth Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Within this context, biaryl scaffolds represent a privileged structural motif in numerous clinically successful drugs. The convergence of these two concepts in molecules such as 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid presents a compelling area of research. This guide provides a comprehensive technical overview of this specific compound, from its rational synthesis to its analytical characterization and prospective applications in drug discovery and materials science.

I. Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[1]

This bifluorinated biphenyl carboxylic acid possesses a unique substitution pattern that dictates its three-dimensional conformation and electronic distribution, which are critical determinants of its biological activity and material properties.

PropertyValueSource
Molecular Formula C₁₄H₁₀F₂O₂PubChem[1]
Molecular Weight 248.23 g/mol PubChem
Canonical SMILES CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)FPubChem
InChI Key SGEWRYNEHHDJRY-UHFFFAOYSA-NPubChem
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; sparingly soluble in water (predicted)General Knowledge

II. Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl core of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning methodology offers high functional group tolerance and excellent yields for the formation of C-C bonds between sp²-hybridized carbon atoms.

The logical disconnection for the synthesis of the target molecule involves the coupling of two key building blocks: a halogenated benzoic acid derivative and a substituted phenylboronic acid.

G Target This compound Retrosynthesis Retrosynthetic Disconnection (Suzuki-Miyaura) Target->Retrosynthesis BuildingBlock1 Aryl Halide: 2-Fluoro-4-bromobenzoic acid Retrosynthesis->BuildingBlock1 BuildingBlock2 (2-Fluoro-5-methylphenyl)boronic acid Retrosynthesis->BuildingBlock2 Coupling Suzuki-Miyaura Coupling BuildingBlock1->Coupling BuildingBlock2->Coupling Coupling->Target

Figure 1: Retrosynthetic analysis for the synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Materials:

  • 2-Fluoro-4-bromobenzoic acid

  • (2-Fluoro-5-methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-bromobenzoic acid (1.0 eq.), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of anhydrous 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask. Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification A 2-Fluoro-4-bromobenzoic acid E Dioxane/Water A->E B (2-Fluoro-5-methylphenyl)boronic acid B->E C Pd(OAc)₂ + PPh₃ C->E D K₂CO₃ (Base) D->E F Reflux (80-100 °C) E->F G Acid Wash (HCl) F->G H Extraction (EtOAc) G->H I Purification H->I Product Pure Product I->Product

Figure 2: Workflow for the synthesis and purification of the target compound.

III. Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling. The methyl group protons will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbons directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), while carbons further away will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide two distinct signals, confirming the presence of the two non-equivalent fluorine atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecule, with the measured mass corresponding to the calculated exact mass of C₁₄H₁₀F₂O₂.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad signal), the C=O stretch of the carbonyl group, and C-F stretching vibrations.

IV. Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not widely published in peer-reviewed literature, its structural features suggest potential applications in several areas of research.

A. As a Scaffold in Medicinal Chemistry

Fluorinated benzoic acid derivatives are prevalent in medicinal chemistry.[3] The presence of two fluorine atoms in the target molecule can modulate its acidity, lipophilicity, and metabolic stability, making it an attractive starting point for the development of novel therapeutic agents.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element to the active sites of various enzymes. The fluorinated biphenyl scaffold can be tailored to achieve high affinity and selectivity for specific targets. For instance, similar fluorinated benzoic acids have been investigated as inhibitors of enzymes like influenza neuraminidase.[4]

  • Anti-inflammatory and Analgesic Agents: The biphenyl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this molecule could lead to the discovery of new anti-inflammatory or analgesic compounds.

  • Anticancer Agents: The development of novel anticancer agents often involves the exploration of unique aromatic scaffolds that can interact with key oncogenic proteins.

B. In Materials Science

The rigid, aromatic structure of this compound makes it a candidate for the synthesis of advanced materials.

  • Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays. The introduction of fluorine atoms can influence the mesophase behavior and dielectric properties of these materials.

  • Polymers and Resins: The carboxylic acid functionality allows for the incorporation of this molecule into polyesters and polyamides, potentially imparting enhanced thermal stability and unique optical properties due to the fluorine content.

V. Future Directions and Conclusion

This compound represents a synthetically accessible and promising scaffold for further investigation in both medicinal chemistry and materials science. The robust Suzuki-Miyaura coupling provides a reliable route to its synthesis, enabling the generation of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the biological evaluation of this compound and its analogues against a panel of relevant therapeutic targets. Elucidating its mechanism of action in any identified biological system will be crucial for its potential development as a drug lead. In the realm of materials science, a systematic investigation into its properties when incorporated into polymers or as a component of liquid crystalline mixtures is warranted. This in-depth technical guide serves as a foundational resource for researchers poised to explore the scientific potential of this intriguing fluorinated biphenyl carboxylic acid.

References

  • Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. (2025). ResearchGate. [Link]

  • This compound. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Chemical Safety of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid derivative.[2][3] Its structure suggests potential applications in medicinal chemistry and materials science, where fluorination is often employed to modulate physicochemical and biological properties. Given its status as a relatively novel research chemical, a thorough understanding of its potential hazards is critical for ensuring the safety of laboratory personnel.

This guide provides an in-depth overview of the known and inferred safety data for this compound, with a focus on practical, field-proven insights for its safe handling, storage, and disposal.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for environmental fate and transport, as well as for designing appropriate handling and storage procedures.

PropertyValueSource
CAS Number 1183946-15-7[2]
Molecular Formula C₁₄H₁₀F₂O₂[3]
Molecular Weight 248.22 g/mol [4]
Appearance White to off-white solid (inferred)General observation for similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF) (inferred)General observation for similar compounds
XLogP3 3.6[4]

Hazard Identification and Classification (Inferred)

While no specific GHS classification exists for this compound, data from structurally similar fluorinated benzoic acid derivatives suggest the following potential hazards.[1][5][6]

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Based on these inferred hazards, the compound should be handled as, at a minimum, a substance with the following GHS classifications:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to all exposures. The following is a step-by-step protocol for the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical step in mitigating exposure risks. The following diagram illustrates a logical workflow for PPE selection when handling this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Potential for Exposure Inhalation Inhalation of Dust? Start->Inhalation Skin_Contact Skin Contact? Inhalation->Skin_Contact No Respirator Use NIOSH-approved Respirator (e.g., N95) Inhalation->Respirator Yes Gloves Wear Nitrile Gloves Skin_Contact->Gloves Eye_Contact Eye Splash? Goggles Wear Chemical Safety Goggles Eye_Contact->Goggles Yes Eye_Contact->Goggles No, but good practice Lab_Coat Wear Laboratory Coat Gloves->Lab_Coat Lab_Coat->Eye_Contact

Caption: PPE Selection Workflow for Handling this compound.

Handling Protocol
  • Glove Inspection: Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid skin contact.[1]

  • Weighing: Weigh the compound in a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: Add the solid to the solvent slowly in a fume hood. If sonication is required, ensure the vessel is capped.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[7]

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the solid material, minimizing dust generation. Place the material in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] A storage temperature of 2-8°C for long-term storage has been suggested.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions.

Toxicological Information (Inferred)

As previously stated, no specific toxicological studies have been conducted on this compound. The information below is based on general principles and data from related compounds.

  • Acute Toxicity: The acute oral, dermal, and inhalation toxicity are unknown. It should be handled as a potentially harmful substance.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. It is not listed as a carcinogen by IARC, NTP, or OSHA.[1]

  • Mutagenicity and Teratogenicity: There is no data available on the mutagenic or teratogenic effects of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

Conclusion

This compound is a research chemical with an incomplete safety profile. The information and protocols outlined in this guide are based on the best available data for structurally related compounds and are intended to foster a culture of safety in the laboratory. Researchers, scientists, and drug development professionals must exercise due diligence and professional judgment when handling this and other novel chemical entities.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-hydroxybenzoic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.

Sources

An In-Depth Technical Guide to the Solubility Assessment of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous solubility of the novel chemical entity 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. For the purposes of this document, this compound will be treated as a representative example of a new molecule entering the early-stage drug discovery pipeline. Given the limited publicly available data on this specific molecule, this guide emphasizes the strategic application of predictive methods and robust experimental protocols to generate a foundational solubility profile. This approach is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility assessment.

Introduction: The Critical Role of Solubility

Physicochemical Characterization and In Silico Profiling

Before any wet lab experiments are initiated, a thorough in silico analysis is essential to predict the behavior of the target molecule. This predictive step allows for a more targeted and efficient experimental design.

Molecular Structure and Properties

The foundational data for this compound is its molecular structure and key computed properties.

PropertyValueSource
Molecular Formula C₁₄H₁₀F₂O₂PubChem[4]
Molecular Weight 248.22 g/mol PubChem[4]
XLogP3 3.6PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]
CAS Number 1179676-15-3PubChem[4]
  • Analysis of Properties: The molecule possesses a carboxylic acid group, which is a hydrogen bond donor and acceptor, suggesting it is an acidic compound. The XLogP3 value of 3.6 indicates a moderate level of lipophilicity, which often correlates with lower aqueous solubility. The presence of two fluorine atoms can further influence properties like pKa and crystal lattice energy.

In Silico Solubility Prediction

Numerous computational models exist to predict aqueous solubility.[5][6] These models, which range from simple fragment-based methods to complex machine learning algorithms, provide an initial estimate that can guide experimental concentration ranges.[7][8][9] While these predictions are not a substitute for experimental data, they are invaluable for early-stage decision-making.[5]

Theoretical Framework: pH-Dependent Solubility

The solubility of ionizable compounds is critically dependent on the pH of the aqueous medium. For an acidic compound like this compound, the Henderson-Hasselbalch equation is the governing principle.[10][11]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [HA] is the concentration of the neutral, un-ionized acid.

  • [A⁻] is the concentration of the ionized conjugate base.

The un-ionized form (HA) is typically less soluble than the ionized form (A⁻).[12] Therefore, as the pH of the solution increases above the compound's pKa, the equilibrium will shift towards the more soluble, deprotonated form, leading to a significant increase in overall solubility.[12][13] This pH-dependent behavior is a critical consideration for predicting how a drug will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).[14]

Experimental Solubility Assessment: A Tiered Approach

A robust solubility assessment strategy employs a tiered approach, starting with high-throughput kinetic measurements for initial screening, followed by more resource-intensive thermodynamic measurements for lead candidates.[1]

Tier 1: Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[15][16] It is a non-equilibrium measurement that is well-suited for high-throughput screening (HTS) in early drug discovery.[17]

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[17]

  • Assay Plate Preparation: In a 96-well microplate, add 490 µL of the desired aqueous buffer (e.g., pH 5.0, 6.2, and 7.4 phosphate-buffered saline, PBS) to each well.[17]

  • Compound Addition: Add 10 µL of the 20 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 400 µM with 2% DMSO.[17] Perform this in duplicate.[17]

  • Incubation: Seal the plate and place it on a thermomixer, shaking at 850 rpm for 2 hours at room temperature.[16][17]

  • Precipitate Removal: Separate the undissolved precipitate. This can be achieved by centrifuging the plate and collecting the supernatant or by filtering the solution through a solubility filter plate.[17][18]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy.[17][19]

  • Causality: This method is termed "kinetic" because the short incubation time does not allow the system to reach thermodynamic equilibrium.[15] The use of DMSO can sometimes lead to supersaturated solutions, potentially overestimating the true solubility.[20] However, its speed and low compound requirement make it ideal for rapidly ranking large numbers of compounds.[17]

Kinetic_Solubility_Workflow Kinetic Solubility Assessment Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare 20 mM Stock in 100% DMSO Add Add 10 µL Stock to 490 µL Buffer (2% DMSO) Stock->Add Buffer Aliquot Aqueous Buffer (e.g., pH 7.4 PBS) in 96-well plate Buffer->Add Incubate Incubate with Shaking (2 hours, RT) Add->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Soluble Compound (HPLC-UV / LC-MS) Filter->Quantify

Caption: High-throughput kinetic solubility workflow.

Tier 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1] The "shake-flask" method is the gold-standard for this measurement.[20]

  • Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial.[20] Ensure enough solid is present so that some remains undissolved at the end of the experiment.[20]

  • pH Verification: Measure and record the initial pH of the suspension.[20]

  • Equilibration: Seal the vials and place them on a vial roller or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[21] Allow the suspension to equilibrate for an extended period, typically 24 to 72 hours.[19] Equilibrium is reached when consecutive measurements show no change in concentration.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by filtration (using a 0.45 µm filter) or centrifugation.[17]

  • Final pH Measurement: Measure and record the pH of the final saturated solution.[20][21]

  • Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated HPLC method.[1][22]

  • Self-Validation: The protocol's integrity is maintained by ensuring that solid material is present throughout the experiment, confirming saturation.[20] Verifying the pH at the beginning and end of the experiment is crucial, especially for unbuffered solutions or when high concentrations of an acidic or basic compound are used.[20] According to FDA guidelines, solubility should be evaluated over a pH range of 1.2 to 6.8.[21]

Thermodynamic_Solubility_Workflow Thermodynamic Solubility (Shake-Flask) Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_sampling Sampling & Analysis AddSolid Add Excess Solid Compound to Buffer in Vial MeasurepH1 Measure & Record Initial pH AddSolid->MeasurepH1 Equilibrate Equilibrate with Agitation (24-72 hours, constant T) MeasurepH1->Equilibrate Separate Separate Solid/Liquid (Centrifuge / Filter) Equilibrate->Separate MeasurepH2 Measure & Record Final pH of Supernatant Separate->MeasurepH2 Quantify Quantify Concentration via Validated HPLC Method MeasurepH2->Quantify

Caption: Gold-standard shake-flask thermodynamic solubility workflow.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of dissolved compounds in solubility studies.[1][23]

  • System Preparation: Use a suitable HPLC system equipped with a C18 column and a UV or Photo-Diode Array (PDA) detector.[19][24]

  • Mobile Phase: A typical mobile phase for a compound of this nature would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Curve Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations (e.g., from 1 µM to 200 µM) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[17][22]

  • Sample Analysis: Inject the prepared standards and the filtered, diluted samples from the solubility experiments.

  • Data Analysis: Integrate the peak area corresponding to the analyte. Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the experimental samples.[22]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different experimental conditions.

Table 1: Summary of Solubility Data for this compound

Assay TypeBuffer SystempHTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
KineticPBS7.425[Insert Data][Insert Data]
KineticAcetate5.025[Insert Data][Insert Data]
ThermodynamicPhosphate7.425[Insert Data][Insert Data]
ThermodynamicPhosphate6.837[Insert Data][Insert Data]
ThermodynamicHCl1.237[Insert Data][Insert Data]
  • Interpretation: The results should be analyzed in the context of the compound's pKa. For this acidic molecule, solubility is expected to be significantly lower at pH 1.2 compared to pH 6.8 and 7.4. The kinetic solubility value may be higher than the thermodynamic value at the same pH, which could indicate the formation of a supersaturated state from the DMSO stock. These data points are crucial for building a comprehensive profile of the compound's behavior and guiding further development efforts.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to determining the aqueous solubility of a novel compound, using this compound as a practical example. By integrating in silico predictions with a tiered experimental strategy encompassing both kinetic and thermodynamic methods, researchers can generate a reliable and comprehensive solubility profile. This foundational data is indispensable for making informed decisions in the drug discovery and development process, ultimately increasing the probability of advancing successful therapeutic candidates.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • B-DNA. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Islam, M. R., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 123-128.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53211136, 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link].

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Luner, P. E., et al. (2008). In silico prediction of aqueous solubility – classification models.
  • FDA. (2017). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4087-4095.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is fundamental to its application. This guide provides a detailed examination of this compound, with a primary focus on its melting point. While no experimentally determined melting point for this specific molecule has been reported in the literature, this document offers a scientifically grounded estimation based on an analysis of structurally related analogs. Furthermore, it provides a comprehensive, step-by-step protocol for the experimental determination of the melting point via the capillary method, a standard and widely accepted technique. The underlying principles of melting point depression and the influence of molecular structure, including intermolecular forces and substituent effects, are discussed to provide a complete framework for its characterization.

Introduction and Molecular Overview

This compound belongs to a class of complex aromatic compounds whose utility in drug discovery and materials science is growing. The presence of two fluorine atoms and a methyl group on the biphenyl scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel chemical entities.

Molecular Structure:

A precise characterization of its physical properties, such as the melting point, is a critical first step in its development. The melting point provides a primary indication of purity and is essential for quality control, formulation development, and ensuring consistency in experimental studies.

Physicochemical Properties

The properties of this compound are largely dictated by its complex substitution pattern. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the fluorinated biphenyl core contributes to its aromaticity and introduces specific electronic effects.

PropertyValue/DescriptorSource
Molecular Formula C₁₄H₁₀F₂O₂-
Molecular Weight 248.23 g/mol -
Experimental Melting Point Not available-
Estimated Melting Point 165 - 195 °C(Analog-based estimation)
Appearance Expected to be a crystalline solid at room temperature(Inference from analogs)
Melting Point Analysis and Estimation

An extensive search of the scientific literature and chemical databases reveals no experimentally determined melting point for this compound. However, by examining structurally similar compounds, a reliable estimate can be established. The melting point of a crystalline solid is heavily influenced by the strength of its crystal lattice, which is a function of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Table of Analog Melting Points:

CompoundStructureMelting Point (°C)
2-Fluoro-5-methylbenzoic acid160-162[1]
4-Fluoro-2-methylbenzoic acid168-172[2]
2-Fluoro-4-methylbenzoic acid186-190
4-Biphenylcarboxylic acid220-225[3][4]
5-Methyl-[1,1'-biphenyl]-2-carboxylic acid163-166[5]

The parent compound, 4-biphenylcarboxylic acid, has a high melting point of 220-225 °C, indicative of a stable crystal lattice. The introduction of fluorine and methyl substituents alters the molecule's symmetry and ability to pack efficiently, which can either increase or decrease the melting point. Based on the range observed for smaller, substituted benzoic acids and biphenyl carboxylic acids, a melting point in the range of 165 - 195 °C is a reasonable estimation for this compound.

Experimental Protocol: Melting Point Determination by the Capillary Method

The following protocol outlines the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus. This method is recognized by pharmacopeias as a standard technique.[6]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy (initial melting point) and is completely liquid (final melting point) are recorded as the melting range. A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Materials and Apparatus
  • Sample: this compound (dry and finely powdered)

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Tools: Capillary tubes (one end sealed), mortar and pestle, spatula

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • Place a small amount of the crystalline sample into a clean, dry mortar.

    • Gently grind the sample into a fine powder with the pestle. This ensures uniform heat transfer.[6]

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is collected.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid into a dense column at the bottom.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Determination:

    • Rapid Preliminary Measurement:

      • Place the loaded capillary tube into the heating block of the apparatus.

      • Set a rapid heating rate (e.g., 10-20 °C/min).

      • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time.[7]

    • Accurate Measurement:

      • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

      • Insert a new, properly prepared capillary tube with the sample.

      • Set the heating rate to a slow, controlled value (e.g., 1-2 °C/min). A slower rate is crucial for an accurate determination.

      • Carefully observe the sample through the magnifying eyepiece.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Continue heating and record the temperature at which the last solid particle melts (T₂).

      • The melting range is reported as T₁ - T₂.

  • Repeat for Consistency:

    • Repeat the accurate measurement at least twice with fresh samples to ensure the results are reproducible.

Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind ensures uniform heating Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Scan (Estimate MP) Insert->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Scan (1-2°C/min) Cool->SlowHeat Record Record T1 and T2 SlowHeat->Record Report Report Melting Range Record->Report

Caption: Workflow for experimental melting point determination.

Structural Influences on Melting Point

The melting point of a molecule like this compound is a consequence of its intricate three-dimensional structure and the resulting intermolecular forces.

Hydrogen Bonding

The primary intermolecular force governing the melting point of carboxylic acids is hydrogen bonding. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds.[8] This dimerization effectively doubles the molecular size and significantly increases the energy required to break the crystal lattice, leading to relatively high melting points.

Role of Fluorine Substituents

Fluorine, being the most electronegative element, introduces strong dipoles into the aromatic rings. This can lead to several effects:

  • Dipole-Dipole Interactions: The C-F bonds create localized partial negative charges on the fluorine atoms and partial positive charges on the carbon atoms, leading to additional dipole-dipole interactions that can strengthen the crystal lattice.

  • Crystal Packing: The size and position of the fluorine atoms can influence how the molecules pack together in the solid state. Symmetrical substitution can sometimes lead to more ordered and stable crystal lattices, resulting in higher melting points. Conversely, asymmetrical substitution can disrupt packing and lower the melting point.

  • Intramolecular Interactions: An ortho-fluoro substituent, as seen in the "2-Fluoro" part of the benzoic acid ring, can potentially form an intramolecular O-H···F hydrogen bond. This can influence the conformation of the carboxylic acid group and affect its ability to form the stronger intermolecular dimers.[9]

The interplay of these factors determines the final melting point. The addition of fluorine atoms to an aromatic ring can also enhance its thermal stability.[10][11]

Conclusion

While an experimentally verified melting point for this compound is not currently available in the public domain, a detailed analysis of its structural analogs suggests a melting point in the range of 165-195 °C. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol for researchers to determine this crucial physicochemical parameter accurately. A precise melting point determination is a cornerstone of chemical characterization, ensuring the purity and identity of the compound for its successful application in research and development.

References

  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 20, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 20, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved January 20, 2026, from [Link]

  • 4-fluoro-2-methylbenzoic acid. (n.d.). Stenutz. Retrieved January 20, 2026, from [Link]

  • ASTM E324-18(2023). (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Retrieved from [Link]

  • Reva, I., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4995. [Link]

  • Borba, A., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Physical Chemistry Chemical Physics, 19(13), 9038-9046. [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical investigation of 3,5-difluorobenzoic acid. (2023). ScholarWorks @ UTRGV. Retrieved from [Link]

  • 4-Fluoro-2-methylbenzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Ashworth, I. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34623–34633. [Link]

  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene? (2020, November 21). Quora. Retrieved from [Link]

  • Ashworth, I. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34623–34633. [Link]

  • 2.12: Intermolecular Forces. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]

  • Dalvit, C., et al. (2007). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemMedChem, 2(7), 994-1004. [Link]

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • 4-Biphenylcarboxylic acid. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

  • Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectral data for 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a complex biaryl carboxylic acid of interest in medicinal chemistry and materials science. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings of its spectral characteristics and providing a framework for its empirical verification. The principles and comparative data herein are grounded in established spectroscopic theory and data from structurally analogous compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (C₁₄H₁₀F₂O₂) is a biaryl compound featuring two fluorinated phenyl rings linked by a single bond, with one ring bearing a carboxylic acid group and the other a methyl group. The unique substitution pattern, particularly the presence of fluorine atoms, is expected to induce significant and informative effects on its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The numbering convention used for the purpose of spectral assignment is as follows:

(Note: This is a simplified 2D representation. The actual numbering may vary based on IUPAC nomenclature, but this serves for spectral assignment.)

A logical workflow for the structural elucidation of this molecule using a combination of spectroscopic techniques is presented below.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Carbon & Proton Framework cluster_3 Structure Elucidation & Verification mol_formula Determine Molecular Formula (High-Resolution MS) unsaturation Calculate Degree of Unsaturation mol_formula->unsaturation Provides elemental composition ir_spec Acquire IR Spectrum unsaturation->ir_spec Informs on expected bonds ir_analysis Identify Key Functional Groups: - O-H (Carboxylic Acid) - C=O (Carboxylic Acid) - C=C (Aromatic) - C-F ir_spec->ir_analysis nmr_spec Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) ir_analysis->nmr_spec Confirms functional groups proton_nmr ¹H NMR: - Chemical Shifts - Integration - Splitting Patterns (J-coupling) nmr_spec->proton_nmr carbon_nmr ¹³C NMR: - Number of Signals - Chemical Shifts - C-F Coupling nmr_spec->carbon_nmr correlation 2D NMR Correlation: - COSY (H-H) - HSQC (C-H) - HMBC (Long-range C-H) proton_nmr->correlation carbon_nmr->correlation fragmentation Analyze MS Fragmentation structure Propose Structure fragmentation->structure Supports proposed fragments correlation->structure Connects molecular fragments verification Final Structure Verification structure->verification Consistency check across all data

Caption: Workflow for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of two aromatic rings and spin-spin coupling with fluorine (¹⁹F, I=1/2). The signals will likely appear in the aromatic region (δ 7.0-8.2 ppm), with the carboxylic acid proton being a broad singlet at a significantly downfield shift (δ > 10 ppm).

Rationale for Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm.

  • Aromatic Protons: The electron-withdrawing effects of the fluorine and carboxylic acid groups will shift the protons on Ring A downfield. The protons on Ring B will be influenced by the fluorine and the electron-donating methyl group.

  • H-F Coupling: Protons ortho and meta to a fluorine atom will exhibit additional splitting (J-coupling). Ortho coupling (³JHF) is typically in the range of 7-11 Hz, while meta coupling (⁴JHF) is smaller, around 2-4 Hz.

  • Methyl Protons (-CH₃): The methyl group will appear as a singlet around 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH> 10.0br s-
H-3 (Ring A)~8.0 - 8.2dd³JHH ≈ 8.5, ⁴JHF ≈ 2.5
H-5 (Ring A)~7.3 - 7.5dd³JHH ≈ 8.5, ³JHF ≈ 10.0
H-6 (Ring A)~7.5 - 7.7t³JHH ≈ 8.5
H-3' (Ring B)~7.1 - 7.3d³JHH ≈ 8.0
H-4' (Ring B)~7.0 - 7.2dd³JHH ≈ 8.0, ⁴JHF ≈ 2.0
H-6' (Ring B)~7.2 - 7.4d⁴JHH ≈ 2.5
-CH₃~2.3 - 2.5s-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by 14 distinct signals, with the carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹JC-F). The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Rationale for Predictions:

  • Carbonyl Carbon (-COOH): Expected to be in the range of 165-175 ppm.

  • Carbons Bonded to Fluorine (C-F): These carbons will appear as doublets with large ¹JC-F coupling constants (240-260 Hz). Their chemical shifts will be significantly influenced by the electronegativity of fluorine.

  • Other Aromatic Carbons: Their chemical shifts will be determined by the combined electronic effects of the substituents.

  • Methyl Carbon (-CH₃): Expected to appear upfield, around 20-22 ppm.

Table 2: Predicted ¹³C NMR Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH165 - 175s-
C-1 (Ring A)128 - 132d³JC-F ≈ 3-5
C-2 (Ring A)160 - 165d¹JC-F ≈ 250
C-3 (Ring A)115 - 120d²JC-F ≈ 20-25
C-4 (Ring A)135 - 140d²JC-F ≈ 8-10
C-5 (Ring A)130 - 135s-
C-6 (Ring A)125 - 130d³JC-F ≈ 3-5
C-1' (Ring B)138 - 142s-
C-2' (Ring B)158 - 162d¹JC-F ≈ 245
C-3' (Ring B)118 - 122d²JC-F ≈ 20-25
C-4' (Ring B)128 - 132d³JC-F ≈ 3-5
C-5' (Ring B)133 - 137d³JC-F ≈ 5-7
C-6' (Ring B)126 - 130s-
-CH₃20 - 22s-

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The calculated exact mass for C₁₄H₁₀F₂O₂ is 248.06488 g/mol .[1]

Expected Fragmentation Pattern: The most likely initial fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Subsequent fragmentations would involve the cleavage of the biphenyl bond.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorptions for the carboxylic acid and aromatic functionalities.

Rationale for Predictions:

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[2]

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group.[2]

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Aromatic)1450 - 1600Medium-Strong
C-O (Carboxylic Acid)1210 - 1320Strong
C-F1100 - 1300Strong

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like TMS.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Obtain the exact mass of the molecular ion.

  • Data Analysis: Determine the elemental composition from the exact mass and analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2279. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a key biaryl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aromatic rings.[1] This guide details the complete workflow, including the synthesis of the requisite precursors: 2-fluoro-4-bromobenzoic acid via catalytic oxidation and 2-fluoro-5-methylphenylboronic acid. Each section provides not only a step-by-step experimental protocol but also elucidates the underlying chemical principles and rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

Biaryl motifs are fundamental structural units found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. The target molecule, this compound, combines the privileged biaryl structure with two fluorine substituents and a carboxylic acid handle, making it a valuable building block for further chemical elaboration in drug discovery programs.

The synthetic approach detailed herein employs the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents, making it one of the most powerful tools in modern organic synthesis for constructing biaryl systems.[1]

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with the preparation of two key coupling partners, followed by the final palladium-catalyzed cross-coupling reaction.

G cluster_0 Stage 1: Synthesis of Aryl Halide cluster_1 Stage 2: Synthesis of Boronic Acid cluster_2 Stage 3: Suzuki-Miyaura Coupling A 2-Fluoro-4-bromotoluene B 2-Fluoro-4-bromobenzoic Acid A->B Catalytic Oxidation E This compound B->E C 2-Fluoro-5-methylaniline D 2-Fluoro-5-methylphenylboronic Acid C->D Sandmeyer-type Borylation Note Note: Commercially Available D->Note D->E Catalyst Pd Catalyst, Base Catalyst->E

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of 2-Fluoro-4-bromobenzoic Acid

The first precursor is synthesized via the oxidation of the methyl group of commercially available 2-fluoro-4-bromotoluene. While traditional methods often use strong oxidants like potassium permanganate, this protocol details a more modern approach using a cobalt-acetate catalyst with oxygen, which offers high efficiency and greener reaction conditions.[2]

Mechanistic Rationale

The reaction proceeds through a free-radical mechanism. The cobalt(II) acetate, in the presence of an initiator like AIBN (2,2'-azobis(isobutyronitrile)), facilitates the generation of a benzylic radical from 2-fluoro-4-bromotoluene. This radical then reacts with molecular oxygen to form a peroxide, which subsequently undergoes further oxidation and rearrangement, ultimately yielding the carboxylic acid. The use of a catalytic amount of metal and air as the terminal oxidant makes this an attractive method from both an economic and environmental perspective.

Experimental Protocol

Table 1: Reagents for Stage 1

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equiv.
2-Fluoro-4-bromotoluene189.0225.0132.31.0
Cobalt(II) acetate tetrahydrate249.081.66.40.049
Sodium Bromide (NaBr)102.890.454.40.033
AIBN164.210.523.20.024
Glacial Acetic Acid60.05250 mL--
Oxygen (O₂)32.00--3-5

Procedure:

  • To a high-pressure reaction vessel equipped with a magnetic stir bar, gas inlet, and pressure gauge, add 2-fluoro-4-bromotoluene (25.0 g, 132.3 mmol), cobalt(II) acetate tetrahydrate (1.6 g, 6.4 mmol), sodium bromide (0.45 g, 4.4 mmol), and AIBN (0.52 g, 3.2 mmol).[2]

  • Add glacial acetic acid (250 mL) and stir the mixture until all solids are dissolved.

  • Seal the reaction vessel and begin vigorous stirring.

  • Pressurize the vessel with oxygen to 1.2 MPa.

  • Heat the reaction mixture to 130 °C using an external heating mantle.

  • Maintain the reaction at this temperature and pressure for 1.5 hours, monitoring the pressure to ensure a consistent supply of oxygen.

  • After 1.5 hours, cool the reaction vessel to room temperature and carefully vent the excess oxygen.

  • Transfer the reaction mixture to a large beaker and dilute with purified water (375 mL).

  • Cool the mixture in an ice bath and adjust the pH to 12-14 by slowly adding solid sodium hydroxide (NaOH).

  • Extract the aqueous phase twice with methyl tert-butyl ether (MTBE, 125 mL each) to remove any unreacted starting material and non-acidic impurities.

  • Retain the aqueous phase and, while stirring in an ice bath, slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 1.[2]

  • A large amount of white solid will precipitate. Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 2-fluoro-4-bromobenzoic acid.

  • Expected Yield: ~25.5 g (88%).[2]

Stage 2: Synthesis of 2-Fluoro-5-methylphenylboronic Acid

This crucial organoboron coupling partner is commercially available from multiple suppliers, and purchasing is often the most efficient route.[3][4] However, for completeness, a synthesis protocol from the corresponding aniline via a Sandmeyer-type reaction is provided.

Mechanistic Rationale

The Sandmeyer reaction provides a pathway to convert aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[5] In this borylation protocol, the amine (2-fluoro-5-methylaniline) is first converted to its diazonium salt using an alkyl nitrite (e.g., tert-butyl nitrite) under acidic conditions. This intermediate is then reacted in situ with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a copper catalyst. The reaction proceeds through a radical mechanism, where the diazonium salt is reduced to an aryl radical, which then reacts with the boron species to form the arylboronate ester.[6] Subsequent hydrolysis during the work-up yields the desired boronic acid.

Experimental Protocol

Table 2: Reagents for Stage 2

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Fluoro-5-methylaniline125.145.0 g39.91.0
tert-Butyl nitrite103.126.0 mL (5.2 g)50.31.26
Bis(pinacolato)diboron (B₂pin₂)253.9411.2 g44.11.1
Copper(I) Oxide (Cu₂O)143.090.29 g2.00.05
Acetonitrile (anhydrous)41.05100 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add bis(pinacolato)diboron (11.2 g, 44.1 mmol), copper(I) oxide (0.29 g, 2.0 mmol), and anhydrous acetonitrile (50 mL).

  • In a separate flask, dissolve 2-fluoro-5-methylaniline (5.0 g, 39.9 mmol) in anhydrous acetonitrile (50 mL).

  • Add the aniline solution to the reaction flask via a syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (6.0 mL, 50.3 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Upon completion, pour the reaction mixture into 200 mL of 2 M HCl and stir for 1 hour to hydrolyze the boronate ester.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford pure 2-fluoro-5-methylphenylboronic acid.

Stage 3: Suzuki-Miyaura Cross-Coupling

This final stage unites the two previously prepared fragments to construct the target biaryl carboxylic acid. The conditions described are representative of a standard Suzuki-Miyaura coupling protocol for aryl bromides.

Catalytic Cycle

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(Br)Ln (Oxidative Adduct) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Ar'Ln B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination D Ar-Ar' C->D

Sources

"2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid" Suzuki coupling reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its application is particularly crucial in the pharmaceutical industry for constructing biaryl and heteroaryl scaffolds, which are prevalent motifs in many drug candidates.[2] This document provides a detailed guide for the synthesis of this compound, a sterically hindered biaryl carboxylic acid. We will explore the mechanistic rationale behind the selection of reaction components, present a detailed experimental protocol, and discuss key parameters for optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and efficient Suzuki coupling strategies for complex molecular targets.

Reaction Scheme

The target molecule is synthesized by coupling a 4-halobenzoic acid derivative with an appropriately substituted phenylboronic acid. The reaction strategically forms the pivotal C-C bond between the two aromatic rings.

Chemical reaction scheme for the Suzuki coupling to form this compound.

Part 1: Mechanistic Rationale and Component Selection

A deep understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing the reaction for challenging substrates. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki_Catalytic_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar¹-X) trans_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->trans_complex Transmetalation (+ Ar²-B(OH)₂ / Base) trans_complex->re_entry Reductive Elimination re_entry->pd0 (- Ar¹-Ar²) Product Formation boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base (e.g., OH⁻)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

1.1 Catalyst & Ligand Selection:

The choice of the palladium source and its coordinating ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, challenging couplings involving sterically hindered or electron-deficient partners often require more sophisticated systems.[3]

  • Palladium Precatalyst: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common and effective precatalysts.[4] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be accomplished by phosphine ligands or other reagents in the mixture.[3]

  • Ligand Rationale: The synthesis of this compound involves coupling two ortho-substituted rings, presenting significant steric hindrance. This steric clash can impede the final reductive elimination step.[5] To overcome this, bulky and electron-rich phosphine ligands are required.[6]

    • Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to promote challenging cross-couplings. Their bulk facilitates reductive elimination, while their electron-donating nature promotes the initial oxidative addition step.[7][8] For this synthesis, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting choice.

1.2 The Role of the Base:

A base is crucial and serves multiple roles in the catalytic cycle.[6] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that readily participates in transmetalation.[4][9][10]

  • Base Selection: The choice of base can dramatically influence reaction yield.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results in difficult couplings.[7]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates.[11][12] It is often the base of choice for reactions sensitive to hydrolysis.

    • Fluorides (KF, CsF): Fluoride ions can promote the reaction, in part by forming highly reactive fluoropalladium intermediates.[13][14]

For this protocol, potassium phosphate (K₃PO₄) is recommended due to its proven efficacy in sterically demanding Suzuki-Miyaura reactions.

1.3 Solvent System:

The solvent must solubilize the reactants, catalyst, and base to a sufficient degree. Biphasic systems, typically an organic solvent with a small amount of water, are very common.[3] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Solvent Selection: Ethers like 1,4-dioxane or tetrahydrofuran (THF) , and aromatic hydrocarbons like toluene , are excellent choices. A mixture of 1,4-dioxane and water (e.g., 10:1 v/v) provides a robust system for this transformation.[7]

Part 2: Experimental Protocol

This protocol provides a detailed methodology for the synthesis of the target compound on a laboratory scale.

Experimental_Workflow start 1. Reagent Preparation inert 2. Establish Inert Atmosphere (N₂ or Ar) start->inert addition 3. Add Reactants & Base to Reaction Flask inert->addition solvent 4. Add Solvents (Dioxane/Water) addition->solvent degas 5. Degas Mixture (e.g., Sparge with Ar) solvent->degas catalyst 6. Add Pd(OAc)₂ & SPhos degas->catalyst heat 7. Heat to 80-100 °C with Vigorous Stirring catalyst->heat monitor 8. Monitor Progress (TLC / LC-MS) heat->monitor workup 9. Aqueous Work-up (Acidify, Extract) monitor->workup purify 10. Purification (Column Chromatography) workup->purify end 11. Characterization (NMR, MS) purify->end

Figure 2: Step-by-step experimental workflow for the synthesis.

2.1 Materials and Reagents

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.011.01.0219 mg
(2-Fluoro-5-methylphenyl)boronic acidC₇H₈BFO₂153.951.21.2185 mg
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.024.5 mg
SPhosC₂₇H₃₁O₂P410.500.040.0416.4 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.03.0637 mg
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--10 mL
Water (deionized)H₂O18.02--1 mL

2.2 Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzoic acid (219 mg, 1.0 mmol), (2-Fluoro-5-methylphenyl)boronic acid (185 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with Argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-Bromo-2-fluorobenzoic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often with 1% acetic acid to prevent streaking) to yield the pure this compound.

Part 3: Reaction Parameters and Optimization

While the provided protocol is robust, optimization may be necessary to improve yield or purity.

Table 2: Summary of Recommended Reaction Conditions and Rationale

ParameterRecommended ConditionRationale & Optimization Notes
Catalyst Loading 2 mol % Pd(OAc)₂Lowering to 0.5-1 mol% may be possible. If the reaction is sluggish, increasing to 3-5 mol% can be beneficial.
Ligand SPhos (4 mol %)A 2:1 Ligand:Pd ratio is standard. Other bulky ligands like XPhos or RuPhos can be screened for improved performance.[7]
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ is a common alternative that may enhance reaction rates. Weaker bases like K₂CO₃ might be insufficient for this hindered coupling.[15]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene or 2-MeTHF can be used in place of dioxane. The water ratio can be adjusted, but anhydrous conditions are generally less effective.
Temperature 90 °CTemperature can be screened between 80-110 °C. Higher temperatures may accelerate the reaction but can also lead to catalyst decomposition or side reactions.
Concentration ~0.1 MReaction concentration can influence rates. More dilute conditions may be necessary if solubility is an issue.

Potential Side Reactions:

  • Protodeboronation: The boronic acid reacts with a proton source to revert to the corresponding arene. This is often exacerbated by high temperatures and prolonged reaction times.[3]

  • Homocoupling: Coupling of two boronic acid molecules (Glaser coupling). This can be minimized by using a slight excess of the boronic acid and ensuring efficient catalyst activity.[3]

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and effective pathway for the synthesis of this compound. Success with this sterically demanding transformation hinges on the rational selection of a bulky, electron-rich phosphine ligand, such as SPhos, in combination with an appropriate palladium precatalyst and a strong, non-nucleophilic base like K₃PO₄. The detailed protocol and optimization guidelines presented here serve as a comprehensive resource for chemists to successfully synthesize this and other challenging biaryl compounds, facilitating advances in medicinal chemistry and materials science.

References

  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). PMC - NIH.
  • Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki coupling with ligandless palladium and potassium fluoride. (n.d.). RSC Publishing.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Palladium catalysed Suzuki reactions of fluoroarenes. (2025). ResearchGate.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025). ResearchGate.
  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). Beilstein Journals.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry - ACS Publications.
  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. (n.d.). Journal of the American Chemical Society.
  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv.
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society - ACS Publications.
  • Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. (2025). ResearchGate.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. (n.d.). Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Semantic Scholar.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Navigating the Challenges of Friedel-Crafts Acylation for Fluorinated Benzoic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Acyl Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's unique electronic characteristics can improve metabolic stability, increase binding affinity, and modulate the acidity of neighboring functional groups.[1] When this powerful tool is applied to the benzoic acid scaffold—a common motif in a vast array of therapeutic agents—the resulting fluorinated benzoic acid derivatives present a rich field for drug discovery.[3]

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a direct method to introduce an acyl group onto an aromatic ring, thereby forming valuable ketone intermediates.[4][5][6] These ketones are pivotal in the synthesis of numerous pharmaceuticals.[7] However, the application of this classic reaction to fluorinated benzoic acids is fraught with challenges. The inherent electronic properties of both the fluorine atom and the carboxylic acid group present significant hurdles to the traditional electrophilic aromatic substitution mechanism.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep dive into the nuances of Friedel-Crafts acylation for fluorinated benzoic acids. We will explore the mechanistic intricacies, offer detailed experimental protocols, and provide practical troubleshooting advice to navigate the complexities of this transformation.

Mechanistic Considerations: Overcoming the Double Deactivation

The primary challenge in the Friedel-Crafts acylation of fluorinated benzoic acids lies in the powerful deactivating effects of both the fluorine and the carboxyl substituents.[8] Both groups are electron-withdrawing, reducing the nucleophilicity of the aromatic ring and making it less susceptible to attack by the electrophilic acylium ion.

Furthermore, the Lewis acid catalyst, typically a strong contender like aluminum chloride (AlCl₃), can form a stable complex with the carboxylic acid group.[8] This not only consumes the catalyst but also further deactivates the ring by introducing a positive charge.

Regioselectivity: The directing effects of the fluorine and carboxyl groups also play a crucial role in determining the position of acylation. The carboxyl group is a meta-director, while fluorine is an ortho-, para-director. The interplay of these directing effects, coupled with steric hindrance, will dictate the final product distribution. Theoretical studies using density functional theory (DFT) can help predict the most likely sites of electrophilic attack by analyzing the local nucleophilicity indices (Parr functions) of the aromatic ring.

To overcome these challenges, more potent catalytic systems and carefully optimized reaction conditions are necessary. The use of strong Brønsted acids, such as trifluoromethanesulfonic acid (triflic acid) or polyphosphoric acid (PPA), can be effective in protonating the acylating agent and generating the acylium ion without the complication of complexation with the carboxyl group.[9][10] Additionally, "greener" methodologies employing reagents like methanesulfonic anhydride have shown promise in activating the carboxylic acid for acylation.[11]

FCA_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylatingAgent R-CO-X (Acyl Halide or Anhydride) AcyliumIon [R-C≡O]⁺ Acylium Ion AcylatingAgent->AcyliumIon Activation Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) Catalyst->AcyliumIon FluorinatedBenzoicAcid Fluorinated Benzoic Acid SigmaComplex σ-Complex (Arenium Ion) AcyliumIon->SigmaComplex FluorinatedBenzoicAcid->SigmaComplex Nucleophilic Attack Product Acylated Fluorinated Benzoic Acid SigmaComplex->Product Deprotonation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants Add Fluorinated Benzoic Acid and Aromatic Substrate Start->Reactants Catalyst Add Catalyst/Activating Agent (e.g., MSAA, PPA, TfOH) Reactants->Catalyst Heat Heat and Stir (Optimize Temperature) Catalyst->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Quench Quench Reaction (e.g., Ice Water) Monitor->Quench Extract Extraction and Washing Quench->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify Product Final Product Purify->Product

Sources

Application Notes and Protocols: 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of medicinal chemistry and materials science, the biaryl motif stands as a privileged scaffold. Its rigid, yet tunable, three-dimensional structure is central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity and the stability of the C-F bond can enhance metabolic stability, improve binding affinity to target enzymes, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles.[1]

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a highly functionalized building block that embodies these desirable characteristics. Possessing a difluorinated biphenyl core, a carboxylic acid handle for diverse derivatization, and a methyl group for steric and electronic tuning, this molecule offers a unique convergence of features for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.

Physicochemical Properties and Structural Data

A comprehensive understanding of a building block's properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1183946-15-7
Molecular Formula C₁₄H₁₀F₂O₂[2]
Molecular Weight 248.23 g/mol [2]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., THF, DMF, DMSO)General Knowledge

Core Applications in Synthesis: A Gateway to Novel Chemical Matter

The true utility of this compound lies in its capacity to serve as a cornerstone for constructing more elaborate molecules. Its reactivity can be primarily categorized by the transformations of its two key functional domains: the carboxylic acid group and the aromatic rings.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional handle for a wide array of chemical transformations.

  • Amide Coupling: The formation of amides is a cornerstone of medicinal chemistry, linking molecular fragments to build complexity. The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole). This reaction is fundamental for creating potential kinase inhibitors and other biologically active agents.[3]

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters. This can be used to protect the carboxylic acid, modify solubility, or act as a key step in the synthesis of polyesters or other advanced materials.[4]

Palladium-Catalyzed Cross-Coupling: The Power of the Suzuki-Miyaura Reaction

The biphenyl core of the title compound is most efficiently constructed via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier method.[4][5] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6] In a retrosynthetic sense, this compound can be synthesized from two simpler aromatic precursors, or it can itself be used as a pre-formed biaryl fragment in subsequent couplings if one of the rings were further functionalized with a halide or triflate.

The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial for activating the organoboron species to facilitate the transmetalation step.[7][8]

Below is a workflow illustrating the synthesis of a hypothetical advanced intermediate using our title compound.

G A 2-Fluoro-4-(2-fluoro-5- methylphenyl)benzoic acid C HATU, DIPEA, DMF A->C H Further Derivatization (e.g., Esterification) A->H Alcohol, Acid Catalyst B Amine (R-NH2) B->C D Amide Intermediate C->D Amide Bond Formation F Suzuki Coupling (Pd Catalyst, Base) D->F E Boronic Acid/Ester (R'-B(OR)2) E->F G Final Complex Molecule F->G C-C Bond Formation I Ester Derivative H->I

Caption: Synthetic pathways originating from the title compound.

Experimental Protocol: Synthesis of a Novel Amide via HATU Coupling

This protocol details the coupling of this compound with a hypothetical primary amine, (4-methoxyphenyl)methanamine, as a representative example of amide bond formation.

Objective: To synthesize N-((4-methoxyphenyl)methyl)-2-fluoro-4-(2-fluoro-5-methylphenyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • (4-methoxyphenyl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 248 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (5 mL).

  • Addition of Reagents: To the stirred solution, add (4-methoxyphenyl)methanamine (e.g., 151 mg, 1.1 mmol), followed by HATU (e.g., 456 mg, 1.2 mmol) and DIPEA (e.g., 0.44 mL, 2.5 mmol).

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain an optimal pH for the reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and acidic byproducts, and then with brine (15 mL) to remove residual water and DMF.

    • Self-Validation Note: The aqueous washes are critical for purifying the product. The bicarb wash should be performed until no further gas evolution is observed, ensuring complete neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki-Miyaura coupling, illustrating how a related building block, such as 4-bromo-2-fluorobenzoic acid, could be coupled with (2-fluoro-5-methylphenyl)boronic acid to form the core structure of the title compound. This demonstrates the key bond-forming reaction central to this class of molecules.

Objective: To synthesize this compound.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • (2-Fluoro-5-methylphenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-2-fluorobenzoic acid (e.g., 219 mg, 1.0 mmol), (2-fluoro-5-methylphenyl)boronic acid (e.g., 185 mg, 1.2 mmol), and potassium carbonate (e.g., 345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).

    • Causality Note: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.[5] Potassium carbonate is the base required to form the boronate species, which is more active in the transmetalation step.[8]

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Self-Validation Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and acidify to pH ~2 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to afford the desired this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Pd(0) Catalyst A->B C Add Solvents (Dioxane/Water) B->C D Degas Mixture C->D E Heat (80-90 °C) D->E F Cool & Acidify E->F G Extract with EtOAc F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a potent synthetic building block, offering a strategic entry point to novel, complex molecules. Its pre-installed difluorinated biaryl core provides a robust and metabolically stable scaffold, while the carboxylic acid functionality serves as a versatile anchor for subsequent chemical modifications. The protocols and insights provided herein demonstrate its utility in key synthetic transformations, particularly amide bond formation and as a product of powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. For researchers in drug development and materials science, mastering the application of such building blocks is essential for accelerating the discovery of next-generation chemical entities.

References

  • Vertex AI Search. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
  • Smolecule. (2023). 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • AA Blocks. (n.d.). 1261945-86-1 | 2-Fluoro-4-(2-formylphenyl)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

Application Notes & Protocols: The Medicinal Chemistry Utility of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-24-01A

Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid with significant potential in medicinal chemistry. We present a robust synthetic protocol via palladium-catalyzed cross-coupling, detail its rationale as a prospective anti-inflammatory agent, and provide validated, step-by-step protocols for its biological evaluation. The methodologies cover primary screening against cyclooxygenase (COX) enzymes, secondary cell-based anti-inflammatory assays, and essential early-stage ADME profiling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of the Biaryl Carboxylic Acid Scaffold

This compound belongs to the biaryl class of compounds, a structural motif prevalent in numerous pharmacologically active agents.[1] Its architecture, featuring two directly connected phenyl rings, is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs) which primarily function by inhibiting the cyclooxygenase (COX) enzymes.[2] The inclusion of fluorine atoms is a deliberate medicinal chemistry strategy; fluorine's high electronegativity and small size can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance binding affinity to target proteins without significantly increasing steric bulk.[3]

This document outlines the synthesis and potential applications of this specific compound, hypothesizing its utility as a COX inhibitor based on its structural analogy to established drugs. The provided protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Section 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the C(sp²)-C(sp²) bond in biaryl systems is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction offers mild conditions and high functional group tolerance, making it ideal for synthesizing complex molecules in a drug discovery setting.[1]

Rationale for Synthetic Route

We propose the synthesis of the target compound by coupling (2-fluoro-5-methylphenyl)boronic acid (Reactant A) with 4-bromo-2-fluorobenzoic acid (Reactant B). The palladium(0) catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.[4]


}

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Synthesis Protocol

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • (2-Fluoro-5-methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate small vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane until a homogenous solution is formed. This pre-mixing step is crucial as it allows for the in-situ formation of the active Pd(0) catalyst.

  • Solvent Addition: Evacuate and backfill the main reaction flask with an inert gas (e.g., Argon or Nitrogen) three times. Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction).

  • Reaction Initiation: Add the catalyst solution to the main flask. Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide (Reactant B) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of ~2 with 1 M HCl. This step protonates the carboxylate salt, rendering the product soluble in organic solvents.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Section 2: Rationale for Biological Evaluation as a COX Inhibitor

The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible at sites of inflammation.[6] Most traditional NSAIDs inhibit both isoforms, leading to therapeutic effects but also potential gastrointestinal side effects.[2]


}

Figure 2: The Arachidonic Acid Cascade and Site of NSAID Action.

The structure of this compound, with its acidic carboxylate group and bulky, lipophilic biaryl core, is well-suited to bind within the hydrophobic channel of the COX enzymes where the native substrate, arachidonic acid, binds. The goal of the following protocols is to quantify the inhibitory potency (IC₅₀) of the compound against both COX-1 and COX-2 to determine its efficacy and selectivity profile.

Section 3: In Vitro Biological Evaluation Protocols

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes a fluorometric or colorimetric enzyme inhibition assay to determine the IC₅₀ values of the test compound against purified COX-1 and COX-2 enzymes.[7]

Principle: The assay measures the peroxidase activity of the COX enzyme. The reaction between prostaglandin G₂ (produced by the cyclooxygenase activity) and a probe results in a colorimetric or fluorescent product. An inhibitor will reduce the amount of prostaglandin produced, thus decreasing the signal.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • COX Activity Assay Kit (containing assay buffer, heme, arachidonic acid substrate, and detection probe).

  • Test Compound: this compound, dissolved in DMSO to make a 10 mM stock.

  • Positive Controls: SC-560 (for COX-1) and Celecoxib (for COX-2).

  • 96-well microplate (black or clear, depending on the assay type).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's protocol.

  • Compound Dilution: Perform a serial dilution of the 10 mM test compound stock in DMSO, followed by a further dilution in assay buffer to achieve final assay concentrations (e.g., ranging from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup:

    • Blank Wells: Add assay buffer only.

    • Control Wells (100% Activity): Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2). Add vehicle (DMSO in buffer).

    • Positive Control Wells: Add assay buffer, heme, enzyme, and a known inhibitor at its approximate IC₉₀ concentration.

    • Test Compound Wells: Add assay buffer, heme, enzyme, and the diluted test compound.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells except the blanks.

  • Measurement: Immediately begin reading the plate kinetically for 5-10 minutes at the appropriate wavelength (e.g., ~590 nm for colorimetric or Ex/Em = 535/587 nm for fluorometric).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Normalize the data by setting the rate of the vehicle control as 100% activity and the blank as 0%.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (Rate_vehicle - Rate_test) / Rate_vehicle.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)¹
Test Compound Experimental Value Experimental Value Calculated Value
Celecoxib (Control) >10 ~0.1 >100
Ibuprofen (Control) ~15 ~30 ~0.5

¹ Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Protocol: Cell-Based Anti-Inflammatory Assay

This protocol assesses the compound's ability to inhibit the production of inflammatory mediators in a cellular context using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[7]

Principle: LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α). The test compound's efficacy is measured by its ability to reduce the levels of these mediators in the cell culture supernatant.

Materials:

  • RAW 264.7 cells.

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin).

  • Lipopolysaccharide (LPS).

  • Test Compound.

  • Griess Reagent (for NO measurement).

  • TNF-α ELISA Kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle) for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • Perform the ELISA on the collected supernatants according to the manufacturer's protocol.[7]

    • Measure absorbance and calculate TNF-α concentrations from the standard curve.

  • Cell Viability Assay (e.g., MTT or PrestoBlue): Perform a viability assay on the remaining cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

Section 4: Preliminary In Vitro Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development.[8] The following are foundational in vitro assays to profile the test compound.

Protocol: Metabolic Stability Assay

Principle: This assay measures the rate at which the test compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). High clearance suggests poor stability in vivo.

Materials:

  • Human or rat liver microsomes.

  • NADPH regenerating system (cofactor).

  • Test compound and a control compound with known stability (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Acetonitrile with an internal standard (for protein precipitation).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Incubate the test compound (at ~1 µM) with liver microsomes in a phosphate buffer at 37 °C.

  • Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).


}

Figure 3: Workflow for Early In Vitro ADME Profiling.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anti-inflammatory agents. Its synthesis is readily achievable through established palladium-catalyzed methods. The protocols detailed in this guide provide a clear, validated pathway for its biological characterization, from primary enzyme inhibition assays to more complex cell-based and preliminary pharmacokinetic evaluations. The data generated from these experiments will be crucial in determining the compound's therapeutic potential and guiding future lead optimization efforts.

References

  • Kulmacz, R. J. (2014). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Rowlinson, S. W., et al. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. [Link]

  • Yuan, C., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego. [Link]

  • Laufer, S. A., & Reipsch, R. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Reddy, L. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ACS Publications. [Link]

  • Pawar, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Pawar, S., et al. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Wang, Z., et al. (2021). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay. ResearchGate. [Link]

  • Scite.ai. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. [Link]

  • Pawar, S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

  • Al-Shorbagy, M. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. [Link]

  • Nees, F., et al. (2020). Transport of Non-Steroidal Anti-Inflammatory Drugs across an Oral Mucosa Epithelium In Vitro Model. MDPI. [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. [Link]

  • Pan, B., et al. (2012). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. PubMed Central. [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. [Link]

  • Singh, R. P., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(2-fluoro-5-methylphenoxy)benzoic acid. PubChem. [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Application Notes & Protocols: Derivatization of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemical derivatization of the versatile biaryl scaffold, 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, is provided below. This document offers detailed application notes and protocols for key synthetic transformations.

Introduction: The Strategic Value of a Fluorinated Biaryl Scaffold

This compound is a highly valuable building block in modern medicinal chemistry and drug discovery. Its structure incorporates several key features that are attractive for the development of novel therapeutic agents. The biaryl core is a common motif in many biologically active molecules, and the presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] The carboxylic acid functional group serves as a versatile synthetic handle, allowing for a wide range of derivatization strategies to explore structure-activity relationships (SAR).

This guide provides an in-depth exploration of the primary derivatization pathways for this scaffold, focusing on the rationale behind methodological choices and providing robust, step-by-step protocols for key reactions. The protocols are designed to be self-validating systems for researchers engaged in the synthesis of compound libraries for screening and lead optimization.

Amide Bond Formation: Accessing Key Pharmacophores

The conversion of the carboxylic acid to an amide is one of the most fundamental and high-impact derivatizations. Amide bonds are stable, prevalent in biological systems, and offer opportunities for hydrogen bonding interactions with protein targets. This transformation is central to creating libraries of compounds with diverse physicochemical properties.

Causality of Experimental Choice: Direct amidation of a carboxylic acid with an amine is generally inefficient. Therefore, an activating agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group. Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are widely used due to their high efficiency, mild reaction conditions, and suppression of side reactions like racemization.[2]

Protocol 1.1: HATU-Mediated Amidation

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

Parameter Condition Rationale
Stoichiometry Acid:Amine:HATU:DIPEA = 1:1.1:1.2:2.5 A slight excess of amine and coupling agent ensures complete consumption of the limiting benzoic acid. Excess base neutralizes the generated acids.
Solvent Anhydrous DMF A polar aprotic solvent that effectively dissolves reactants and facilitates the reaction.
Temperature Room Temperature (20-25°C) Mild conditions prevent degradation of sensitive functional groups and minimize side reactions.
Reaction Time 2-4 hours (typical) Reaction should be monitored to determine the endpoint.

| Expected Yield | 75-95% | HATU is a highly efficient coupling reagent, generally providing high yields. |

Experimental Workflow Diagram:

Amidation_Workflow cluster_react Reaction cluster_workup Work-up cluster_purify Purification & Analysis start Dissolve Benzoic Acid in Anhydrous DMF add_reagents Add Amine, HATU, DIPEA start->add_reagents react Stir at Room Temp (2-4h) add_reagents->react dilute Dilute with EtOAc react->dilute Reaction Complete wash Wash (HCl, NaHCO₃, Brine) dilute->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify char Characterize (NMR, MS) purify->char end end char->end Pure Amide

Caption: Workflow for HATU-mediated amidation.

Esterification: Prodrug Strategies and Functional Group Manipulation

Esterification of the carboxylic acid can serve multiple purposes. Esters can act as prodrugs, improving the bioavailability of a parent compound, or they can be used as protecting groups or intermediates for further synthetic transformations.

Causality of Experimental Choice: While classic Fischer-Speier esterification using an acid catalyst and an alcohol is feasible, it often requires harsh conditions (high temperatures, strong acids) and the removal of water.[3] A milder and often more efficient method for small-scale synthesis involves using a coupling agent or an alkylating agent. For methyl esters, using Trimethylsilyldiazomethane (TMS-diazomethane) is a rapid and high-yielding method that proceeds under very mild conditions.

Protocol 2.1: Methyl Ester Synthesis using TMS-Diazomethane

This protocol outlines the rapid and clean conversion of the benzoic acid to its methyl ester.

Materials and Reagents:

  • This compound

  • TMS-diazomethane (2.0 M solution in hexanes or diethyl ether)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Acetic acid

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 ratio).

  • Addition of Reagent: At room temperature, add TMS-diazomethane solution dropwise to the stirring solution. A yellow color and gas evolution (N₂) will be observed.

  • Reaction: Continue adding the TMS-diazomethane solution until the yellow color persists, indicating a slight excess has been added and the reaction is complete. This is typically instantaneous.

  • Quenching: Carefully add a few drops of acetic acid to quench the excess TMS-diazomethane. The yellow color will disappear.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is often pure enough for the next step. If necessary, it can be quickly filtered through a small plug of silica gel using DCM as the eluent.

  • Characterization: Confirm the formation of the methyl ester by ¹H NMR (observing the characteristic methyl singlet around 3.9 ppm) and Mass Spectrometry.

Quantitative Data Summary:

Parameter Condition Rationale
Stoichiometry Acid:TMS-diazomethane = 1: ~1.1 A slight excess of TMS-diazomethane is added until a persistent yellow color indicates full conversion of the acid.
Solvent Toluene/Methanol Toluene is the primary solvent, while methanol is required as a co-solvent for the esterification mechanism to proceed.
Temperature Room Temperature (20-25°C) The reaction is very fast and efficient at ambient temperature.
Reaction Time < 15 minutes The reaction is typically complete upon addition of the reagent.

| Expected Yield | >95% | This method is known for being nearly quantitative. |

Experimental Workflow Diagram:

Esterification_Workflow cluster_react Reaction cluster_workup Work-up & Analysis start Dissolve Benzoic Acid in Toluene/MeOH add_reagent Add TMS-Diazomethane (dropwise) start->add_reagent quench Quench excess with Acetic Acid add_reagent->quench concentrate Concentrate in vacuo quench->concentrate Reaction Complete purify Optional: Silica Plug concentrate->purify char Characterize (NMR, MS) purify->char end end char->end Pure Methyl Ester

Caption: Workflow for methyl esterification using TMS-diazomethane.

Suzuki-Miyaura Cross-Coupling: Expanding the Biaryl Core

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, particularly for constructing complex biaryl systems.[4][5] To utilize this reaction, the starting benzoic acid must first be converted into a derivative bearing a suitable coupling handle, such as a bromide, iodide, or triflate. Alternatively, a precursor to the benzoic acid, which already contains such a handle, could be used. This section outlines a representative protocol assuming a bromo-substituted precursor is available.

Causality of Experimental Choice: The selection of the palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. Catalysts like Pd(dppf)Cl₂ are robust and effective for a wide range of substrates.[6] The choice of base (e.g., a carbonate or phosphate) is crucial for the transmetalation step in the catalytic cycle.[5]

Protocol 3.1: Suzuki Coupling of a Bromo-Biaryl Precursor

This protocol describes the coupling of a bromo-derivative of the title scaffold with a generic arylboronic acid.

Materials and Reagents:

  • Bromo-derivative of 2-Fluoro-4-(phenyl)benzoic acid (or its ester)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(dppf)Cl₂ (Palladium(II) dichloride bis(diphenylphosphino)ferrocene complex)

  • Potassium carbonate (K₂CO₃) or Cesium Fluoride (CsF)[7]

  • Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the bromo-biaryl starting material (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired tri-aryl product.

  • Characterization: Confirm the structure of the coupled product by NMR and Mass Spectrometry.

Quantitative Data Summary:

Parameter Condition Rationale
Stoichiometry Aryl Halide:Boronic Acid:Base:Catalyst = 1:1.5:2.0:0.05 Excess boronic acid and base drive the reaction to completion. A catalytic amount of palladium is used.
Solvent Dioxane/Water (4:1) A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water can also influence the catalytic cycle positively.[5]
Temperature 80-100°C Elevated temperatures are typically required to drive the catalytic cycle, especially the oxidative addition step.
Reaction Time 6-24 hours Suzuki couplings can vary in duration depending on the reactivity of the coupling partners.

| Expected Yield | 60-90% | Yields are generally good but depend heavily on the specific substrates used. |

Experimental Workflow Diagram:

Suzuki_Workflow cluster_react Reaction Setup (Inert Atmosphere) cluster_workup Work-up cluster_purify Purification & Analysis start Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst degas Evacuate & Backfill with Argon (3x) start->degas add_solvent Add Degassed Dioxane/Water degas->add_solvent react Heat to 80-100°C (6-24h) add_solvent->react cool Cool & Dilute with EtOAc react->cool Reaction Complete filter Filter through Celite cool->filter wash Wash (Water, Brine) filter->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify char Characterize (NMR, MS) purify->char end end char->end Pure Coupled Product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a scaffold primed for extensive chemical modification. The protocols outlined in this guide for amidation, esterification, and Suzuki-Miyaura cross-coupling represent core, high-value transformations in the drug discovery process. By applying these robust methodologies, researchers can efficiently generate diverse libraries of novel compounds for biological evaluation, accelerating the journey from a starting building block to a potential drug candidate.

References

  • Harris, P. A., et al. (2016). DNA-encoded library screening identifies benzo[b][2][8]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1) kinase inhibitors. Journal of Medicinal Chemistry, 59(5), 2163–2178. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]

  • Yoo, E. J., et al. (2015). Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(8), 2515-2519. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]

  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • Ramirez, T. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorination in Next-Generation Materials

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart a range of desirable characteristics to materials, including enhanced thermal stability, chemical inertness, and tailored electronic properties.[1][2][3][4] 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a bifluorinated biphenyl carboxylic acid that serves as a prime exemplar of such a strategically designed molecular building block. Its structural rigidity, coupled with the electronic influence of its fluorine and methyl substituents, makes it a compelling candidate for the development of high-performance liquid crystals and specialty polymers.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials. The methodologies described herein are grounded in established principles of organic and polymer chemistry and are designed to be both reproducible and adaptable to specific research and development needs.

Compound Profile: this compound

Before delving into specific applications, it is essential to understand the intrinsic properties of the title compound that underpin its utility in advanced materials.

PropertyValueSource
Chemical Formula C₁₄H₁₀F₂O₂[5]
Molecular Weight 248.23 g/mol [5]
CAS Number 1183946-15-7[6]
IUPAC Name This compound[5]
Appearance White to off-white crystalline powder (typical)N/A
Solubility Soluble in many organic solvents (e.g., THF, DMF, DMSO)N/A

The presence of two fluorine atoms significantly influences the molecule's electronic distribution and intermolecular interactions. The fluorine atom on the benzoic acid ring acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid proton. This enhanced acidity can be advantageous in certain polymerization reactions. The fluorine on the second phenyl ring, along with the methyl group, modulates the dihedral angle between the two aromatic rings, which in turn affects the molecule's overall shape and packing in the solid state or in liquid crystalline phases.

Application in the Synthesis of High-Performance Liquid Crystals

The rigid, rod-like structure of many biphenyl derivatives makes them ideal candidates for the core of liquid crystalline materials.[7][8][9] The introduction of lateral fluorine substituents is a well-established strategy to modify the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of liquid crystals.[7] this compound can be derivatized, typically through esterification of its carboxylic acid group, to produce novel liquid crystalline compounds.

Scientific Rationale

The incorporation of this compound into a liquid crystal structure is predicated on the following principles:

  • Molecular Shape and Anisotropy: The elongated biphenyl core provides the necessary shape anisotropy for the formation of liquid crystalline phases.

  • Dipole Moment: The C-F bonds introduce strong dipole moments perpendicular to the long axis of the molecule. This can lead to a negative dielectric anisotropy, which is highly desirable for certain display technologies like vertically aligned (VA) mode LCDs.

  • Intermolecular Interactions: The fluorine atoms can reduce intermolecular attractions, potentially lowering the melting point and broadening the liquid crystalline temperature range.[7]

Experimental Protocol: Synthesis of a Fluorinated Biphenyl Ester Liquid Crystal

This protocol describes a representative esterification reaction to synthesize a potential liquid crystal using this compound and 4-cyanophenol.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A This compound R + A->R B 4-Cyanophenol B->R C DCC, DMAP C->R CH2Cl2, rt D 4-Cyanophenyl 2-fluoro-4-(2-fluoro-5-methylphenyl)benzoate R->D G A Charge reactor with monomers, catalyst, and solvent B Heat to reflux under N2 with a Dean-Stark trap A->B C Monitor water removal B->C D Continue reaction for 24-48 hours C->D E Cool to room temperature D->E F Precipitate polymer in methanol E->F G Filter and wash the polymer F->G H Dry under vacuum G->H I Characterize the polymer (GPC, DSC, TGA, NMR) H->I

Sources

Application Note & Protocols: Esterification of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The esterification of complex carboxylic acids is a cornerstone of medicinal chemistry and drug development. 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif common in pharmaceutical scaffolds. Its esterification presents significant challenges due to substantial steric hindrance imposed by the ortho-fluoro substituent and the bulky, twisted biaryl system. Standard acid-catalyzed methods like the Fischer-Speier esterification often prove ineffective, leading to low yields or requiring harsh conditions incompatible with sensitive functional groups.[1][2] This guide provides a detailed analysis and robust protocols for two highly effective, mild esterification methods suitable for this and structurally related challenging substrates: the Steglich Esterification and the Mitsunobu Reaction. We delve into the mechanistic rationale for selecting these methods, provide step-by-step experimental procedures, and offer insights into reaction optimization and purification.

Introduction: The Challenge of Sterically Hindered Biaryl Systems

This compound is a molecule characterized by significant steric congestion around the carboxylic acid moiety. The fluorine atom at the C2 position, ortho to the carboxyl group, sterically shields the carbonyl carbon from nucleophilic attack. Furthermore, the dihedral angle between the two phenyl rings creates a three-dimensional pocket that further restricts access to the reactive center.

Traditional Fischer esterification, which relies on the protonation of the carbonyl and subsequent attack by an alcohol, is an equilibrium-driven process that is often slow and inefficient for such hindered substrates.[3][4] Driving the reaction to completion requires a large excess of alcohol and high temperatures, conditions that can lead to undesired side reactions or decomposition of complex molecules.[2]

Therefore, modern synthetic strategies necessitate the use of powerful coupling agents or reaction pathways that operate under mild conditions and circumvent the high activation energy associated with direct alcoholysis. This note focuses on two such premier methods: activating the carboxylic acid with a carbodiimide (Steglich) or activating the alcohol with a phosphine/azodicarboxylate system (Mitsunobu).

Recommended Method 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It is particularly effective for sterically demanding substrates.[5][6] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[7]

Mechanism of Action

The success of the Steglich esterification lies in its catalytic cycle, which avoids the direct, high-energy attack of the alcohol on the carboxylic acid.[6]

  • Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Catalyst Interception: DMAP, a potent nucleophile, rapidly attacks the O-acylisourea. This step is critical as it outcompetes the slow intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct.[6]

  • Formation of "Active Ester": This attack forms a highly electrophilic N-acylpyridinium intermediate. This species is significantly more reactive towards nucleophiles than the original carboxylic acid.[7]

  • Nucleophilic Attack: The alcohol, even a sterically hindered one, can now efficiently attack the activated acyl group of the pyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC forms the stable, insoluble byproduct N,N'-dicyclohexylurea (DCU), which precipitates from most organic solvents and can be easily removed by filtration.[5]

Steglich_Esterification RCOOH Carboxylic Acid (Substrate) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC N_acyl N-Acylpyridinium 'Active Ester' O_acyl->N_acyl + DMAP DCU DCU (Byproduct) O_acyl->DCU - H+ DMAP DMAP (Catalyst) Ester Ester Product N_acyl->Ester + Alcohol (R'OH) ROH Alcohol Ester->DMAP - DMAP (Regenerated)

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol: Methyl Ester Synthesis

This protocol details the synthesis of Methyl 2-fluoro-4-(2-fluoro-5-methylphenyl)benzoate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound248.222481.01.0
N,N'-Dicyclohexylcarbodiimide (DCC)206.332481.21.2
4-Dimethylaminopyridine (DMAP)122.17120.10.1
Methanol (MeOH)32.04481.51.5
Dichloromethane (DCM), anhydrous-10 mL--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (248 mg, 1.0 mmol), 4-dimethylaminopyridine (12 mg, 0.1 mmol), and methanol (48 mg, 1.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids have dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This minimizes side reactions during the addition of DCC.[7]

  • DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (248 mg, 1.2 mmol) in 2 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5 minutes. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Stain with potassium permanganate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup - DCU Removal: Once the reaction is complete, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the white DCU precipitate. Wash the filter cake with a small amount of cold DCM.[7]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted acid, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure methyl ester.

Recommended Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative, powerful method for ester synthesis under exceptionally mild conditions.[8] Unlike the Steglich reaction, the Mitsunobu reaction activates the alcohol, not the carboxylic acid.[9] It proceeds via a redox pathway involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Mechanism of Action

The mechanism is complex but can be summarized in key steps:[11]

  • Betaine Formation: The nucleophilic PPh₃ attacks the electrophilic nitrogen of DEAD, forming a zwitterionic adduct (a betaine).

  • Proton Transfer: The acidic carboxylic acid protonates the betaine, forming an intermediate phosphonium salt and the carboxylate anion. The pKa of the nucleophile should generally be less than 13 for this to occur efficiently.[10]

  • Alcohol Activation: The alcohol attacks the phosphonium salt, displacing the hydrazine derivative and forming a new, highly reactive alkoxyphosphonium ion. This effectively turns the alcohol's hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The carboxylate anion, now acting as the nucleophile, attacks the carbon of the activated alcohol via an Sₙ2 mechanism. This step forms the final ester product and the byproduct triphenylphosphine oxide (TPPO).[9]

Mitsunobu_Reaction cluster_activation Activation cluster_coupling Coupling PPh3 PPh₃ Betaine Zwitterionic Betaine PPh3->Betaine DEAD DEAD DEAD->Betaine Phosphonium_Salt Phosphonium Salt Betaine->Phosphonium_Salt + RCOOH RCOOH Carboxylic Acid (Substrate) Carboxylate Carboxylate (Nucleophile) RCOOH->Carboxylate Alkoxyphosphonium Alkoxyphosphonium Ion (Activated Alcohol) Phosphonium_Salt->Alkoxyphosphonium + R'OH Hydrazine Hydrazine Byproduct Phosphonium_Salt->Hydrazine ROH Alcohol Ester Ester Product Alkoxyphosphonium->Ester + Carboxylate (SN2) TPPO TPPO (Byproduct) Alkoxyphosphonium->TPPO

Caption: Simplified workflow of the Mitsunobu Reaction.

Detailed Experimental Protocol: Ethyl Ester Synthesis

This protocol details the synthesis of Ethyl 2-fluoro-4-(2-fluoro-5-methylphenyl)benzoate.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound248.222481.01.0
Triphenylphosphine (PPh₃)262.293931.51.5
Ethanol (EtOH)46.07691.51.5
Diisopropyl azodicarboxylate (DIAD)202.213031.51.5
Tetrahydrofuran (THF), anhydrous-10 mL--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (248 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and ethanol (69 mg, 1.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous tetrahydrofuran (THF) and stir until a homogeneous solution is formed.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (303 mg, 1.5 mmol) dropwise to the stirred solution over 10 minutes. The order of addition is crucial; adding the azodicarboxylate last is standard practice.[10][12] A color change to pale yellow is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the consumption of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired ester along with byproducts (TPPO and the DIAD-hydrazine derivative).

  • Purification: Direct purification by flash column chromatography on silica gel is the most effective method. Elute with a gradient of ethyl acetate in hexanes. The less polar ester will elute before the highly polar TPPO and hydrazine byproducts. Combine the product-containing fractions and concentrate to yield the pure ethyl ester.

Safety Note: Azodicarboxylates like DEAD and DIAD are hazardous and potentially explosive, especially when heated. Handle with appropriate care in a well-ventilated fume hood.[12]

Method Comparison and Selection

FeatureSteglich EsterificationMitsunobu Reaction
Activated Species Carboxylic AcidAlcohol
Key Reagents DCC (or EDC), DMAPPPh₃, DEAD (or DIAD)
Reaction Conditions Mild, neutral, 0 °C to RTVery mild, neutral, 0 °C to RT
Primary Byproducts Dicyclohexylurea (DCU)Triphenylphosphine oxide (TPPO), Hydrazine derivative
Byproduct Removal Simple filtration for DCURequires chromatography or crystallization
Stereochemistry Retention at the alcohol centerInversion at a chiral secondary alcohol center
Key Advantage Easy removal of the primary byproduct (DCU) by filtration.[5]Extremely mild conditions, effective for very sensitive substrates.[8]
Main Drawback DCC is a potent allergen; N-acylurea formation can occur.Purification can be challenging due to byproduct solubility.[10]

For the esterification of This compound , both methods are excellent choices. The Steglich esterification is often preferred on a larger scale due to the straightforward removal of the DCU byproduct by filtration, which simplifies the initial purification. The Mitsunobu reaction is an outstanding alternative, particularly on a smaller scale or when the alcohol is precious or sensitive, as it often proceeds with high efficiency under the mildest possible conditions.

Characterization of the Ester Product

The identity and purity of the final ester product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, including the appearance of the new ester alkyl group signal (e.g., a singlet around 3.9 ppm for a methyl ester in ¹H NMR).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ester.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester functional group, typically around 1720-1740 cm⁻¹.

Conclusion

The esterification of sterically encumbered substrates like this compound requires methods that bypass the limitations of classical acid catalysis. The Steglich Esterification and the Mitsunobu Reaction represent two of the most reliable and versatile strategies available to synthetic chemists. By activating either the carboxylic acid or the alcohol under mild, neutral conditions, these protocols enable the efficient synthesis of complex esters that are critical intermediates in modern drug discovery and development programs. The choice between the two methods can be guided by factors such as reaction scale, the nature of the alcohol, and the preferred purification strategy.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Studylib. (n.d.). Experiment 9: Purification of Biphenyl Lab Guide. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

Sources

Application Notes & Protocols for Amide Coupling with 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals and biologically active molecules.[1][2][3] The successful coupling of carboxylic acids and amines is often challenged by the structural and electronic properties of the substrates.[1][4] This guide provides a detailed technical overview and robust protocols for the amide coupling of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid , a biaryl carboxylic acid whose structure presents potential synthetic hurdles.

The presence of a fluorine atom ortho to the carboxylic acid, combined with the bulky 2-fluoro-5-methylphenyl substituent at the 4-position, introduces significant steric hindrance around the reactive center. Furthermore, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the carboxylate, making activation more challenging.[1][5] This application note addresses these challenges by providing a selection of well-established coupling methodologies, explaining the rationale behind reagent and condition selection, and offering detailed, step-by-step protocols to guide researchers toward successful amide synthesis.

Understanding the Chemistry: Key Considerations for a Challenging Substrate

The primary challenge in the amide coupling of this compound lies in overcoming the steric hindrance and electronic deactivation inherent to its structure. The choice of coupling reagent is therefore paramount to achieving high yields and purity.[1]

Coupling Reagents: A variety of reagents have been developed to facilitate amide bond formation, each with its own mechanism and suitability for different substrates.[3][6][7] For sterically hindered and electronically deactivated systems, uronium/aminium and phosphonium salt-based reagents are often superior to traditional carbodiimides.[7][8]

  • Uronium/Aminium Reagents (HATU, HBTU, HCTU): These reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly effective for coupling sterically hindered substrates.[6][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The inclusion of the HOAt moiety in HATU is known to accelerate the coupling reaction and suppress racemization.[8]

  • Phosphonium Reagents (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent that forms a reactive phosphonium ester intermediate. It is particularly useful for challenging couplings and can often succeed where other reagents fail.[6][8]

  • Carbodiimides (EDC) with Additives (HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide commonly used for amide coupling.[6][7] Its effectiveness with challenging substrates is significantly enhanced by the addition of 1-hydroxybenzotriazole (HOBt).[5][9] HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an active ester that is less prone to side reactions and racemization.[6][10]

Bases: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and the amine hydrochloride salt (if applicable), as well as to neutralize any acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used for this purpose.[5][11]

Solvents: The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are typically employed.[5][11]

Visualizing the Reaction: Mechanism and Workflow

General Amide Coupling Mechanism

The following diagram illustrates the general mechanism of amide bond formation using a uronium salt coupling reagent like HATU.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH (this compound) CouplingReagent Coupling Reagent (e.g., HATU) ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea Ester) CarboxylicAcid->ActiveIntermediate + Coupling Reagent + Base Base Base (e.g., DIPEA) Amide Amide Product ActiveIntermediate->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts

Caption: General mechanism of amide coupling.

Experimental Workflow

A typical experimental workflow for amide coupling is depicted below.

G Start Start Dissolve Dissolve Carboxylic Acid, Amine, and Coupling Additive (if applicable) in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture to 0 °C Dissolve->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddReagent Add Coupling Reagent (e.g., HATU, EDC) AddBase->AddReagent Warm Warm to Room Temperature and Stir for 12-24h AddReagent->Warm Monitor Monitor Reaction Progress (TLC or LC-MS) Warm->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify Crude Product (Column Chromatography) Workup->Purify Characterize Characterize Pure Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Standard experimental workflow for amide coupling.

Protocols for Amide Coupling

The following protocols are provided as starting points for the amide coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Amines)

This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines.[8][12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a 0.1-0.2 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the amine.

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA to the stirred solution.

  • Add HATU portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method suitable for a wide range of amines.[5][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM (to make a 0.1-0.2 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the amine, and HOBt.

  • Dissolve the solids in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Slowly add EDC·HCl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the amide coupling protocols described. Note that optimal conditions may vary depending on the specific amine used.

Parameter Protocol 1 (HATU) Protocol 2 (EDC/HOBt)
Carboxylic Acid 1.0 equiv1.0 equiv
Amine 1.1 equiv1.1 equiv
Coupling Reagent HATU (1.2 equiv)EDC·HCl (1.2 equiv)
Additive NoneHOBt (1.2 equiv)
Base DIPEA (2.5 equiv)DIPEA (2.5 equiv)
Solvent Anhydrous DMFAnhydrous DCM
Temperature Room Temperature0 °C to Room Temperature
Time 12-24 hours12-24 hours

Troubleshooting and Expert Insights

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature (e.g., to 50 °C) or using a more potent coupling reagent like HATU if you started with EDC/HOBt.[11][13] For particularly challenging substrates, switching to a more polar solvent like DMF or using microwave irradiation can be beneficial.[11]

  • Side Reactions: The formation of byproducts can sometimes be an issue. Ensuring an inert atmosphere and using anhydrous solvents is crucial to prevent hydrolysis of the activated intermediate. The use of HOBt in EDC-mediated couplings is specifically designed to minimize side reactions.[5][6]

  • Purification Challenges: The crude product may contain unreacted starting materials and byproducts from the coupling reagents. A standard aqueous workup is effective at removing most of these impurities.[5][14] Flash column chromatography is typically required for obtaining the final product in high purity.[2][15] Recrystallization can also be an effective purification method for solid amides.[15]

Conclusion

The amide coupling of this compound, while presenting steric and electronic challenges, can be successfully achieved using robust and well-established coupling methodologies. The choice of a potent coupling reagent such as HATU, or the classic EDC/HOBt combination, along with careful control of reaction conditions, will enable researchers to efficiently synthesize a diverse range of amides from this valuable building block. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful execution of these important transformations in a research and drug development setting.

References

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. PubChem. Available at: [Link]

  • The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. ResearchGate. Available at: [Link]

  • Synthesis of Amides Based on Biologically Active 5Z,9Z-Eicosadienoic Acid. ResearchGate. Available at: [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

Sources

Application Notes and Protocols for the Synthesis and Utilization of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis and potential applications of the fluorinated biaryl carboxylic acid, 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid . This document outlines a robust synthetic protocol for the title compound, leveraging a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the prospective utility of this compound as a key building block in the synthesis of bioactive molecules, with a focus on kinase inhibitors, a prominent class of therapeutics in modern drug discovery. The protocols and insights presented herein are grounded in established chemical principles and analogous transformations reported in medicinal chemistry literature.

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

Fluorine-containing molecules are of paramount importance in medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile. The biaryl motif is also a privileged scaffold in numerous approved drugs and clinical candidates due to its ability to present functional groups in a defined three-dimensional space, facilitating interactions with biological targets.

The subject of these notes, this compound, combines these features, making it a valuable intermediate for the synthesis of novel bioactive compounds. The presence of two fluorine atoms can influence the conformation of the biaryl system and modulate the pKa of the carboxylic acid, while the methyl group provides a point for potential further functionalization or can be involved in specific hydrophobic interactions with a target protein. The carboxylic acid moiety serves as a versatile handle for the introduction of various pharmacophoric groups, most commonly through amide bond formation.

Synthesis of this compound

The most convergent and widely applicable method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For the synthesis of the title compound, a plausible and practical route involves the coupling of commercially available 4-Bromo-2-fluorobenzoic acid and 2-Fluoro-5-methylphenylboronic acid .

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reaction Conditions reactant1 4-Bromo-2-fluorobenzoic acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 2-Fluoro-5-methylphenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Figure 1: Proposed synthesis of the title compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 2-Fluoro-5-methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzoic acid (1.0 eq), 2-Fluoro-5-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The reaction concentration should be approximately 0.1 M with respect to the 4-Bromo-2-fluorobenzoic acid.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The product should precipitate or move into the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.

Expected Outcome:

The final product, this compound, should be obtained as a white to off-white solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in the Synthesis of Bioactive Compounds: A Kinase Inhibitor Paradigm

Biaryl carboxylic acids are common starting points for the synthesis of various targeted therapies, particularly kinase inhibitors. The carboxylic acid can be readily converted to an amide, which can then participate in crucial hydrogen bonding interactions within the ATP-binding site of a kinase.

General Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 intermediate Amide Intermediate step1->intermediate step2 Further Functionalization (e.g., Suzuki Coupling, SNAr) intermediate->step2 product Bioactive Kinase Inhibitor Candidate step2->product

Figure 2: General workflow for synthesizing a kinase inhibitor candidate.

Representative Protocol: Amide Synthesis

This protocol describes the coupling of the title benzoic acid with a hypothetical amine, which could be a fragment of a larger bioactive molecule.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (R-NH₂) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve this compound in anhydrous DMF.

  • Reagent Addition: Add the amine, followed by DIPEA and HATU.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Physicochemical and Preliminary Bioactivity Data (Hypothetical)

The following table presents hypothetical data for a series of amide derivatives of this compound, illustrating how this scaffold could be explored in a medicinal chemistry program.

Compound IDR Group (from R-NH₂)Molecular WeightcLogPKinase IC₅₀ (nM)
IA-001 4-Morpholinophenyl426.423.85150
IA-002 3-(Dimethylamino)propyl376.423.21275
IA-003 4-Pyridinylmethyl398.383.5598
IA-004 1-Methyl-1H-pyrazol-4-yl387.362.9855

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel bioactive compounds. The protocols outlined in these notes provide a practical guide for its synthesis via Suzuki-Miyaura coupling and its subsequent derivatization into amide-containing molecules, which are key structural motifs in many targeted therapeutics. The strategic placement of fluorine atoms and the biaryl core make this an attractive scaffold for further exploration in drug discovery programs.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Gill, H.; Tuteja, N. The Suzuki-Miyaura coupling reaction: a boon for the synthesis of biologically active compounds. AVS, 2017 , 2(1), 1-10. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009 , 38(2), 606-631. [Link]

  • Commercially available starting materials

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biaryl carboxylic acid. The information provided herein is based on established synthetic methodologies and practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and efficient method for constructing the central biaryl bond.[1][2] This reaction involves the coupling of an aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][3]

While robust, this synthetic approach is not without its challenges. Researchers may face issues ranging from low yields and competing side reactions to difficulties in product purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these common problems, grounded in the fundamental principles of the reaction mechanism.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and offers step-by-step guidance for resolution.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings for biaryl synthesis can stem from several factors, including inefficient catalytic activity, substrate-related issues, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

A. Inefficient Catalytic Cycle:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A bottleneck in any of these steps can significantly reduce the overall yield.

  • Oxidative Addition: The initial step involves the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of the aryl halide is critical, with the general trend being I > Br > OTf >> Cl.[4] For the synthesis of the target molecule, using an aryl bromide or iodide is generally preferred over a chloride, as the latter may require more specialized, electron-rich ligands to facilitate oxidative addition.[3][5]

  • Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The choice of base is critical here. The base activates the boronic acid, facilitating the transmetalation process. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can influence the reaction rate and yield.

  • Reductive Elimination: This is the final step where the desired biaryl product is formed, and the Pd(0) catalyst is regenerated. This step is typically fast and irreversible.

B. Protocol for Optimizing Reaction Yield:

Here is a detailed protocol to systematically optimize your reaction conditions.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

ParameterRecommendationRationale
Palladium Catalyst Screen different Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand).The choice of ligand on the palladium catalyst significantly impacts its stability and reactivity. Bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.
Ligand If using a ligand-free precursor like Pd₂(dba)₃, screen various phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).Ligands stabilize the palladium catalyst and modulate its electronic and steric properties, which is crucial for efficient catalysis.
Base Screen a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.The choice of base can affect the rate of transmetalation and suppress side reactions. Cesium carbonate is often effective for sterically hindered substrates.
Solvent Test different solvent systems, including toluene, dioxane, DMF, and aqueous mixtures (e.g., toluene/water, dioxane/water).The solvent influences the solubility of the reactants and the catalyst, and can affect the reaction kinetics. Biphasic systems can be particularly effective.
Temperature Optimize the reaction temperature, typically ranging from 80°C to 120°C.Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions.
Reactant Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent.This can help drive the reaction to completion, especially if the boronic acid is prone to decomposition.

dot

Suzuki_Optimization cluster_Inputs Reaction Inputs cluster_Process Optimization Process ArylHalide Aryl Halide (e.g., 2-Fluoro-4-bromobenzoic acid) Troubleshoot Troubleshoot & Optimize ArylHalide->Troubleshoot BoronicAcid Boronic Acid (e.g., (2-fluoro-5-methylphenyl)boronic acid) BoronicAcid->Troubleshoot Catalyst Palladium Catalyst + Ligand Catalyst->Troubleshoot Base Base Base->Troubleshoot Solvent Solvent Solvent->Troubleshoot LowYield Low Yield LowYield->Troubleshoot HighYield High Yield Troubleshoot->HighYield Implement Optimized Conditions

Caption: Workflow for troubleshooting low yield in Suzuki-Miyaura coupling.

Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the aryl halide. How can I minimize these side reactions?

Answer:

The formation of homocoupling and dehalogenation byproducts is a common issue in Suzuki-Miyaura reactions and can significantly impact the yield and purity of the desired product.[5][6]

A. Understanding the Side Reactions:

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[5][7] It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[5][8]

  • Dehalogenation (Protodeborylation/Protodehalogenation): This involves the replacement of the halogen on the aryl halide or the boronic acid group with a hydrogen atom.[5] This can be caused by impurities in the reagents or solvents, or by certain reaction conditions.

B. Strategies to Minimize Side Reactions:

Table 2: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling

Side ReactionCauseMitigation Strategy
Homocoupling Presence of oxygen, inefficient transmetalation.1. Degas the reaction mixture: Thoroughly degas the solvent and reaction vessel by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[8] 2. Use high-purity reagents: Ensure that the boronic acid and other reagents are free of impurities. 3. Optimize catalyst and ligand: Use a catalyst system that promotes rapid cross-coupling over homocoupling.
Dehalogenation Presence of water or protic impurities, certain bases.1. Use anhydrous solvents and reagents: Dry solvents and reagents thoroughly before use. 2. Careful choice of base: Some bases can promote protodeborylation. Screening different bases can help identify one that minimizes this side reaction.

dot

Side_Reactions Desired_Reaction Desired Cross-Coupling Homocoupling Homocoupling (Boronic Acid Dimer) Dehalogenation Dehalogenation (Loss of Halogen/Boron) Starting_Materials Starting Materials (Aryl Halide + Boronic Acid) Starting_Materials->Desired_Reaction Pd(0) Catalyst, Base Starting_Materials->Homocoupling O₂, Pd(II) Starting_Materials->Dehalogenation Protic Impurities

Caption: Competing reactions in the Suzuki-Miyaura synthesis.

Question 3: The purification of the final product, this compound, is proving difficult. What purification strategies are most effective?

Answer:

The purification of biaryl carboxylic acids can be challenging due to the potential for closely related impurities. A multi-step purification strategy is often necessary.

A. Initial Work-up:

  • Acid-Base Extraction: After the reaction is complete, the reaction mixture can be subjected to an acid-base workup.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic product into the aqueous layer.

    • Separate the layers and wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the desired carboxylic acid.

    • Collect the solid product by filtration.

B. Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds.[9]

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen using small amounts of the crude product is recommended. Potential solvents include toluene, ethyl acetate, or a mixed solvent system.[9]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

C. Column Chromatography:

If recrystallization is insufficient to achieve the desired purity, column chromatography may be necessary.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution may be required to effectively separate the product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: Can I use an aryl chloride as a starting material for this synthesis?

A1: While aryl chlorides are more cost-effective, they are generally less reactive in Suzuki-Miyaura couplings than aryl bromides or iodides.[3][10] Successful coupling with aryl chlorides often requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) and stronger bases to achieve reasonable yields.[3][10]

Q2: My boronic acid appears to be degrading during the reaction. What can I do?

A2: Boronic acids can be susceptible to protodeborylation, especially at elevated temperatures. To mitigate this, you can:

  • Use a slight excess of the boronic acid.

  • Minimize the reaction time by carefully monitoring the reaction progress (e.g., by TLC or LC-MS).

  • Consider using a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: Yes, it is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). This is to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[8]

Q4: What is the role of water in some Suzuki-Miyaura coupling procedures?

A4: While seemingly counterintuitive in a reaction sensitive to protic sources, the presence of water in a biphasic system can sometimes accelerate the reaction.[10] It is thought that water can aid in the dissolution of the base and facilitate the transmetalation step. However, the amount of water should be carefully controlled.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • PubMed. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. [Link]

  • ACS Publications. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ResearchGate. (2018). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

  • ResearchGate. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling of fluorinated biaryls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Fluorinated biaryls are crucial motifs in pharmaceuticals and advanced materials, but their synthesis can be challenging due to the unique electronic properties conferred by fluorine substituents. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve optimal results in your experiments.

Understanding the "Fluorine Effect" in Suzuki Coupling

The introduction of fluorine atoms into aryl rings significantly alters their electronic properties, which in turn impacts the reactivity of the substrates in a Suzuki coupling reaction. Understanding these effects is the first step toward optimizing your reaction conditions.

  • Increased Electrophilicity of Aryl Halides: Fluorine is a highly electronegative atom. When attached to an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This makes the carbon atom of the C-X bond (where X is Br, I, or Cl) more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]

  • Decreased Nucleophilicity of Arylboronic Acids/Esters: Conversely, the electron-withdrawing nature of fluorine deactivates the arylboronic acid or ester coupling partner. This can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center.[3]

  • Potential for C-F Bond Activation: While C-F bonds are generally strong and less reactive than C-Cl, C-Br, and C-I bonds, under certain conditions, particularly with highly fluorinated arenes and specific catalyst systems, undesired C-F bond activation can occur, leading to side products.[4][5]

  • Instability of Fluorinated Boronic Acids: Fluorinated arylboronic acids can be prone to protodeboronation, especially in the presence of strong bases and water.[6] This side reaction leads to the formation of a fluoroarene byproduct and a reduction in the yield of the desired biaryl.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the Suzuki coupling of fluorinated biaryls.

Issue 1: Low to No Yield

Question: I am attempting a Suzuki coupling with a polyfluorinated aryl bromide and a fluorinated arylboronic acid, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Suzuki coupling of fluorinated substrates is a common issue that can often be traced back to suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inefficient Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for the success of challenging couplings involving electron-deficient substrates.

    • Recommendation: For electron-poor and sterically hindered substrates, bulky and electron-rich phosphine ligands are often required. Consider using Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos .[7] N-heterocyclic carbene (NHC) ligands can also be very effective.[7] If you are using a simple ligand like PPh3, it may not be suitable for this type of transformation.

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] For electron-deficient boronic acids, a stronger base may be necessary.

    • Recommendation: Switch from weaker bases like Na2CO3 to stronger, non-nucleophilic bases such as Cs2CO3 or K3PO4 .[9][10] Ensure the base is finely powdered and dry to maximize its effectiveness.

  • Protodeboronation of the Boronic Acid: As mentioned, fluorinated arylboronic acids can be unstable.

    • Recommendation:

      • Use the boronic acid as fresh as possible.

      • Consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin) .

      • Minimize the reaction time by closely monitoring the reaction progress.

  • Inadequate Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: If your current temperature is moderate (e.g., 80 °C), try increasing it to 90-110 °C .[10] However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed before use, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11]

Issue 2: Significant Formation of Homocoupling and/or Protodeboronation Byproducts

Question: My reaction is producing the desired fluorinated biaryl, but I am also observing significant amounts of the homocoupled product of my boronic acid and the corresponding fluoroarene from protodeboronation. How can I suppress these side reactions?

Answer:

The formation of these byproducts indicates issues with the reaction kinetics and the stability of your reagents.

  • Homocoupling of the Boronic Acid: This typically occurs when the transmetalation is slow, allowing for side reactions of the boronic acid.

    • Recommendation:

      • Optimize the Base: The choice and amount of base can influence the rate of transmetalation. Experiment with different bases (e.g., Cs2CO3, K3PO4) and their stoichiometry.

      • Use a More Active Catalyst: A more efficient catalyst system can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. Again, consider bulky, electron-rich ligands.

      • Consider Additives: In some cases, the addition of silver(I) oxide (Ag2O) can accelerate the desired coupling over undesired side reactions.[12]

  • Protodeboronation: This is a clear sign of boronic acid instability.

    • Recommendation:

      • Switch to a Boronic Ester: Pinacol esters are generally more stable than their corresponding boronic acids.

      • Use Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, especially with boronic acids, excess water can promote protodeboronation. Try using a biphasic solvent system with carefully controlled amounts of water (e.g., toluene/H2O 10:1) or a polar aprotic solvent like dioxane with minimal water.[13]

      • Modify the Order of Addition: Add the palladium catalyst last to the reaction mixture at room temperature before heating. This ensures that the catalytic cycle starts immediately, minimizing the time the boronic acid spends in the basic solution before the coupling begins.

Issue 3: Defluorination or C-F Bond Activation

Question: I am observing byproducts that suggest defluorination of my starting material or product. What causes this and how can I prevent it?

Answer:

Defluorination is a challenging side reaction that can occur with highly fluorinated arenes. It involves the cleavage of a C-F bond, which is typically very strong.

  • Mechanism of Defluorination: This can happen through several pathways, including nucleophilic aromatic substitution (SNAr) by basic species in the reaction mixture, or through direct oxidative addition of the C-F bond to the palladium center, especially at high temperatures and with highly activated substrates.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: High temperatures can promote C-F activation. Try to find the lowest effective temperature for your reaction.

    • Choice of Base: Avoid highly nucleophilic bases if SNAr is suspected. Bases like K3PO4 and Cs2CO3 are generally preferred. In some cases, fluoride ions themselves can play a role in the catalytic cycle, but can also lead to unreactive species.[14][15]

    • Ligand Selection: The ligand can influence the selectivity of the catalyst. Less electron-rich ligands might be less prone to C-F activation, but this needs to be balanced with the need for an active catalyst for the C-X (X=Br, I) activation.

    • Consider Nickel Catalysis: For some C-F bond activations, nickel catalysts have shown different reactivity profiles compared to palladium and might offer a solution.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Aryl Bromide

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup: To a dry Schlenk flask, add the fluorinated aryl bromide (1.0 equiv), the fluorinated arylboronic acid or pinacol ester (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration with respect to the aryl bromide) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol %) and the ligand (e.g., XPhos, 2-4 mol %) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is a powerful tool for monitoring reaction progress.[17]

  • Initial Spectrum: Before adding the catalyst, take a small, representative sample of the reaction mixture and acquire a ¹⁹F NMR spectrum. This will show the signals for your fluorinated starting materials.

  • Time-Point Sampling: At regular intervals during the reaction, carefully and quickly take a small aliquot from the reaction mixture under an inert atmosphere.

  • Sample Preparation: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl3) and filter it through a small plug of silica gel or celite in a Pasteur pipette to remove solid particles and the catalyst.

  • Acquisition: Acquire a ¹⁹F NMR spectrum for each time point.

  • Analysis: Compare the integration of the signals for the starting material and the product to determine the reaction conversion over time. This quantitative data is invaluable for optimizing reaction conditions.

Data Presentation and Visualization

Table 1: Recommended Starting Conditions for Suzuki Coupling of Fluorinated Biaryls
ParameterRecommendationRationale
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides.
Boron Reagent Boronic Pinacol EsterMore stable to protodeboronation than boronic acids.
Catalyst Pd₂(dba)₃ (1-2 mol%)Common and effective Pd(0) precursor.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands for challenging couplings.[7][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases effective for electron-poor substrates.[9]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Biphasic systems are often effective.[13]
Temperature 90-110 °CHigher temperatures are often required.[10]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X reagents->oxidative_addition boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][18][19]

Diagram 2: Troubleshooting Workflow for Low-Yield Suzuki Coupling

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system appropriate? (Bulky, e⁻-rich ligand like XPhos?) start->check_catalyst change_catalyst Switch to a more active catalyst/ligand system. check_catalyst->change_catalyst No check_base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base. check_base->change_base No check_temp Is the temperature high enough? (90-110 °C) check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp No check_reagents Are reagents stable? (Consider boronic ester) check_temp->check_reagents Yes increase_temp->check_reagents use_ester Switch to a boronic pinacol ester. check_reagents->use_ester No success Improved Yield check_reagents->success Yes use_ester->success

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Can I use aryl chlorides for Suzuki coupling of fluorinated biaryls? A1: Yes, but aryl chlorides are generally less reactive than aryl bromides and iodides. Their activation requires more robust catalytic systems, often with highly active ligands like Buchwald's biarylphosphines or N-heterocyclic carbenes, and potentially higher temperatures.[13][20]

Q2: My reaction works, but is very slow. How can I increase the reaction rate? A2: To increase the rate, you can try increasing the temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or increasing the catalyst loading (though this should be done judiciously). Ensure your base is of high quality and finely powdered for better reactivity.

Q3: Is it necessary to use a glovebox for setting up these reactions? A3: While a glovebox provides the best inert atmosphere, it is not strictly necessary. You can successfully set up these reactions on a Schlenk line, provided you use proper techniques for degassing solvents and handling reagents under an inert gas flow.[11]

Q4: What is the best way to purify my fluorinated biaryl product? A4: Column chromatography on silica gel is the most common method. Due to the fluorine atoms, your product might be less polar than expected. Start with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and gradually increase the polarity. Sometimes, byproducts like homocoupled species can have very similar polarities, requiring careful chromatography.

References

  • Amijs, F., van der Vlugt, J. I., & Reek, J. N. H. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Caddick, S., et al. (2007). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]

  • Organo-Catalysis and Organo-Fluorine Chemistry (OUCI). (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. OUCI. [Link]

  • ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]

  • American Chemical Society. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Hein, J. E. (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Merced. [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Amatore, C., et al. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. HAL Open Science. [Link]

  • Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry Department. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • American Chemical Society. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]

  • American Chemical Society. (n.d.). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • American Chemical Society. (n.d.). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • American Chemical Society. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Reddit. [Link]

  • Sci-Hub. (n.d.). A novel system for the Suzuki cross-coupling reaction catalysed with light fluorous palladium–NHC complex. Sci-Hub. [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. [Link]

  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. This biaryl carboxylic acid, a valuable building block in pharmaceutical and materials science research, often presents significant purification challenges due to the presence of closely related positional isomers. These isomers typically have very similar physical properties, making their separation a non-trivial task.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will cover both troubleshooting for specific issues and broader frequently asked questions to guide your purification strategy.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.

Question 1: My reversed-phase HPLC analysis shows co-eluting or poorly resolved peaks for my target compound and its isomers. How can I improve the separation?

Answer: Achieving baseline separation of positional isomers is a classic challenge in chromatography.[1] The subtle differences in their polarity and interaction with the stationary phase require careful method development. Here’s a systematic approach to improving your resolution:

  • Mobile Phase Optimization: The organic modifier and pH are critical.

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds due to its different hydrogen bonding capabilities.

    • pH Adjustment: As a benzoic acid derivative, the ionization state of your compound is controlled by the mobile phase pH. Using an acidic modifier like formic acid or acetic acid (typically 0.1%) is essential to suppress the ionization of the carboxylic acid group.[3] This increases retention on a reversed-phase column and often improves peak shape.[4] Experiment with the concentration of the acid (e.g., 0.05% vs. 0.2%) to fine-tune selectivity.

  • Stationary Phase Selection: Not all C18 columns are the same. If a standard C18 column fails, consider alternatives:

    • Phenyl-Hexyl Columns: These columns offer π-π interactions, which can be highly effective for separating aromatic and biaryl compounds. The unique selectivity can often resolve isomers that co-elute on a C18.

    • Mixed-Mode Columns: Columns that combine reversed-phase with ion-exchange characteristics (e.g., reversed-phase/cation-exchange) can provide excellent separation for ionic isomers like aminobenzoic acids and can be adapted for your compound.[2]

  • Temperature and Flow Rate:

    • Column Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. Test a range (e.g., 25°C, 30°C, 40°C).

    • Flow Rate: Reducing the flow rate can lead to better resolution, as it allows more time for partitioning between the mobile and stationary phases.

Below is a table summarizing starting points for HPLC method development.

ParameterInitial ConditionAlternative 1Alternative 2Rationale
Column C18, 4.6 x 150 mm, 5 µmPhenyl-HexylMixed-ModeChange selectivity based on aromaticity or ionic character.[2]
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water10 mM Phosphate Buffer, pH 2.5Control ionization and peak shape.[3][4]
Mobile Phase B AcetonitrileMethanolAcetonitrile/Methanol (50:50)Alter solvent selectivity and interactions.
Gradient 5-95% B in 20 min30-70% B in 30 min (shallow)Isocratic (e.g., 60% B)A shallower gradient increases resolution for closely eluting peaks.
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/minSlower flow often improves resolution.
Detection UV at 254 nmDiode Array Detector (DAD)UV at 240 nmDAD allows for peak purity analysis and finding the optimal wavelength.[1]

Question 2: I'm attempting to purify my product by recrystallization, but it either oils out or fails to precipitate. What's going wrong?

Answer: Recrystallization is an excellent technique for removing minor impurities, but it is highly dependent on solvent choice and the purity of the crude material.[5][6]

  • Problem: Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution 1: Change Solvent System. Your compound is too soluble in the hot solvent. Try a more nonpolar solvent or a mixed-solvent system. For a mixed-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly. A common system for benzoic acids is ethanol/water.[7]

    • Solution 2: Lower the Temperature. Use a larger volume of solvent so that the compound dissolves at a temperature below its melting point.

  • Problem: Failure to Precipitate: This indicates that the compound is too soluble in the solvent even at low temperatures, or that the concentration is too low.

    • Solution 1: Reduce Solvent Volume. If you have excess solvent, you can carefully evaporate some of it to increase the concentration and induce precipitation upon cooling.

    • Solution 2: Induce Crystallization. If the solution is supersaturated, crystallization may need a nucleation site. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal from a previous successful crystallization.

    • Solution 3: Use a Different Solvent. The chosen solvent is likely too good. Switch to a solvent in which the compound has lower solubility.

Question 3: My purity (assessed by HPLC or ¹H/¹⁹F NMR) is not improving significantly after recrystallization. Why?

Answer: This is a common issue when the impurities are structurally very similar to the target compound, such as positional isomers.

  • Co-crystallization: The impurity may have similar solubility and crystal lattice packing properties, causing it to co-crystallize with your desired product. In this scenario, repeated recrystallizations may only yield marginal improvements.

  • Insufficient Purity of Crude Material: Recrystallization is most effective when the desired compound is already the major component (>90%). If your crude material contains a high percentage of isomeric impurities, chromatography is a more appropriate first step.[8]

  • Actionable Advice:

    • Analyze the Mother Liquor: Evaporate the solvent from the filtrate (mother liquor) and analyze the residue. If it is enriched with the impurity, a second recrystallization of your solid material may be beneficial.

    • Switch Purification Method: If co-crystallization is suspected, you must switch to a purification technique based on a different physical principle. Preparative HPLC is the logical next step, as it separates based on partitioning behavior rather than solubility.[8]

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities to expect in the synthesis of this compound?

Answer: Impurities will depend on your synthetic route, which likely involves a biaryl coupling reaction (e.g., Suzuki, Negishi, or Buchwald-Hartwig).

  • Positional Isomers: Depending on the selectivity of your coupling reaction, you may form other isomers. For example, coupling could occur at different positions on one of the aromatic rings.

  • Starting Materials: Unreacted starting materials (e.g., the boronic acid/ester and the aryl halide in a Suzuki coupling) are common impurities.

  • Homocoupling Products: A significant side reaction in many cross-coupling protocols is the formation of homocoupled biaryls (e.g., from two molecules of your Grignard reagent).[9]

  • Catalyst Residues: Residual palladium or other transition metal catalysts may be present. These are typically removed by filtration through celite/silica or by an aqueous workup.

  • Hydrolysis Products: If your synthesis involves an ester intermediate, incomplete hydrolysis will leave the ester in your final product.

Question 2: Which analytical techniques are best for assessing the purity of my final product?

Answer: A combination of methods should be used to confidently assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of organic compounds.[10][11][12] A reversed-phase method with a Diode Array Detector (DAD) is ideal. The DAD allows you to check for peak purity and ensure that no impurities are hiding under your main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a wealth of structural information and can be used to spot organic impurities. Integration of signals can give a rough estimate of purity if the impurity structures are known.

    • ¹⁹F NMR: Given that your molecule contains two fluorine atoms, ¹⁹F NMR is an exceptionally powerful and clean technique for assessing isomeric purity. Each fluorine atom in a unique chemical environment will give a distinct signal, making it easy to spot and quantify isomeric impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It is invaluable for identifying the molecular weights of impurities, which helps in diagnosing the source (e.g., starting materials, side products).

  • Melting Point Analysis: A sharp melting point range that is close to a literature value suggests high purity.[13] Impurities typically cause melting point depression and broadening of the range.[10][11] A mixed melting point analysis can confirm the identity of the compound if an authentic standard is available.[13]

Question 3: What is a general workflow for purifying a novel biaryl benzoic acid like this one?

Answer: A systematic approach is crucial. The diagram below outlines a logical workflow, starting from the crude reaction mixture to the final, purified compound.

G cluster_start Initial Workup & Analysis cluster_decision Purification Strategy cluster_cryst Crystallization Path cluster_chrom Chromatography Path cluster_final Final Steps start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup dry Dry & Evaporate Solvent workup->dry crude Crude Solid/Oil dry->crude analysis Analyze Crude Purity (TLC, HPLC, NMR) crude->analysis decision Purity > 90% and Crystalline Solid? analysis->decision recryst Recrystallization decision->recryst  Yes chrom Column Chromatography (Silica or Prep HPLC) decision->chrom No pure_solid Purified Solid recryst->pure_solid chrom->pure_solid final_analysis Final Purity Analysis (HPLC, NMR, MS, MP) pure_solid->final_analysis pass Product Meets Specs final_analysis->pass fail Repurify final_analysis->fail fail->decision Re-evaluate Strategy

Caption: General Purification Strategy Workflow.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Isomer Analysis

This protocol provides a robust starting point for analyzing the purity of your this compound sample.[3][4]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample into a 2 mL HPLC vial.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water. Vortex to ensure complete dissolution.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a pump, autosampler, column oven, and DAD or UV detector.[4]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: DAD set to collect data from 200-400 nm, with a specific monitoring wavelength of 254 nm.

  • Gradient Program:

    • 0.00 min: 10% B

    • 20.00 min: 90% B

    • 25.00 min: 90% B

    • 25.01 min: 10% B

    • 30.00 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Identify the peak corresponding to your product by comparing its retention time to a reference standard, if available.

    • Integrate all peaks in the chromatogram and calculate the purity as a percentage of the main peak area relative to the total area of all peaks.

Protocol 2: General Recrystallization Procedure (Mixed Solvent System)

This protocol describes a general method for recrystallization using an ethanol/water system, which is often effective for benzoic acid derivatives.[7]

  • Dissolution:

    • Place your crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum volume of hot ethanol required to just dissolve the solid completely. Heat the mixture gently on a hot plate while stirring.

  • Inducing Precipitation:

    • Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of precipitated solid.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

    • Allow the crystals to dry under vacuum to remove all traces of solvent.

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • Cooney, A. & Clentsmith, G. (2018). How can benzoic acid be tested for purity?. Quora. [Link]

  • Yu, J., et al. (n.d.). Selective mono‐ and difluorination of benzoic acid derivatives.... ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • Journal of Chromatography A. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • mccartney, m. (2019, January 25). Exp 8 part 2 Purity of benzoic acid [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • University of Science and Technology Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • PubMed. (2022, April 4). Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. [Link]

  • Organic Chemistry Portal. (2007). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [Link]

  • Chemical Society Reviews (RSC Publishing). (2009, September 23). Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. [Link]

  • ResearchGate. (2022, October). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important biaryl scaffold in their work. We will address common challenges, with a focus on identifying and mitigating the formation of key byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

The most efficient and widely adopted method for constructing the C-C bond in this class of biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide will focus on troubleshooting this specific pathway.

Core Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis involves the coupling of an aryl halide and an organoboron reagent, catalyzed by a palladium complex in the presence of a base.

  • Aryl Halide: 4-Bromo-2-fluorobenzoic acid

  • Organoboron Reagent: 2-Fluoro-5-methylphenylboronic acid

  • Catalyst: A Palladium(0) source, often with a phosphine ligand

  • Base: Typically an inorganic base such as sodium carbonate, potassium carbonate, or potassium phosphate.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Conditions Aryl_Halide 4-Bromo-2-fluorobenzoic acid Product This compound Aryl_Halide->Product + Boronic_Acid 2-Fluoro-5-methylphenylboronic acid Boronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General Suzuki-Miyaura coupling scheme for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in this synthesis?

The most frequently observed byproducts are a result of three primary side reactions inherent to Suzuki couplings:

  • Homocoupling of the boronic acid, yielding 4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl.

  • Protodeborylation of the boronic acid, resulting in the formation of 2-fluorotoluene.

  • Dehalogenation of the aryl halide, leading to 2-fluorobenzoic acid.

Q2: My reaction yield is consistently low, despite following the literature protocol. What is the most likely cause?

Low yields are often traced back to the deactivation of the palladium catalyst.[4] The active Pd(0) species is highly sensitive to oxygen.[5] Inadequate degassing of solvents and reagents or a poor inert atmosphere (nitrogen or argon) can lead to the formation of inactive palladium black.[4] Another common issue is the quality of the boronic acid, which can degrade over time.[4][5]

Q3: I'm observing a complex mixture of products on my TLC/LC-MS. How can I best approach purification?

For complex mixtures, a two-stage purification is recommended. First, perform an acidic aqueous workup. This will protonate your carboxylic acid product, allowing for extraction into an organic solvent while leaving behind inorganic salts. The organic layer can then be concentrated and subjected to flash column chromatography on silica gel. A gradient elution, for example, with ethyl acetate in hexanes, will typically separate the desired product from less polar homocoupled byproducts and more polar starting materials. Recrystallization from a suitable solvent system can be used for final polishing.[3]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed, problem-oriented approach to managing specific impurities.

Problem 1: Significant formation of a non-polar impurity, identified as 4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl.
  • Underlying Issue: This is the result of the homocoupling (or oxidative dimerization) of your 2-fluoro-5-methylphenylboronic acid reagent. This side reaction is often competitive with the desired cross-coupling.

  • Mechanistic Cause: Homocoupling is primarily promoted by the presence of oxygen, which can disrupt the palladium catalytic cycle. It can also be favored by high temperatures or certain base/catalyst combinations.

  • Recommended Solutions:

    • Improve Inert Atmosphere: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes).[5] Assemble your reaction glassware under a positive pressure of inert gas.

    • Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). While counterintuitive, ensuring the aryl halide is consumed quickly can sometimes reduce the opportunity for the boronic acid to homocouple.

    • Modify Reaction Conditions: Consider a lower reaction temperature. While this may slow the reaction, it can disproportionately suppress the homocoupling pathway.

    • Ligand Choice: If using a pre-catalyst like Pd(OAc)₂, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination step over side reactions.

Problem 2: Presence of unreacted 2-fluorobenzoic acid starting material and formation of 2-fluorotoluene.
  • Underlying Issue: This points to the degradation of the 2-fluoro-5-methylphenylboronic acid via protodeborylation, where the C-B bond is cleaved and replaced by a C-H bond.[5]

  • Mechanistic Cause: Boronic acids are susceptible to hydrolysis, especially under acidic conditions or with prolonged exposure to moisture.[4] The presence of water in the reaction can facilitate this undesired pathway.

  • Recommended Solutions:

    • Verify Reagent Quality: Use fresh or properly stored boronic acid. It is advisable to purchase from a reputable supplier or to check the purity of older batches by NMR before use. Boronic acids can form anhydrides (boroxines) upon storage, which may have different reactivity.[6]

    • Use Anhydrous Conditions: Ensure all solvents are anhydrous and that the base is finely powdered and dry.[5] Clumped base can lead to poor reproducibility.

    • Consider Boronic Esters: For particularly sensitive systems, using a more stable boronic ester derivative, such as a pinacol ester, can mitigate protodeborylation.[4][5] These are generally more robust to storage and handling.

Problem 3: Detection of 2-fluorobenzoic acid in the crude product.
  • Underlying Issue: This impurity arises from the dehalogenation of the 4-bromo-2-fluorobenzoic acid starting material.

  • Mechanistic Cause: After oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product instead of transmetalation with the boronic acid.[5]

  • Recommended Solutions:

    • Solvent Purity: Ensure solvents are free of potential hydride sources. For instance, some grades of ethanol can contain formic acid as an impurity. Ethereal solvents like THF should be checked for peroxides.[4]

    • Base Choice: While less common, some bases or their impurities can contribute to this side reaction. Using a high-purity base can be beneficial.

    • Vigorous Stirring: In heterogeneous mixtures, ensure vigorous stirring to promote efficient mixing and favor the desired bimolecular transmetalation step over the undesired reduction.[5]

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Inert Verify Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Assess Reagent Quality (Boronic Acid, Base, Solvent) Check_Inert->Check_Reagents Analyze_Byproducts Identify Byproducts (LCMS/NMR) Check_Reagents->Analyze_Byproducts Homocoupling Predominant Homocoupling? Analyze_Byproducts->Homocoupling Analysis Complete Deborylation Protodeborylation/ Dehalogenation? Homocoupling->Deborylation No Optimize_Temp Lower Temperature Change Ligand Homocoupling->Optimize_Temp Yes Use_Anhydrous Use Anhydrous Solvents & Fresh Reagents Deborylation->Use_Anhydrous Yes Optimize_Base Check Base Purity Ensure Vigorous Stirring Deborylation->Optimize_Base No/Other End Purify & Re-evaluate Optimize_Temp->End Use_Anhydrous->End Optimize_Base->End

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. The synthesis of complex biaryl compounds is a cornerstone of modern pharmaceutical development, and mastering these reactions is critical for success.[1][2]

Overview of the Synthetic Strategy

The target molecule, this compound, is a substituted biphenyl carboxylic acid. The most robust and widely applied method for constructing the core biaryl C-C bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.[4]

Our recommended synthetic approach involves two key stages:

  • Suzuki-Miyaura Coupling: Reaction between an aryl halide and an arylboronic acid (or its ester derivative) to form the biphenyl skeleton.

  • Saponification: Hydrolysis of an ester protecting group to yield the final carboxylic acid product.

This two-step process often simplifies purification compared to a direct coupling onto an unprotected benzoic acid, which can sometimes present solubility challenges or side reactions due to the acidic proton.[5][6]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Starting Material A: Methyl 2-fluoro-4-bromobenzoate D Intermediate: Methyl 2-fluoro-4-(2-fluoro-5-methylphenyl)benzoate A->D B Starting Material B: (2-Fluoro-5-methylphenyl)boronic acid B->D C Pd Catalyst & Ligand Base, Solvent C->D Reaction Conditions E Intermediate from Step 1 G Final Product: This compound E->G F Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) F->G Hydrolysis H Acidic Workup H->G

Caption: Recommended two-step synthetic workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction yield is very low or has failed completely. What are the likely causes and how can I fix it?

Answer: Low yield is a common issue in cross-coupling reactions and can stem from several factors. Let's break down the most probable causes.[7][8]

Cause A: Inactive Palladium Catalyst The active catalytic species in a Suzuki coupling is Pd(0).[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. If this reduction is inefficient or if the Pd(0) catalyst is oxidized, the reaction will fail.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote side reactions like homocoupling.[9] Always thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain the reaction under an inert atmosphere.[7]

    • Use a Direct Pd(0) Source: If you suspect issues with in situ reduction, switch to a dedicated Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Verify Reagent Quality: Palladium catalysts, especially Pd(OAc)₂, can degrade over time. Use a fresh bottle or a recently purchased batch if in doubt.[8]

Cause B: Suboptimal Base or Solvent System The base plays a critical role in the transmetalation step of the catalytic cycle.[10][11] Its strength, solubility, and compatibility with the substrates are crucial.

  • Troubleshooting Steps:

    • Screen Different Bases: If a common base like sodium carbonate (Na₂CO₃) is giving poor results, consider alternatives. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are more soluble in many organic solvents and can be more effective.[7] For base-sensitive substrates, a milder base like potassium phosphate (K₃PO₄) may be beneficial.

    • Adjust the Solvent System: The solvent must solubilize all components of the reaction. Common systems include dioxane/water, THF/water, or toluene/ethanol/water mixtures.[7][12] If your starting materials are not fully dissolved, the reaction will be sluggish. Try adjusting the solvent ratios or switching to a different system.

Cause C: Decomposition of the Boronic Acid (Protodeborylation) Boronic acids can be unstable and undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions or in the presence of excess water.[9][11]

  • Troubleshooting Steps:

    • Use a Boronic Ester: Pinacol esters of boronic acids are significantly more stable towards protodeborylation and are excellent alternatives.[9]

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to compensate for any minor decomposition.

    • Use Milder Conditions: If possible, lower the reaction temperature and use a milder base to minimize this side reaction.

G cluster_troubleshooting Troubleshooting Workflow Start Low/No Yield Issue Catalyst Check Catalyst Activity (Inert atmosphere, fresh Pd) Start->Catalyst Base_Solvent Optimize Base & Solvent (Screen K2CO3, Cs2CO3, etc.) Catalyst->Base_Solvent If still low Success Improved Yield Catalyst->Success Boronic_Acid Assess Boronic Acid Stability (Consider pinacol ester) Base_Solvent->Boronic_Acid If still low Base_Solvent->Success Halide Evaluate Aryl Halide (I > Br >> Cl) Boronic_Acid->Halide If still low Boronic_Acid->Success Halide->Success

Caption: A logical workflow for troubleshooting low yield.

Question 2: I've isolated my product, but it's contaminated with significant side products. What are they and how do I prevent them?

Answer: Impurity profiles can provide crucial clues about what's going wrong in your reaction. The two most common impurities in Suzuki couplings are homocoupled and dehalogenated products.

Side Product A: Homocoupling of the Boronic Acid This impurity is a biaryl formed from two molecules of your boronic acid (in this case, 2,2'-difluoro-5,5'-dimethyl-1,1'-biphenyl).

  • Cause: This side reaction is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst. The resulting Pd(II) species can then promote the homocoupling of the boronic acid.[7][9]

  • Prevention:

    • Rigorous Degassing: As mentioned previously, ensure your reaction setup is free of oxygen. This is the single most effective way to prevent homocoupling.[9]

    • Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling pathway.

Side Product B: Dehalogenation of the Aryl Halide This impurity is the product where the halogen on your benzoic acid derivative has been replaced by a hydrogen atom (in this case, Methyl 2-fluorobenzoate).

  • Cause: This occurs when a hydride species is present in the reaction mixture. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting intermediate can react with the hydride and undergo reductive elimination to give the dehalogenated product.[9] The source of the hydride can sometimes be the solvent (like an alcohol) or certain bases.

  • Prevention:

    • Solvent Choice: If you suspect the solvent is the issue, switch to an aprotic solvent like dioxane or toluene.

    • Base Choice: Ensure you are using a high-purity, carbonate or phosphate-based base.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for this synthesis? For the synthesis of biaryl compounds, a combination of a palladium source and a phosphine ligand is standard.[13][14]

  • For initial screening: Pd(PPh₃)₄ (Tetrakis) is a reliable choice as it's an air-stable Pd(0) precatalyst.

  • For optimization: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) often gives higher turnover numbers and allows for lower catalyst loading, which is critical for large-scale synthesis.[15]

Q2: I used a methyl ester for the coupling. What are the best conditions for the final hydrolysis (saponification) step? Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then neutralized with acid to give the carboxylic acid.[16][17]

  • Recommended Protocol: Dissolve the methyl ester intermediate in a mixture of THF and water (e.g., 3:1 ratio). Add an excess (2-3 equivalents) of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[16][18] Stir at room temperature or warm gently (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS). After completion, cool the mixture, and carefully acidify with an aqueous acid like 1M HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate and can be collected by filtration.

Q3: Can I perform the Suzuki coupling directly on 2-Fluoro-4-bromobenzoic acid without using an ester? Yes, this is possible and can save a synthetic step.[6][19] However, there are potential complications:

  • Solubility: The carboxylate salt formed under basic conditions might have poor solubility in the organic solvent, hindering the reaction.

  • Base Stoichiometry: You will need to use at least one extra equivalent of base to deprotonate the carboxylic acid in addition to the amount required for the catalytic cycle.

  • Purification: Isolating the final acidic product from the reaction mixture can sometimes be more challenging than purifying the neutral ester intermediate.

Key Reaction Parameters for Optimization

For a systematic approach to improving your yield, consider screening the following parameters.

ParameterStandard ConditionOptimization OptionsRationale for Change
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ (1-2 mol%), Pd₂(dba)₃ (1 mol%)Pd(II) sources with advanced ligands can be more active and cost-effective.[1][15]
Ligand (part of Pd(PPh₃)₄)PPh₃, P(t-Bu)₃, SPhos, XPhos (Pd:Ligand 1:2 to 1:4)Electron-rich, bulky ligands accelerate reductive elimination and stabilize the catalyst.[13]
Base Na₂CO₃ (2.0 eq)K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 eq)Affects transmetalation rate and substrate stability; solubility is key.[7][13]
Solvent Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1), THF / H₂O (4:1)Optimizes solubility of all reactants and promotes efficient reaction.[2][7]
Temperature 80-90 °C70-110 °CBalances reaction rate against potential for substrate/catalyst decomposition.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a series of well-defined steps involving the palladium catalyst.[10][20]

Suzuki_Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X TM Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² RE Reductive Elimination Product Ar¹-Ar² (Product) RE->Product Pd0->ArPdX  (a) ArPdX->ArPdAr  (b) ArPdAr->Pd0  (c) Ar1X Ar¹-X (Aryl Halide) Ar1X->OA Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->TM Base Base (OH⁻) Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

(a) Oxidative Addition: The aryl halide (Ar¹-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[20] (b) Transmetalation: The organic group (Ar²) is transferred from the boron atom to the palladium center. This step is facilitated by the base.[10] (c) Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]

By methodically addressing potential failure points within this cycle, you can effectively optimize the synthesis of this compound and achieve high, reproducible yields.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Request PDF. (2025, August 10). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

  • Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Scirp.org. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2025, October 16). (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • PubChem. (2026, January 3). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • MySkinRecipes. 4-Chloro-5-fluoro-2-methylbenzoic acid. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Fluorinated Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of sterically hindered fluorinated biaryls. The unique electronic properties and steric demands of fluorine-containing moieties often present significant challenges in traditional cross-coupling methodologies.[1][2] This resource offers field-proven insights and evidence-based protocols to help you navigate these complexities and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered fluorinated biaryls so challenging?

A1: The challenges are multi-faceted, stemming from both steric and electronic factors. Steric hindrance arises from bulky groups positioned near the reaction centers of the two aryl partners, which can impede the approach of the catalyst and the coupling partners.[3][4][5] Fluorine atoms, despite their small size, exert significant electronic effects. Their high electronegativity can decrease the nucleophilicity of organometallic reagents and the reactivity of aryl halides in oxidative addition, which are key steps in many cross-coupling reactions.[6]

Q2: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the most common causes?

A2: Low yields in Suzuki-Miyaura couplings of sterically hindered fluorinated substrates are often due to:

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, where the biaryl product is formed, can be slowed down by steric repulsion between ortho-substituents.[7]

  • Catalyst Inhibition: Starting materials or products with strong coordinating groups can bind to the palladium center and inhibit catalytic activity.[8]

  • Protodeborylation: The boronic acid starting material can be hydrolyzed, especially under basic aqueous conditions, leading to the formation of an undesired arene byproduct.[9]

  • Poor Oxidative Addition: The electron-withdrawing nature of fluorine can make the aryl halide less reactive towards the palladium(0) catalyst.[6][10]

Q3: What are the key parameters to consider when selecting a catalyst system for a challenging coupling?

A3: The choice of ligand and palladium precatalyst is critical. For sterically demanding reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[11][12][13] These ligands promote both oxidative addition and reductive elimination. The choice of base is also crucial; non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[13]

Q4: Are there alternatives to Suzuki-Miyaura coupling for these types of molecules?

A4: Yes, several other cross-coupling reactions can be effective. The Kumada-Corriu coupling, which utilizes Grignard reagents, can be a powerful alternative for forming di- and tri-ortho-substituted biaryls under mild conditions.[14] C-H activation strategies offer a more atom-economical approach by directly coupling arenes with haloaromatics, avoiding the pre-functionalization of one of the coupling partners.[15][16] Additionally, decarboxylative cross-coupling reactions provide another viable route.[17][18][19]

II. Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling

You are attempting to couple a sterically hindered fluoroaryl bromide with an ortho-substituted arylboronic acid, but you observe primarily unreacted starting materials.

Logical Troubleshooting Workflow

start Low/No Conversion check_catalyst Verify Catalyst Activity - Use a fresh, reliable Pd source - Consider a pre-catalyst start->check_catalyst check_conditions Optimize Reaction Conditions - Increase temperature - Screen different solvents (e.g., Toluene, Dioxane) check_catalyst->check_conditions If catalyst is active change_ligand Change Ligand - Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type, NHC) check_conditions->change_ligand If still no improvement change_base Modify Base - Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) - Ensure base is finely ground and anhydrous change_ligand->change_base If limited success alternative_coupling Consider Alternative Coupling - Kumada-Corriu - C-H Activation change_base->alternative_coupling If all else fails start Homocoupling Observed check_oxygen Ensure Rigorous Degassing - Oxygen can promote homocoupling start->check_oxygen lower_temp Lower Reaction Temperature - May slow down homocoupling relative to cross-coupling check_oxygen->lower_temp If degassing is thorough adjust_stoichiometry Adjust Stoichiometry - Use a slight excess of one coupling partner lower_temp->adjust_stoichiometry If homocoupling persists change_catalyst Change Catalyst System - Some ligands are more prone to promoting homocoupling adjust_stoichiometry->change_catalyst If still an issue

Caption: Troubleshooting workflow for homocoupling.

Detailed Causality and Solutions
  • Underlying Cause: Homocoupling can occur through several pathways, including oxidative coupling of the organometallic reagent in the presence of an oxidant (like trace oxygen) or through a palladium-mediated pathway.

  • Solutions & Rationale:

    • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

    • Control of Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of one of the coupling partners can sometimes suppress the homocoupling of the limiting reagent.

    • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes disfavor the homocoupling pathway.

    • Alternative Coupling Partners: In some cases, switching from a boronic acid to a different organometallic reagent (e.g., an organozinc in a Negishi coupling or an organotin in a Stille coupling) may reduce the propensity for homocoupling.

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Fluoroaryl Halide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the fluoroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 110 °C) and monitor the progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Decarboxylative Cross-Coupling

This method provides an alternative for the synthesis of polyfluorinated biaryls. [17][18][19]

  • Preparation of Zinc Polyfluorobenzoate:

    • In a flask, mix the polyfluorobenzoic acid (1.0 mmol) and Zn(OH)₂ (0.5 mmol) in a suitable solvent.

  • Coupling Reaction:

    • To the mixture from step 1, add the aryl fluorosulfate (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a suitable solvent (e.g., DMF). [19] * Heat the reaction mixture (e.g., at 120 °C for 24 hours) and monitor its progress. [19]3. Workup and Purification:

    • Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.

IV. Data Presentation

Table 1: Comparison of Ligands for a Challenging Suzuki-Miyaura Coupling
LigandCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)Reference
PPh₃2K₂CO₃100<10[General Knowledge]
SPhos1K₃PO₄11085[12]
XPhos1K₃PO₄11082[12]
BI-DIME1CsF11090 (for extremely hindered substrates)[20][21]
HFT-Phos0.1K₃PO₄11095 (for tetra-ortho-substituted biaryls)[7]

V. Mechanistic Insights

The Role of Bulky Ligands in Overcoming Steric Hindrance

The success of modern cross-coupling reactions for sterically hindered substrates lies in the rational design of ligands.

cluster_0 Catalytic Cycle cluster_1 Role of Bulky Ligand (L) Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-M) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n ligand_role Bulky, electron-rich ligands (L): - Promote oxidative addition by stabilizing the Pd(II) intermediate. - Create a larger coordination sphere, facilitating reductive elimination by relieving steric strain.

Caption: The role of bulky ligands in the catalytic cycle.

Bulky ligands, such as those from the Buchwald family, create a sterically crowded environment around the palladium center. This has two key benefits:

  • Facilitates Reductive Elimination: The steric repulsion between the two aryl groups on the palladium intermediate is relieved upon their coupling and elimination from the metal center. This makes the final, product-forming step of the catalytic cycle more favorable. [7]2. Promotes Oxidative Addition: The electron-rich nature of these phosphine ligands increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the aryl halide in the oxidative addition step. [10]

VI. References

  • Yang, B.-W., Xu, J., Pan, J., Xu, H., & Miao, C. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(8), 4036–4044. [Link]

  • Fang, X., Huang, Y., Chen, X., Lin, X., Bai, Z., Huang, K.-W., Yuan, Y., & Weng, Z. (2013). Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Journal of Fluorine Chemistry, 151, 50–57. [Link]

  • Yang, B.-W., Xu, J., Pan, J., Xu, H., & Miao, C. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. Figshare. [Link]

  • Yang, B.-W., Xu, J., Pan, J., Xu, H., & Miao, C. (2015). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry, 80(8), 4036–4044. [Link]

  • Gligorich, K. M., & Toste, F. D. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis (pp. 1-54). Springer.

  • Wikipedia contributors. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, Y.-H., Hsu, S.-J., Huang, T.-Y., Hsu, P.-Y., Huang, T.-W., & Lee, D.-S. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6688. [Link]

  • L’Homme, C., & Glorius, F. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 121(15), 9185–9243. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(7), 2142–2145. [Link]

  • Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 49(44), 8140-8159. [Link]

  • Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2468–2471. [Link]

  • Chen, X., & Daugulis, O. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(8), 1846–1855. [Link]

  • Worthington, R. J., & Melnyk, A. C. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(15), 8569–8575. [Link]

  • Zhang, W., Chen, Y., Li, Y., Wang, Y., & Wu, B. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]

  • Chen, Y., Zhang, Y., Li, J., Wang, Y., Zhu, W., & Liu, H. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16646–16661. [Link]

  • Liu, L., & Zhang, Y. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chinese Journal of Chemistry, 31(2), 231-236. [Link]

  • Besset, T., & Bouillon, J.-P. (2019). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, 15, 2238–2263. [Link]

  • Zare, A., & Nasrollahzadeh, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18645-18667. [Link]

  • Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2021). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 40(14), 2261–2270. [Link]

  • Meconi, F., & Organ, M. G. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7636–7647. [Link]

  • Fang, X., et al. (2013). Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Semantic Scholar. [Link]

  • Verma, R., & Kumar, S. (2019). Recent Advances in the Transition-Metal Catalyzed Directed C‒H Functionalization with Fluorinated Building Blocks. Organic Chemistry Frontiers, 6(18), 3244-3283. [Link]

  • Shields, J. D., & Doyle, A. G. (2015). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Journal of the American Chemical Society, 137(17), 5652–5655. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem.

  • Ureshino, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5030–5034. [Link]

  • Reddit user discussion. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination. BenchChem.

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(7). [Link]

  • Lee, E., & Yoon, T. P. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 6046–6050. [Link]

  • Patterson, T. R. (1950). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. [Link]

  • Jones, L. H., Randall, A., Barba, O., & Selby, M. D. (2007). Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor. Organic & Biomolecular Chemistry, 5(21), 3431-3433. [Link]

  • Jones, L. H., Randall, A., Barba, O., & Selby, M. D. (2007). Synthetic chemistry-led creation of a difluorinated biaryl ether non-nucleoside reverse transcriptase inhibitor. Organic & Biomolecular Chemistry, 5(21), 3431-3. [Link]

  • BenchChem. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. BenchChem.

  • J.P. (n.d.). Fluorine in drug discovery: Role, design and case studies.

  • Liu, L., & Zhang, Y. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(7), 2010-2014. [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5(10), 706-723.

  • Beier, P. (2021). Modern Strategies in Organofluorine Chemistry 1. Thieme.

  • de la Torre, B., et al. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Zenodo. [Link]

  • de la Torre, B., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem, 20(18), 2360-2366. [Link]

  • Reddit user discussion. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Gouverneur, V. (Ed.). (2018). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Wiley.

  • de la Torre, B., et al. (2019). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. ResearchGate. [Link]

  • de Oteyza, D. G., et al. (2016). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Physical Chemistry Chemical Physics, 18(34), 23838-23845. [Link]

Sources

Navigating the Complexities of Friedel-Crafts Acylation on Fluorotoluene Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the Friedel-Crafts acylation of fluorotoluene isomers. The interplay of the activating methyl group and the deactivating, yet ortho-para directing, fluorine substituent presents unique challenges and opportunities in directing electrophilic substitution. This document aims to elucidate these intricacies and empower you to optimize your synthetic strategies.

Understanding the Landscape: Directing Effects in Fluorotoluene

The regiochemical outcome of Friedel-Crafts acylation on a substituted aromatic ring is governed by the electronic and steric nature of the substituents. In fluorotoluene, we have a classic case of competing directing effects:

  • Methyl Group (-CH₃): An activating, ortho-para director due to its electron-donating inductive effect.

  • Fluorine Atom (-F): A deactivating, ortho-para director. Its strong inductive electron withdrawal deactivates the ring overall, but its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the ortho and para positions.[1]

The interplay of these effects, combined with steric hindrance, dictates the major and minor products for each fluorotoluene isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Friedel-Crafts acylation of fluorotoluene.

Issue 1: Low Yield of the Desired Product

Low yields are a frequent challenge in Friedel-Crafts acylation. Several factors can contribute to this issue.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Deactivation Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.- Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use anhydrous solvents and reagents.- Handle the Lewis acid in a glovebox or under an inert atmosphere.
Insufficient Catalyst The ketone product of the acylation forms a stable complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount of the catalyst is often required.- Use at least one equivalent of the Lewis acid relative to the acylating agent.[3] For less reactive substrates, a slight excess may be beneficial.
Ring Deactivation The fluorine atom deactivates the aromatic ring, making it less nucleophilic and slowing down the reaction rate compared to toluene.[1]- Consider using a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride).- Increase the reaction temperature cautiously, monitoring for side product formation.- A stronger Lewis acid might be necessary, but be mindful of potential side reactions.
Poor Reagent Purity Impurities in the fluorotoluene, acylating agent, or solvent can interfere with the reaction.- Purify starting materials if necessary (e.g., distillation).- Use high-purity, commercially available reagents.

Frequently Asked Questions (FAQs)

Regioselectivity and Side Products

Q1: What is the expected major product for the Friedel-Crafts acylation of 4-fluorotoluene, and what are the likely side products?

For 4-fluorotoluene, the major product is typically the acylation at the 2-position (ortho to the methyl group and meta to the fluorine). The methyl group is an activating ortho-para director, and the fluorine is a deactivating ortho-para director. The directing effects of both substituents reinforce substitution at the 2- and 3-positions. However, the activating effect of the methyl group is generally stronger, favoring substitution ortho and para to it. Steric hindrance from the methyl group will likely disfavor the 3-position, making the 2-acyl-4-fluorotoluene the major product.

Potential Side Products:

  • 3-acyl-4-fluorotoluene: Acylation ortho to the fluorine and meta to the methyl group. This is generally a minor product due to the weaker directing effect of fluorine and steric hindrance.

  • Polyacylated products: While the first acyl group deactivates the ring, forcing conditions (high temperature, excess acylating agent) can lead to the introduction of a second acyl group.

Q2: I am working with 2-fluorotoluene. Where should I expect the acylation to occur?

This is a more complex case due to the proximity of the two substituents. The directing effects are as follows:

  • The methyl group directs to positions 3 and 5.

  • The fluorine atom directs to positions 3 and 6.

Both groups direct to position 3. However, this position is sterically hindered, being flanked by both the methyl and fluoro groups. Position 5 is para to the methyl group and meta to the fluorine, while position 6 is ortho to the fluorine and meta to the methyl. Given that the methyl group is a stronger activator, and considering the significant steric hindrance at the 3-position, the major product is likely to be 5-acyl-2-fluorotoluene . Acylation at the 3-position would be a minor product.

Q3: What about the acylation of 3-fluorotoluene?

In 3-fluorotoluene, the directing effects are:

  • The methyl group directs to positions 2, 4, and 6.

  • The fluorine atom directs to positions 2, 4, and 6.

Here, both substituents reinforce acylation at the 2-, 4-, and 6-positions. The 2- and 6-positions are ortho to the methyl group and ortho/para to the fluorine, while the 4-position is para to the methyl group and ortho to the fluorine. Steric hindrance will play a significant role. Acylation at the 2-position is sterically hindered by both adjacent groups. Therefore, the major products are expected to be the 4-acyl-3-fluorotoluene and 6-acyl-3-fluorotoluene . The ratio of these products will depend on the specific acylating agent and reaction conditions.

Other Potential Side Reactions

Q4: Can the C-F bond be cleaved during the reaction?

While the aryl C-F bond is generally strong, under harsh Friedel-Crafts conditions with a strong Lewis acid, there is a possibility of C-F bond cleavage, leading to the formation of toluene and subsequent acylation products of toluene (predominantly 4-methylacetophenone). This is more likely to occur at higher temperatures or with prolonged reaction times. If you observe the formation of acylated toluene products, consider using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) or lowering the reaction temperature.

Q5: Is polyacylation a significant concern with fluorotoluene?

Polyacylation is generally less of a problem in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[3] However, with the activating methyl group present in fluorotoluene, polyacylation can occur under forcing conditions, such as using a large excess of the acylating agent or high temperatures.[4] To minimize this, it is recommended to use a stoichiometry of approximately 1:1 for the fluorotoluene and the acylating agent.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Fluorotoluene

This protocol provides a starting point for your experiments. Optimization of temperature, reaction time, and catalyst may be necessary for specific substrates and acylating agents.

Materials:

  • Fluorotoluene isomer (e.g., 4-fluorotoluene)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (to vent HCl gas).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to the flask.

  • Add anhydrous DCM to the flask to create a slurry.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃.

  • After the addition is complete, add the fluorotoluene isomer (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Visualizing Reaction Pathways

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents catalyst_moisture Moisture Contamination? check_catalyst->catalyst_moisture catalyst_amount Stoichiometric Amount Used? check_catalyst->catalyst_amount temp_time Optimize Temperature & Time check_conditions->temp_time purify_reagents Purify Starting Materials check_reagents->purify_reagents re_dry Rigorously Dry Glassware & Reagents catalyst_moisture->re_dry Yes increase_catalyst Increase Catalyst Loading to >1 eq. catalyst_amount->increase_catalyst No re_run Re-run Experiment re_dry->re_run increase_catalyst->re_run temp_time->re_run purify_reagents->re_run

Caption: A flowchart for systematically troubleshooting low product yield in Friedel-Crafts acylation.

Directing Effects in 4-Fluorotoluene Acylation

Caption: Influence of methyl and fluoro groups on the regioselectivity of acylation in 4-fluorotoluene.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). Retrieved from [Link]

  • ResearchGate. (2025, August 5). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Methods for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of recrystallizing these important chemical entities. The unique physicochemical properties imparted by fluorine substituents can present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory, ensuring you can achieve high purity and yield for your active pharmaceutical ingredients (APIs) and intermediates.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section directly addresses specific problems you may encounter during the recrystallization of fluorinated benzoic acids.

Q: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid instead of a solid crystalline structure.[1] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[2] The presence of significant impurities can depress the melting point of your compound, making this phenomenon more likely.[3]

Causality Explained: When a compound oils out, the liquid droplets are essentially an impure form of your molten compound. Impurities often dissolve more readily in these oily droplets than in the bulk solvent, defeating the purpose of the purification.[1] This is particularly prevalent when the boiling point of the chosen solvent is higher than the melting point of the solute-impurity mixture.[3][4]

Recommended Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to slightly dilute the solution.[1][3] This can help keep the compound soluble until the solution has cooled to a temperature below its melting point.

  • Drastically Slow the Cooling Rate: After re-dissolving the oil, cool the solution as slowly as possible. Insulate the Erlenmeyer flask by covering it with a beaker or placing it on a cork ring or folded paper towels.[1][3] This gradual temperature drop provides a larger window for proper crystal nucleation to occur at a temperature below the compound's melting point.

  • Re-evaluate Your Solvent System: If the problem persists, the chosen solvent may be inappropriate. Select a different solvent or a mixed solvent system with a lower boiling point.[2][4]

Q: I have a very low yield of crystals, or no crystals have formed at all. What went wrong?

A: This is one of the most frequent issues in recrystallization. The cause is almost always either using too much solvent or a state of supersaturation where crystal nucleation has not initiated.[2][5]

Causality Explained: Recrystallization relies on the principle that the compound is significantly less soluble at colder temperatures. If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and a large portion of your product will remain dissolved in the mother liquor.[1][5] In other cases, the solution is saturated, but the energy barrier for the first crystals to form (nucleation) has not been overcome.[5]

Recommended Solutions:

  • If Yield is Low: The mother liquor (the filtrate after filtration) likely contains a significant amount of your product.[1] Reduce the volume of the solvent by boiling some of it off (in a fume hood) and then attempt the cooling and crystallization process again.[1][3]

  • If No Crystals Form (Supersaturation):

    • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.[3][6] The microscopic rough edges of the scratch provide a surface for nucleation to begin.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution.[7][8] This seed crystal acts as a template for further crystal growth.

    • Reduce Temperature Further: Place the flask in an ice-water bath to further decrease the solubility of the compound, which can help force crystallization.[3][9]

Q: My final crystals are colored, but the pure compound should be white. How can I remove the color?

A: Discoloration, often a yellow or brownish tint, is typically due to the presence of trace, highly-conjugated organic impurities formed as byproducts during synthesis.[10]

Causality Explained: These colored impurities are often present in very small amounts but are highly visible. They have a high affinity for adsorbing onto surfaces.

Recommended Solutions:

  • Use Activated Charcoal: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[4][10]

  • Swirl and Hot Filter: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[3] You must then perform a hot filtration to remove the charcoal. If you skip this step, the impurities will be re-released into the solution upon cooling.

  • Caution on Quantity: Use charcoal sparingly. It is a porous material with a high surface area and can also adsorb your desired product, which will reduce your overall yield.[1]

Q: The crystals I obtained are very fine and powdery. Is this a problem?

A: Yes, this can be an indicator of lower purity. Fine, powdery crystals often result from rapid crystallization, a process known as "crashing out."[3]

Causality Explained: When a solution is cooled too quickly, the molecules do not have sufficient time to align themselves into an ordered, pure crystal lattice.[9] As a result, impurities can become trapped within the rapidly forming solid, leading to a less pure final product.[1]

Recommended Solutions:

  • Re-dissolve and Cool Slowly: The best course of action is to repeat the final steps of the recrystallization. Re-heat the flask to dissolve the solid completely. If necessary, add a minimal amount of extra solvent to ensure it stays dissolved longer.[1]

  • Insulate for Gradual Cooling: Allow the solution to cool to room temperature slowly on the benchtop, ideally insulated, before moving it to an ice bath.[3] This promotes the growth of larger, more well-defined, and purer crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my fluorinated benzoic acid?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[11] For fluorinated benzoic acids, which are generally polar molecules, good starting points are often polar solvents.[4] However, the "like dissolves like" principle is only a guideline, and experimental testing is crucial.[5]

A Systematic Approach to Solvent Selection:

  • Place approximately 10-20 mg of your crude solid into several test tubes.

  • Add ~0.5 mL of a different solvent to each tube (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well.[12]

  • Gently heat the tubes that showed poor solubility at room temperature. A good solvent will fully dissolve the compound at or near its boiling point.[12]

  • Allow the hot solutions to cool. The best solvent will be one from which your compound crystallizes back out with high recovery.

Q2: What is a mixed solvent system and when should I use one?

A2: A mixed solvent system uses a pair of miscible solvents: one in which the compound is readily soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[3][4] This method is extremely useful when no single solvent provides the desired sharp change in solubility with temperature.[13]

Procedure:

  • Dissolve the crude solid in the minimum amount of the boiling "good" solvent.[4]

  • While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[3]

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.[3]

  • Allow the solution to cool slowly. The gradual change in solvent composition will promote crystallization.

Q3: How does the position and number of fluorine atoms affect recrystallization?

A3: The incorporation of fluorine atoms can significantly alter the physicochemical properties of a benzoic acid molecule, influencing its solubility, melting point, and crystal packing. Fluorine is the most electronegative element, and its presence can change a molecule's dipole moment and its ability to participate in hydrogen bonding.[14] Increased fluorine substitution can, in some cases, improve aqueous solubility.[14] Consequently, a solvent system that works well for benzoic acid or 2-fluorobenzoic acid may not be optimal for 2,4-difluorobenzoic acid. There is no universal solvent; therefore, experimental screening for each specific fluorinated analogue is essential for developing a robust purification process.[3]

Solvent Selection Guide for Fluorinated Benzoic Acids

The following table provides empirically determined starting points for solvent selection. The optimal system will depend on the specific impurities present in your crude material.

CompoundRecommended Single SolventsRecommended Mixed Solvent SystemsNotes
Benzoic Acid (Reference) Water[15][16]Ethanol/Water[15], Toluene/Petroleum Ether[17]Water is a classic and green choice, leveraging the significant increase in solubility at higher temperatures.[16]
2-Fluorobenzoic Acid Toluene[3]Ethanol/Water, Acetone/Water[3]Often has good solubility in moderately polar to non-polar aromatic solvents.
4-Fluorobenzoic Acid Water, Ethanol[18]Ethanol/WaterCan be purified by dissolving in a hot potassium carbonate solution, treating with charcoal, and re-precipitating with acid.[18]
Amino-fluorobenzoic Acids Methanol, Ethanol[4]Ethanol/Water[4]The amino group increases polarity, making polar protic solvents like alcohols good starting points.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: 2-Fluorobenzoic Acid in Toluene)
  • Dissolution: Place the crude 2-fluorobenzoic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add a minimal amount of toluene and begin heating the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Saturation: Continue adding small portions of hot toluene until the solid just completely dissolves. Avoid adding a large excess of solvent.[5]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, wait for boiling to cease, and add a small amount of activated charcoal. Swirl or stir for 2-5 minutes.[3]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice-water bath to maximize crystal recovery.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities from the mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: 4-Amino-2-fluorobenzoic Acid in Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-amino-2-fluorobenzoic acid in the minimum amount of boiling ethanol (the "good" solvent).[4]

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "poor" solvent) dropwise with constant swirling until the solution becomes faintly and persistently cloudy.[4]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[4]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The gradual decrease in temperature and change in solvent polarity will induce crystallization. Afterwards, place the flask in an ice bath to complete the process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals to constant weight.

Visualization of Workflow

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Evaluate Outcome cool->outcome success Pure Crystals Formed Collect & Dry outcome->success Good Crystals no_xtals Problem: No Crystals Form outcome->no_xtals No Solids oiling_out Problem: Oiling Out outcome->oiling_out Liquid Layer Forms low_yield Problem: Low Yield outcome->low_yield Few Crystals induce Induce Nucleation: • Scratch Flask • Add Seed Crystal no_xtals->induce reheat Re-heat to Dissolve Add More Solvent Cool S-L-O-W-L-Y oiling_out->reheat reduce_vol Reduce Solvent Volume (Boil off excess) low_yield->reduce_vol induce->cool reheat->cool reduce_vol->cool

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Danesh, A., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Fausto, R., et al. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Confronting Crystallization Issues. Retrieved from [Link]

  • Dartmouth College, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective mono- and difluorination of benzoic acid derivatives.... Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • University of Sydney, School of Chemistry. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Al-Subi, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • YouTube. (2022). Polarity & Solubility of Benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopic Analysis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the complete structural elucidation of the complex biaryl compound, 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. For researchers in drug development and organic synthesis, unambiguous characterization of such highly substituted and fluorinated molecules is paramount. This document moves beyond a simple data presentation to explain the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, demonstrating how a multi-faceted approach transforms spectral data into definitive structural knowledge.

The core challenge in analyzing this molecule lies in its asymmetry, the presence of two fluorine atoms which induce complex spin-spin couplings, and the potential for signal overlap in the aromatic region of the ¹H NMR spectrum. We will dissect the problem by first establishing a hypothesis for the expected spectral data based on known substituent effects, and then detail a systematic workflow that leverages a suite of NMR experiments to test this hypothesis and achieve unambiguous resonance assignment.

Predicted Spectral Characteristics and Assignment Strategy

Before initiating experimental work, a foundational understanding of the expected NMR signals can be built upon established principles of chemical shifts and coupling constants. The structure, with a proposed numbering scheme for NMR analysis, is shown below.

Chemical structure of this compound with atom numbering for NMR analysis

Figure 1. Structure and numbering of this compound.

The molecule possesses two distinct aromatic rings. Ring A is a 1,2,4-trisubstituted benzoic acid derivative, and Ring B is a 1,2,4-trisubstituted phenyl ring. The presence of electron-withdrawing fluorine atoms and the carboxylic acid group, alongside the electron-donating methyl group, will significantly influence the chemical shifts of nearby protons and carbons.

Anticipated ¹H and ¹³C NMR Data

Based on data from analogous compounds like 2-fluorobenzoic acid and substituted difluorobiphenyls, we can predict the spectral features.[1][2] The fluorine atoms will introduce complex splitting patterns due to heteronuclear coupling (J-coupling) with both protons and carbons over one or more bonds.[3][4][5]

Atom NumberPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)Key Expected Couplings (J in Hz)
Ring A
1-COOH~11-13br s~166 (d)²JCF ≈ 20-30
C-1--~129 (d)²JCF ≈ 20-25
C-2--~162 (d)¹JCF ≈ 240-260
H-3~7.9-8.1dd~133 (d)³JHH ≈ 8-9, ⁴JHF ≈ 6-8
C-3--~133 (d)³JCF ≈ 7-9
C-4--~135 (d)³JCF ≈ 3-5
H-5~7.3-7.5dd~125 (d)³JHH ≈ 8-9, ⁵JHF ≈ 2-3
C-5--~125 (d)⁴JCF ≈ 3-4
H-6~7.2-7.4dd~118 (d)⁴JHH ≈ 2-3, ³JHF ≈ 9-11
C-6--~118 (d)²JCF ≈ 20-25
Ring B
C-1'--~128 (d)³JCF ≈ 3-5
C-2'--~159 (d)¹JCF ≈ 240-250
H-3'~7.1-7.3d~117 (d)³JHH ≈ 8-9
C-3'--~117 (d)²JCF ≈ 18-22
H-4'~7.0-7.2t~125 (d)³JHH ≈ 8-9, ³JHF ≈ 8-9
C-4'--~125 (d)²JCF ≈ 18-22
C-5'--~138 (s)⁴JCF ≈ 2-4
H-6'~7.2-7.4d~132 (d)⁴JHH ≈ 2-3
C-6'--~132 (d)³JCF ≈ 5-7
5'-CH₃~2.2-2.4s~16 (d)⁴JCF ≈ 2-3

Experimental Design and Workflow

A robust experimental plan is critical for validating the predicted assignments. The workflow proceeds from sample preparation through a hierarchical series of NMR experiments.

G Figure 2. Overall NMR Analysis Workflow cluster_analysis Data Analysis & Elucidation A Weigh 15-20 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Filter into 5 mm NMR Tube B->C D 1D NMR (¹H, ¹³C{¹H}, ¹⁹F) C->D Acquire Spectra E 2D Homonuclear (¹H-¹H COSY) D->E F 2D Heteronuclear (¹H-¹³C HSQC & HMBC) E->F G Assign Intra-Ring Proton Networks (COSY) F->G Process & Analyze H Assign C-H Pairs (HSQC) G->H I Confirm Inter-Ring & Substituent Connectivity (HMBC) H->I J Final Structure Verification I->J

Caption: Overall NMR Analysis Workflow.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectra.[6] A clear, homogeneous solution free of particulate matter is essential for achieving sharp lines and reliable data.

  • Weighing: Accurately weigh 15-20 mg of "this compound" into a clean, dry vial. This amount provides a good concentration for both ¹H and ¹³C experiments.[7][8]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve carboxylic acids, preventing issues with solubility that might arise in less polar solvents like chloroform-d (CDCl₃).[9] The residual proton signal of DMSO-d₆ also serves as a convenient internal reference.

  • Dissolution: Gently vortex or agitate the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer.

A Comparative Guide to Spectral Interpretation

No single NMR experiment can solve this structure. The power of NMR is realized by comparing and combining data from multiple experiments.

Part A: 1D NMR Analysis — The Starting Point
  • ¹H NMR: This is the initial survey experiment. It will reveal the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting patterns). For this molecule, we expect to see six distinct signals in the aromatic region (7.0-8.1 ppm), one singlet for the methyl group (~2.3 ppm), and a broad singlet for the carboxylic acid proton (>11 ppm). The key challenge here is that the aromatic signals will likely be complex multiplets due to both H-H and H-F couplings, making direct assignment difficult.[11]

  • ¹³C{¹H} NMR: This proton-decoupled experiment provides the number of unique carbon environments. We anticipate 14 distinct carbon signals. The fluorine-carbon couplings will appear as doublets, providing immediate evidence for which carbons are near a fluorine atom. For instance, C-2 and C-2' are expected to show very large one-bond coupling constants (¹JCF > 240 Hz).[3]

  • ¹⁹F NMR: As a highly sensitive, 100% abundant nucleus, ¹⁹F NMR is an exceptionally powerful tool for fluorinated compounds.[11][12] This experiment will show two distinct signals, one for each fluorine atom. The splitting of these signals will be due to coupling with nearby protons, providing crucial information about the immediate environment of each fluorine.

Limitation of 1D NMR: While 1D spectra provide a list of parts (protons and carbons), they do not definitively show how those parts are connected, especially across the biaryl linkage.

Part B: 2D NMR — Building the Molecular Framework

2D NMR experiments are essential for mapping the connectivity of the molecule.[13][14][15]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton networks within each aromatic ring. We expect to see correlations between H-5 and H-6 on Ring A, and between H-3', H-4', and H-6' on Ring B. However, COSY will not show any correlation between the two rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation map between each proton and the carbon atom to which it is directly attached. It is the most reliable way to assign the chemical shifts of protonated carbons. For example, the proton signal at ~2.3 ppm will show a cross-peak to the carbon signal at ~16 ppm, definitively assigning them as the 5'-CH₃ group.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure of a complex molecule. It reveals correlations between protons and carbons over two to three bonds (and sometimes four). These long-range correlations are the key to connecting the structural fragments.

G Figure 3. Key Predicted HMBC Correlations H5->C4 ³JCH H5->C1prime ³JCH (Key) H6->C4 ²JCH H6->C1prime ⁴JCH (Key)

Caption: Key Predicted HMBC Correlations.

The most vital correlations are those that bridge the two aromatic rings. We predict a 3-bond correlation from H-5 to C-1' and a 4-bond correlation from H-6 to C-1'. Observing these specific cross-peaks in the HMBC spectrum provides undeniable proof of the C4-C1' linkage, confirming the biaryl structure. Similarly, correlations from the methyl protons (5'-CH₃) to C-4', C-5', and C-6' will cement the assignment of Ring B.

Consolidated Data and Final Verification

By systematically acquiring and comparing the data from this suite of experiments, a complete and unambiguous assignment of every proton, carbon, and fluorine signal can be achieved. The initial predictions from the 1D spectra are confirmed, refined, and connected using the 2D correlation data.

Comparison of Techniques for Structural Elucidation:

Structural Question1D ¹H / ¹³C NMR¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Identify proton environments?Yes YesYesYes
Identify carbon environments?Yes NoYesYes
Connect H to adjacent H?PartiallyYes NoNo
Connect H to its C?NoNoYes No
Connect fragments (e.g., rings)?NoNoNoYes
Assign quaternary carbons?PartiallyNoNoYes
Confirm F-C connectivity?Yes (via JCF) NoNoYes (via JCF)

This comparative table highlights that while 1D NMR provides the fundamental pieces, it is the 2D HMBC experiment that acts as the master tool, allowing the researcher to assemble the complete molecular puzzle with confidence. The combination of these techniques provides a self-validating system for structural verification, fulfilling the rigorous demands of modern chemical research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • Aliev, A. E., & Courtier-Murias, D. (2013). Sample Preparation. University College London. [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Jiang, M., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14. [Link]

  • Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • The Royal Society of Chemistry. Supplementary Information for [Article Title]. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Kervarec, N., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(28), 6823–6833. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes.
  • MDPI. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 23(10), 2469. [Link]

  • Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • SpectraBase. 2,2'-Difluoro-biphenyl - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated biaryl compounds represent a cornerstone of molecular design. The strategic introduction of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. "2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid" (Molecular Formula: C₁₄H₁₀F₂O₂, CAS: 1183946-15-7) is one such molecule, embodying the structural complexity that necessitates a robust, multi-technique approach for comprehensive characterization.

This guide provides an in-depth comparison of the essential analytical techniques required to confirm the identity, purity, and structure of this molecule. We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the rationale to select the most effective techniques for your specific analytical challenges, ensuring data integrity and accelerating research outcomes.

Section 1: Spectroscopic Techniques for Unambiguous Structural Elucidation

Spectroscopy is the bedrock of molecular characterization, providing a detailed fingerprint of the chemical environment. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this specific compound, a suite of 1D NMR experiments is required: ¹H for proton environments, ¹³C for the carbon skeleton, and ¹⁹F for direct observation of the fluorine atoms.

Causality Behind the Experiment: The presence of two fluorine atoms introduces complex spin-spin coupling with neighboring protons and carbons, and potentially through-space coupling with each other. Analyzing these coupling patterns is critical for confirming the substitution pattern on both aromatic rings.

Expected Spectral Data:

NucleusExpected Chemical Shift (ppm)Expected MultiplicitiesKey Insights
¹H NMR ~10-13Broad singletCarboxylic acid proton, exchangeable with D₂O.[1]
~7.0-8.2Doublets, Triplets, MultipletsAromatic protons, showing complex splitting due to H-H and H-F coupling.
~2.4Singlet or finely split multipletMethyl group protons.
¹³C NMR ~165-175Singlet or doublet (C-F coupling)Carboxylic acid carbon. Chemical shift influenced by fluorine.[2][3]
~110-165Multiple signals, many showing C-F couplingAromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).
~20-22Singlet or quartetMethyl carbon.
¹⁹F NMR -100 to -140MultipletsTwo distinct signals are expected, confirming the two different chemical environments of the fluorine atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher spectrometer. Higher field strengths are advantageous for resolving complex multiplets in the aromatic region.[4]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate Fourier transformation, phasing, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants (J-values) in all spectra to assign the signals to specific atoms in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS Internal Standard B->C D Acquire 1H Spectrum C->D Transfer to NMR tube E Acquire 13C{1H} Spectrum D->E F Acquire 19F{1H} Spectrum E->F G Process FID Data (FT, Phasing) F->G H Assign Signals (Shifts & Coupling) G->H I Confirm Structure H->I

NMR analysis workflow from sample preparation to structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental formula with high accuracy.

Causality Behind the Experiment: Electrospray ionization (ESI) is the preferred method for a polar molecule containing a carboxylic acid group. It is a "soft" ionization technique that typically yields the intact molecular ion (or a protonated/deprotonated version), minimizing fragmentation and simplifying spectral interpretation.

Expected Spectral Data:

TechniqueIonization ModeExpected m/z (Mass-to-Charge Ratio)Key Insights
HRMS ESI-Negative[M-H]⁻ = 247.0573Confirms elemental formula C₁₄H₉F₂O₂⁻.
HRMS ESI-Positive[M+H]⁺ = 249.0726[M+Na]⁺ = 271.0546Confirms elemental formula C₁₄H₁₁F₂O₂⁺.
GC-MS (after derivatization) Electron Ionization (EI)M⁺ = 248Provides molecular ion and a fragmentation pattern useful for structural confirmation.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/L) in a suitable solvent like acetonitrile or methanol.[5]

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A short C18 column can be used for rapid separation from any potential impurities. The mobile phase should be MS-compatible (e.g., water/acetonitrile with 0.1% formic acid).[6]

  • Ionization: Use an ESI source. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Mass Analysis: Acquire data in both positive and negative ion modes using a high-resolution analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula (C₁₄H₁₀F₂O₂). The mass error should be less than 5 ppm.

MS_Workflow A Prepare Dilute Solution (~100 µg/L in MeCN) B Inject into LC-MS System A->B C Electrospray Ionization (ESI) B->C D High-Resolution Mass Analysis (TOF/Orbitrap) C->D E Data Processing D->E F Compare Measured m/z to Theoretical m/z E->F G Confirm Elemental Formula (Mass Error < 5 ppm) F->G

Workflow for elemental formula confirmation using LC-HRMS.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Causality Behind the Experiment: The specific bonds within a molecule vibrate at characteristic frequencies when they absorb infrared radiation. For this compound, we are looking for the distinctive absorptions of the carboxylic acid (O-H and C=O), the aromatic rings (C=C and C-H), and the carbon-fluorine bonds (C-F).

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Bond VibrationAppearance
2500-3300O-H (Carboxylic Acid)Very broad
~1700C=O (Carboxylic Acid)Strong, sharp
~1600, ~1475C=C (Aromatic)Medium to strong
1100-1300C-F (Aryl Fluoride)Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Section 2: Chromatographic Techniques for Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most common and reliable method for determining the purity of non-volatile organic compounds.

Causality Behind the Method: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is ideal.[7] The biphenyl structure of the analyte is sufficiently non-polar to be retained on the C18 column, allowing for separation based on subtle differences in polarity between the main component and any impurities. A UV detector is effective because the two aromatic rings provide strong chromophores.

Experimental Protocol: Reversed-Phase HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL, then dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Method Comparison: HPLC vs. GC-MS

While HPLC is the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for identifying volatile impurities.

FeatureHPLC/UHPLC-MSGC-MS
Principle Separation based on partitioning between liquid mobile and solid stationary phases.Separation based on volatility and interaction with a stationary phase.
Derivatization Not required.Required (e.g., esterification of the carboxylic acid to increase volatility).[8]
Throughput High. Analysis times are often <10 min.[8]Medium. Longer run times plus sample preparation.
Sensitivity High (ng/mL to µg/L).[5][9]Very High (ng/L), especially with SIM mode.[8]
Best Suited For Routine quality control, purity assessment, and analysis of polar, non-volatile compounds.Trace analysis, impurity identification, and analysis of volatile compounds.

Section 3: Definitive Structural Confirmation

Single-Crystal X-ray Diffraction (SC-XRD): The Ultimate Proof

For absolute, unambiguous confirmation of molecular structure, including stereochemistry and solid-state conformation, SC-XRD is the definitive technique.

Causality Behind the Experiment: This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D model of the electron density, revealing the precise position of every atom. This method has been successfully used to confirm the structures of many similar fluorinated benzoic acids.[1][10][11]

Experimental Protocol: SC-XRD

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of suitable quality by slow evaporation of a solvent (e.g., ethyl acetate, acetone, or a solvent mixture) from a concentrated solution of the purified compound.[11]

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting diffraction data over a wide range of angles.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure using specialized software, yielding a complete 3D model of the molecule.[11]

Summary and Method Selection Guide

The comprehensive characterization of this compound requires a logical, multi-technique approach. The choice of method depends on the analytical goal.

TechniqueInformation ProvidedThroughputKey AdvantagePrimary Application
¹H, ¹³C, ¹⁹F NMR Connectivity, chemical environmentMediumUnrivaled detail on molecular skeletonPrimary Structure Elucidation
LC-HRMS Molecular formula, molecular weightHighHigh accuracy and sensitivityFormula Confirmation
FTIR Presence of functional groupsVery HighSpeed and simplicityQuick Identity Check
HPLC-UV Purity, quantificationHighRobustness and reproducibilityRoutine Purity Assessment
SC-XRD Absolute 3D structure, conformationLowUnambiguous structural proofDefinitive Structure Confirmation

Expert Recommendation:

  • For Initial Synthesis Confirmation: Use LC-HRMS and ¹H NMR. This combination quickly confirms that a product with the correct mass and basic proton framework has been formed.

  • For Full Structural Characterization: A complete set of ¹H, ¹³C, and ¹⁹F NMR spectra is required, supported by HRMS and FTIR data.

  • For Routine Batch Release/QC: A validated HPLC-UV method is the most efficient tool for assessing purity.

  • For Publication or Patent Filing: Single-crystal X-ray diffraction provides the definitive proof of structure that is considered the gold standard by the scientific community.

References

  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Frański, R. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. hplcmethods.com. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. docbrown.info. Available at: [Link]

  • Request PDF. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. Available at: [Link]

  • Pradeep, P., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. rsc.org. Available at: [Link]

  • Request PDF. (2025). Single‐crystal X‐ray structure of 9. Fluorine atoms are represented by... ResearchGate. Available at: [Link]

  • González-Márquez, H., et al. (2021). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]

  • Ahmed, M., et al. (2021). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. National Center for Biotechnology Information. Available at: [Link]

  • Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. asiangreenchem.com. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates is a powerful and well-established strategy in medicinal chemistry for optimizing a compound's pharmacological profile.[1][2][3] Fluorine's unique combination of properties—small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity (pKa), lipophilicity, metabolic stability, and its binding affinity to the biological target.[3][4]

Among the myriad of fluorinated scaffolds, fluorinated benzoic acids are particularly valuable building blocks in drug discovery.[5][6] However, the simple decision to incorporate a fluorine atom onto a benzoic acid ring is just the beginning. The positional isomerism—placing the fluorine at the ortho (2-), meta (3-), or para (4-) position—dramatically alters the molecule's physicochemical and, consequently, its biological properties.[1] This guide provides a comprehensive comparison of these three isomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug design programs.

I. A Tale of Three Isomers: Comparative Physicochemical Properties

The position of the fluorine atom dictates its electronic influence on the carboxylic acid group, leading to significant differences in acidity and lipophilicity. These parameters are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with the target protein.

Acidity (pKa): The "Ortho Effect" and Inductive vs. Resonance Influences

The most striking difference among the isomers is their acidity.[1] The pKa value, which indicates the proton-donating ability of the carboxylic acid, is a critical factor in determining the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and ability to interact with target residues.

  • 2-Fluorobenzoic Acid (ortho): This isomer is the strongest acid of the three. This enhanced acidity is attributed to the "ortho effect," where the highly electronegative fluorine atom is in close proximity to the carboxylic acid. This creates a strong inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion upon deprotonation.[1]

  • 4-Fluorobenzoic Acid (para): In the para position, the fluorine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. While the inductive effect still increases acidity compared to benzoic acid, the resonance effect partially counteracts it, resulting in a weaker acid than the ortho isomer.[1]

  • 3-Fluorobenzoic Acid (meta): The meta position is primarily influenced by the inductive effect, with no significant resonance contribution. This results in an acidity that is intermediate between the para isomer and the parent benzoic acid.[1]

Table 1: Comparison of Physicochemical Properties

Property2-Fluorobenzoic Acid (ortho)3-Fluorobenzoic Acid (meta)4-Fluorobenzoic Acid (para)Benzoic Acid (Reference)
CAS Number 445-29-4455-38-9456-22-465-85-0
pKa 3.273.864.144.20
logP 1.531.861.861.87
Melting Point (°C) 122-125123-125184122.4

Data compiled from multiple sources.[1][7]

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes.[5][8] Fluorine is more lipophilic than hydrogen, and its introduction generally increases a molecule's logP.[5] However, the positional differences between the fluorobenzoic acid isomers are subtle. The meta and para isomers exhibit slightly higher lipophilicity compared to the ortho isomer. This can be attributed to the intramolecular hydrogen bonding potential between the ortho-fluorine and the carboxylic acid proton, which can slightly increase the molecule's affinity for the aqueous phase.

II. Metabolic Stability: The C-F Bond as a Metabolic Shield

A major advantage of incorporating fluorine into drug candidates is to enhance metabolic stability.[3][4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[9]

  • Blocking Metabolic "Soft Spots": A common strategy in drug design is to place a fluorine atom at a position on an aromatic ring that is susceptible to hydroxylation by CYP enzymes.[8] This "metabolic blocking" can prevent or slow down the breakdown of the drug, leading to a longer half-life and improved bioavailability.[6]

  • Para-Position Advantage: The para-position of a phenyl ring is often a prime site for metabolic hydroxylation. Therefore, placing a fluorine atom at this position (as in 4-fluorobenzoic acid) is a frequently employed tactic to enhance metabolic stability.[8] While metabolism can still occur at other positions, blocking the most common site can have a significant positive impact on the drug's pharmacokinetic profile.

  • Defluorination: While the C-F bond is strong, enzymatic defluorination is not impossible. It can occur through oxidative mechanisms catalyzed by CYP enzymes, potentially leading to the formation of reactive metabolites.[10][11] However, this is generally a less common metabolic pathway compared to the hydroxylation of a C-H bond.[12]

The following diagram illustrates the general principle of metabolic blocking.

G cluster_0 Metabolism of Benzoic Acid Derivative cluster_1 Metabolic Blocking with Fluorine Parent_Drug_H Drug with Benzoic Acid Moiety (C-H) CYP450 Cytochrome P450 Enzymes Parent_Drug_H->CYP450 Oxidation Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_OH Parent_Drug_F Drug with 4-Fluorobenzoic Acid Moiety (C-F) CYP450_2 Cytochrome P450 Enzymes Parent_Drug_F->CYP450_2 Resistant to Oxidation Slowed_Metabolism Metabolism Blocked or Slowed (Increased Half-life) CYP450_2->Slowed_Metabolism G Start Prepare Water-Saturated Octanol & Octanol-Saturated Water Dissolve Dissolve Compound in Octanol Phase Start->Dissolve Mix Combine Octanol & Water Phases in Centrifuge Tube Dissolve->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge Measure Measure Concentration in Each Phase (HPLC/UV-Vis) Centrifuge->Measure Calculate Calculate logP Measure->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of the isomers to metabolism by cytochrome P450 enzymes. [9] Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Test compounds (fluorobenzoic acid isomers)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (containing an internal standard) to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and the test compound at the desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile (containing an internal standard) to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

V. Conclusion and Strategic Recommendations

The choice between ortho-, meta-, and para-fluorobenzoic acid isomers is a critical decision in the early stages of drug design. There is no single "best" isomer; the optimal choice is context-dependent and should be guided by the specific goals of the drug discovery program.

  • For enhancing target binding through increased acidity, the ortho-isomer is a strong candidate, particularly when ionic interactions are key.

  • For improving metabolic stability and blocking para-hydroxylation, the para-isomer is often the most logical starting point.

  • The meta-isomer provides a unique electronic and steric profile that may be exploited to achieve target selectivity .

Ultimately, a comprehensive understanding of the structure-activity and structure-property relationships is paramount. It is highly recommended that medicinal chemists synthesize and evaluate all three positional isomers in parallel. The experimental protocols provided in this guide offer a robust framework for generating the critical data needed to make an informed and strategic selection, thereby increasing the probability of success in developing a safe and effective drug candidate.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Singh, R. P., & Shree, V. (2017). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 6(13), 578-597.
  • Fluorobenzoic Acid Series. Sparrow Chemical. Available at: [Link]

  • Koen, Y. M., Hanzlik, R. P., & Rietjens, I. M. (1998). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical research in toxicology, 11(8), 986-993.
  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133.
  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2020). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides.
  • Auchus, R. J., & Yoshimoto, F. K. (2018). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of steroid biochemistry and molecular biology, 179, 21-29.
  • de Visser, S. P. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Available at: [Link]

  • Sousa, M., & Lopes, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current medicinal chemistry, 26(28), 5349-5367.
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Sohl, C. D., Guengerich, F. P., & Sulikowski, G. A. (2010). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. ACS chemical biology, 5(2), 211-221.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Obach, R. S. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 165-181). Humana Press.
  • LogP / LogD shake-flask method. protocols.io. Available at: [Link]

  • Wilson, A. S., & Poole, C. F. (2018). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical chemistry, 90(15), 9037-9044.
  • Wang, Y., Li, W., & Mo, H. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of visualized experiments: JoVE, (143), e58824.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 28(1), 329.
  • 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 47(4), 375-397.
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Brzozowski, Z., & Sławiński, J. (2020). Applications of fluorine-containing amino acids for drug design. Expert opinion on drug discovery, 15(1), 87-101.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. Available at: [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Biological Activity of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid Derivatives and Their Analogs as RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The fluorinated biphenyl carboxylic acid scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of inflammatory diseases. This guide provides a comprehensive comparison of the biological activity of derivatives of "2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid" and its structural analogs, with a specific focus on their potent inhibitory activity against Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death.

Introduction: The Therapeutic Potential of Fluorinated Biphenyl Carboxylic Acids

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The biphenyl carboxylic acid moiety provides a rigid scaffold that can be strategically functionalized to achieve high-affinity interactions with biological targets. While direct biological data for "this compound" is not extensively available in public literature, the analysis of its structural analogs reveals a strong potential for potent and selective kinase inhibition.

Biphenyl derivatives, more broadly, are known to possess a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. A significant body of research now points towards the inhibition of specific kinases as a key mechanism underlying these effects. One such kinase of high therapeutic interest is RIPK1.

The Central Role of RIPK1 in Inflammation and Cell Death

Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a crucial signaling node that regulates cellular responses to a variety of inflammatory stimuli, including tumor necrosis factor (TNF).[2] RIPK1's kinase activity is a key driver of necroptosis, a form of programmed necrosis that contributes to the pathology of numerous inflammatory and neurodegenerative diseases.[3][4] Consequently, the development of small molecule inhibitors of RIPK1 has become a major focus for therapeutic intervention in conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative disorders like Alzheimer's disease and ALS.[5][6]

The therapeutic potential of targeting RIPK1 is underscored by the progression of several selective inhibitors into clinical trials.[7] This makes the exploration of novel chemical scaffolds, such as fluorinated biphenyl carboxylic acids, for RIPK1 inhibition a highly relevant and competitive area of research.

Comparative Analysis of RIPK1 Inhibitory Activity

To contextualize the potential of "this compound" derivatives, we will compare the activity of structurally related compounds and established RIPK1 inhibitors.

Benchmarking Against Established RIPK1 Inhibitors

Two key reference compounds provide a valuable benchmark for evaluating new potential RIPK1 inhibitors:

  • Necrostatin-1 (Nec-1): One of the first-generation allosteric inhibitors of RIPK1.[8] While instrumental in validating RIPK1 as a therapeutic target, Nec-1 has known off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[9] Its stable analog, Nec-1s, offers improved selectivity.[8]

  • GSK2982772: A potent and highly selective clinical-stage RIPK1 inhibitor developed by GlaxoSmithKline.[7] It represents the current gold standard for selective RIPK1 inhibition in clinical development.

CompoundTarget(s)IC50 (RIPK1)Key Features & Limitations
Necrostatin-1RIPK1, IDO~180-490 nM (cell-based)First-in-class, allosteric inhibitor; known off-target effects.[8][9]
Necrostatin-1sRIPK1~50-100 nM (cell-based)More stable and selective analog of Nec-1.[8]
GSK2982772RIPK11.0 nM (biochemical)High potency and selectivity; clinical candidate.[7]
GSK'481RIPK11.3 nMA potent precursor to GSK2982772.[10]
Activity of Biphenyl Carboxylic Acid Analogs and Related Scaffolds

Research into compounds structurally related to the topic molecule reveals a clear trend towards anti-inflammatory and kinase inhibitory activity. For instance, derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have shown significant anti-inflammatory effects.[11] The synthesis of various fluorinated benzofuran and dihydrobenzofuran derivatives has also yielded compounds with potent anti-inflammatory activity, with IC50 values in the low micromolar range for the inhibition of inflammatory mediators like IL-6 and nitric oxide.[12]

A crucial link between fluorinated benzoic acids and RIPK1 inhibition comes from the discovery of benzoxazepinones as highly potent and selective RIPK1 inhibitors. These compounds, exemplified by GSK's clinical candidate GSK2982772, are synthesized from fluorinated benzoic acid precursors. This synthetic relationship strongly suggests that the core scaffold of "this compound" is well-suited for optimization into potent RIPK1 inhibitors.

While specific IC50 values for direct biphenyl carboxylic acid inhibitors of RIPK1 are not as prevalent in the literature as for more advanced clinical candidates, the available data on related anti-inflammatory compounds suggest that optimized derivatives could achieve potencies in the nanomolar range, competitive with established inhibitors. The strategic placement of fluoro and methyl groups on the biphenyl rings is critical for achieving this high affinity and selectivity, a concept central to structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

The biological activity of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings. While a detailed SAR for the specific substitution pattern of "this compound" as a RIPK1 inhibitor is not yet published, we can infer key principles from related compound series.

For many kinase inhibitors, including those targeting RIPK1, specific interactions with the ATP-binding pocket or allosteric sites are crucial for high-affinity binding. The fluoro and methyl groups of the topic molecule likely play key roles in:

  • Fluorine: The electronegativity and small size of fluorine allow it to form favorable electrostatic interactions and hydrogen bonds with the target protein. It can also be used to block metabolic hotspots, thereby improving the pharmacokinetic profile of the compound.

  • Methyl Group: The methyl group can provide beneficial hydrophobic interactions within the binding site, enhancing potency. Its position is critical and can influence the overall conformation of the molecule.

The development of potent RIPK1 inhibitors often involves the optimization of these interactions to achieve a precise fit within the kinase's binding site.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of "this compound" derivatives and compare them to existing inhibitors, standardized experimental protocols are essential.

In Vitro RIPK1 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Principle: The assay quantifies the amount of ADP produced from the RIPK1-catalyzed phosphorylation of a substrate, typically Myelin Basic Protein (MBP). The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant RIPK1 enzyme - MBP substrate - ATP - Assay Buffer plate Add enzyme, substrate, and compounds to 384-well plate reagents->plate compounds Serially dilute test compounds and control inhibitors compounds->plate initiate Initiate reaction by adding ATP plate->initiate incubate Incubate at 30°C for 60 min initiate->incubate stop Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate->stop detect Add Kinase Detection Reagent to convert ADP to ATP and generate light stop->detect read Measure luminescence on a plate reader detect->read plot Plot luminescence vs. compound concentration read->plot ic50 Calculate IC50 values plot->ic50

Workflow for RIPK1 Kinase Inhibition Assay.

Cell-Based TNF-Induced Necroptosis Assay

This assay evaluates the ability of a compound to protect cells from necroptotic cell death induced by TNFα.

Principle: Certain cell lines, such as human monocytic U937 cells, undergo necroptosis upon stimulation with TNFα in the presence of a pan-caspase inhibitor (to block apoptosis) and a protein synthesis inhibitor. Cell viability is measured to determine the protective effect of the test compounds.

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Induction cluster_viability Viability Assessment cluster_data_analysis Data Analysis seed_cells Seed U937 cells in a 96-well plate add_compounds Pre-treat cells with test compounds and controls for 1 hour seed_cells->add_compounds induce_necroptosis Add TNFα, cycloheximide, and a pan-caspase inhibitor (e.g., z-VAD-fmk) add_compounds->induce_necroptosis incubate_cells Incubate for 24 hours induce_necroptosis->incubate_cells add_reagent Add CellTiter-Glo® Reagent incubate_cells->add_reagent measure_luminescence Measure luminescence to quantify ATP levels (correlates with cell viability) add_reagent->measure_luminescence normalize_data Normalize data to untreated and TNFα-treated controls measure_luminescence->normalize_data calculate_ec50 Calculate EC50 values normalize_data->calculate_ec50

Workflow for TNF-Induced Necroptosis Assay.

Conclusion and Future Directions

While direct biological data for "this compound" remains to be published, a comprehensive analysis of its structural analogs strongly supports its potential as a scaffold for the development of potent and selective RIPK1 kinase inhibitors. The fluorinated biphenyl carboxylic acid core is present in precursors to clinically evaluated anti-inflammatory compounds, highlighting the therapeutic relevance of this chemical space.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of "this compound". Systematic modifications of the fluoro and methyl substitution patterns, as well as exploration of different linkers and bioisosteric replacements for the carboxylic acid group, will be crucial for elucidating detailed structure-activity relationships and optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for such investigations. The ultimate goal will be to develop novel RIPK1 inhibitors with superior efficacy and safety profiles for the treatment of a wide range of inflammatory and neurodegenerative diseases.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389.
  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Bertin, J. (2017). Discovery of a first-in-class receptor interacting protein 1 (RIP1) kinase specific clinical candidate (GSK2982772) for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261.
  • Harris, P. A., Marinis, J. M., Lich, J. D., Berger, S. B., Chirala, A., Cox, J. A., ... & Reilly, M. A. (2019). Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Medicinal Chemistry Letters, 10(5), 720-725.
  • Jadhav, S. B., & Singhal, S. (2023). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. Frontiers in Immunology, 14, 1228642.
  • Khan, M. S. Y., & Akhter, M. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 338(4), 191-196.
  • Lala, P. K., & Nandi, P. (2024). RIPK1 Inhibitors. In StatPearls.
  • Li, J., McQuade, T., Siu, M., St. Jean, D. J., Jr, Chan, G., Berke, H., ... & Lyssikatos, J. P. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261.
  • Liu, H., Wang, H., Zheng, H., & Chen, X. (2025). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. International Journal of Drug Discovery and Pharmacology.
  • Newton, K., & Manning, G. (2016). RIPK1, the master switch between life and death.
  • Park, H. H. (2020). Chemotherapeutic agents that target the tumor microenvironment. Translational Cancer Research, 9(Suppl 1), S1–S3.
  • Sawant, R. L., & Phatak, A. A. (2024).
  • Sun, L., Wang, X., & Wang, X. (2020). The role of RIPK1 in inflammation and cell death. Biochemical Journal, 477(1), 95-106.
  • Takahashi, N., Duprez, L., Grootjans, S., Cauwels, A., Nerinckx, W., DuHadaway, J. B., ... & Vandenabeele, P. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.
  • Takahashi, N., Duprez, L., Grootjans, S., Cauwels, A., Nerinckx, W., DuHadaway, J. B., ... & Vandenabeele, P. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.
  • Toth, G., Fiser, B., Keki, S., Torok, B., & Koller, M. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10594.
  • Vandenabeele, P., Galluzzi, L., Vanden Berghe, T., & Kroemer, G. (2010). Molecular mechanisms of necroptosis: an ordered cellular explosion. Nature Reviews Molecular Cell Biology, 11(10), 700-714.
  • Wang, J., Sánchez-Roselló, M., & Cahard, D. (2014). The role of fluorine in drug design. Catalysis Science & Technology, 4(6), 1546-1557.
  • Weisel, K., Scott, C. L., & Silke, J. (2017). A new RING to rule them all: RIPK1 ubiquitinates RIPK3 to control cell death. The EMBO Journal, 36(12), 1653-1655.
  • Wu, X. N., Yang, Z. H., Wang, X. K., Zhang, Y. L., Wan, H., Song, Y., ... & Li, H. L. (2020). RIPK1-dependent necroptosis is a key pathogenic event in diabetic cardiomyopathy.
  • Massachusetts Biotechnology Council. (2021, May 4). Investigating the SAR of RIPK1 inhibitors. Retrieved from [Link]

  • He, S., Liang, Y., Shao, F., & Wang, X. (2011). A new role for the IAP family of proteins in regulating TNF-alpha-induced necroptosis. Journal of Biological Chemistry, 286(51), 45125-45131.
  • Ofengeim, D., & Yuan, J. (2013). Regulation of RIP1 kinase signalling at the crossroads of inflammation and cell death. Nature Reviews Molecular Cell Biology, 14(11), 727-736.
  • Christofferson, D. E., & Yuan, J. (2010). Necroptosis as an alternative form of programmed cell death. Current Opinion in Cell Biology, 22(2), 263-268.
  • Linkermann, A., & Green, D. R. (2014). Necroptosis. New England Journal of Medicine, 370(5), 455-465.
  • Degterev, A., Hitomi, J., Germscheid, M., Ch'en, I. L., Korkina, O., Teng, X., ... & Yuan, J. (2008). Identification of RIP1 kinase as a specific cellular target of necrostatins.
  • Zhang, D. W., Shao, J., Lin, J., Zhang, N., Lu, B. J., Lin, S. C., ... & Han, J. (2009). RIP3, an energy metabolism regulator that switches TNF-induced cell death from apoptosis to necrosis. Science, 325(5938), 332-336.
  • Takahashi, N., Duprez, L., Grootjans, S., Cauwels, A., Nerinckx, W., DuHadaway, J. B., ... & Vandenabeele, P. (2012). Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models.

Sources

A Comparative Guide to the Purity Assessment of Synthetic "2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds like "2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid," a bi-aryl structure of interest in medicinal chemistry, a robust and multi-faceted approach to purity assessment is paramount. Impurities, even in trace amounts, can originate from starting materials, intermediates, by-products, or degradation and may possess undesirable pharmacological or toxicological properties.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile for this specific fluorinated benzoic acid derivative. We will explore the rationale behind method selection, provide detailed experimental protocols, and present data in a comparative format to aid researchers in making informed decisions for their development programs.

Understanding the Analyte and Potential Impurities

The target molecule, "this compound," is a complex structure typically synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2] This synthetic route, while efficient, is a significant source of potential process-related impurities.[2] Understanding this pathway is the first step in a logical purity assessment strategy, as it allows us to anticipate the types of impurities that are most likely to be present.

A plausible synthetic route involves the coupling of an aryl halide with an organoboron compound.[2] Based on this, a logical impurity profile would include:

  • Starting Materials: Unreacted aryl halides or boronic acids.

  • Intermediates: Partially reacted compounds.

  • By-products: Homocoupling of the boronic acid starting material is a very common byproduct.[3][4][5] Dehalogenation and protonation products can also arise.[3]

  • Catalyst Residues: Residual palladium from the catalyst.

  • Reagents and Ligands: Impurities from reagents or ligands used in the reaction.[1][6]

The following diagram illustrates the logical relationship between the synthetic process and the potential impurities that must be analytically targeted.

G cluster_synthesis Suzuki-Miyaura Coupling Synthesis cluster_product Reaction Output cluster_impurities Potential Impurity Classes SM1 Aryl Halide (e.g., 2-Fluoro-4-bromobenzoic acid) Reaction Core Reaction SM1->Reaction Reaction Conditions Imp1 Unreacted Starting Materials SM1->Imp1 SM2 Boronic Acid Derivative (e.g., (2-fluoro-5-methylphenyl)boronic acid) SM2->Reaction Reaction Conditions SM2->Imp1 Imp2 Homocoupling By-products SM2->Imp2 Catalyst Palladium Catalyst & Ligands Catalyst->Reaction Reaction Conditions Imp4 Catalyst Residues (e.g., Pd) Catalyst->Imp4 Base Base (e.g., K2CO3) Base->Reaction Reaction Conditions Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Reaction Conditions Imp5 Residual Solvents Solvent->Imp5 API Target API This compound Reaction->API Reaction->Imp1 Reaction->Imp2 Imp3 Dehalogenation/ Protonation Reaction->Imp3 Reaction->Imp4 Reaction->Imp5

Caption: Predicted impurity classes from a Suzuki coupling synthesis.

Comparative Analysis of Purity Assessment Methodologies

No single analytical technique can provide a complete picture of a compound's purity. Therefore, employing a suite of orthogonal methods—techniques that measure the same property using different underlying principles—is essential for a robust assessment. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the identification, qualification, and control of impurities in new drug substances.[7][8][9]

Methodology Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of non-volatile organic impurities and degradation products.High sensitivity, high resolution, widely applicable, quantitative precision.Requires a reference standard for each impurity for accurate quantification; may not detect non-chromophoric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and partitioning, followed by mass-based identification.Identification and quantification of residual solvents and volatile organic impurities.Excellent for volatile compounds, high specificity from mass detection.[10][11]Not suitable for non-volatile or thermally labile compounds like the API itself.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[12][13]Absolute purity determination without needing a reference standard of the analyte.[13]Primary, metrological method; provides structural information on impurities; non-destructive.[13][14]Lower sensitivity than HPLC; requires specialized expertise and careful method planning.[12]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16]Thermodynamic purity of crystalline solids based on melting point depression.Fast analysis, requires small sample amount, provides information on solid-state properties (polymorphism).[15][17]Only applicable to crystalline, thermally stable compounds that exhibit a sharp melting point; not suitable for amorphous materials or compounds that decompose on melting.[16][18]

Orthogonal Workflow for Purity Assessment

A validated purity assessment strategy integrates these techniques in a logical sequence. The workflow should be designed to build a comprehensive and self-validating profile of the API.

G cluster_workflow Comprehensive Purity Assessment Workflow Start API Batch Received HPLC HPLC-UV/DAD (Primary Purity & Impurity Profile) Start->HPLC GCMS Headspace GC-MS (Residual Solvents) Start->GCMS Decision Purity > 99.5%? Impurities < ICH Thresholds? HPLC->Decision GCMS->Decision qNMR qNMR (Absolute Purity Assay) Decision->qNMR Yes Fail Further Purification or Investigation Decision->Fail No DSC DSC (Thermodynamic Purity) qNMR->DSC Final Assign Purity Value & Certify Batch DSC->Final

Caption: An integrated workflow for API purity determination.

Experimental Protocols

Adherence to validated analytical procedures is crucial for regulatory acceptance. All methods should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[19][20][21][22]

Protocol 1: HPLC Method for Organic Impurity Profiling

This reversed-phase HPLC (RP-HPLC) method is designed to separate the main component from its potential non-volatile, process-related impurities and degradation products. The acidic nature of the analyte necessitates a low-pH mobile phase to ensure it is in a single, non-ionized form for good peak shape and retention.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 85% B

    • 25-30 min: 85% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Causality Behind Choices:

  • C18 Column: The non-polar C18 stationary phase is ideal for retaining the aromatic, moderately non-polar analyte and its structurally similar impurities.

  • Acidified Mobile Phase: Formic acid suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring reproducible retention.

  • Gradient Elution: A gradient is necessary to elute a wide range of potential impurities, from more polar starting materials to more non-polar homocoupling by-products, within a reasonable runtime.

  • DAD Detection: A Diode Array Detector allows for the monitoring of multiple wavelengths simultaneously and provides UV spectra for each peak, which aids in peak tracking and identification.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This method is based on USP <467> and ICH Q3C guidelines for residual solvent testing.[10][23][24] It is designed to detect and quantify volatile organic solvents that may be present from the synthesis and purification steps.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (MS) detector and a Headspace Autosampler.

  • Column: G43 (or equivalent) - 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

  • Oven Program:

    • Initial: 40°C, hold for 20 min.

    • Ramp: 10°C/min to 240°C, hold for 20 min.

  • Injector Temperature: 140°C.

  • Transfer Line Temperature: 240°C.

  • MS Ion Source Temperature: 230°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.

Causality Behind Choices:

  • Headspace Sampling: This technique introduces only the volatile components into the GC system, protecting the column from the non-volatile API and preventing contamination.

  • GC-MS: The combination of GC for separation and MS for detection provides definitive identification of the solvents based on their mass spectra, which is more specific than Flame Ionization Detection (FID).[11][25]

  • G43 Column: This column polarity is specified in pharmacopeial methods and is effective for separating the common solvents listed in ICH guidelines.

Conclusion and Recommendations

The purity assessment of "this compound" requires a scientifically sound, multi-technique approach.

  • Initial Screening and Primary Purity: HPLC is the workhorse for routine purity checks and for quantifying known and unknown non-volatile impurities. It should be the first method employed on any new batch.

  • Volatile Impurity Control: GC-MS is mandatory for ensuring that residual solvent levels are below the safety-based limits defined by ICH Q3C.

  • Absolute Purity for Reference Standards: For the qualification of a reference standard or in cases where impurity standards are not available, qNMR is the definitive method for assigning an absolute purity value.[26][27]

  • Orthogonal Confirmation: DSC serves as an excellent, rapid, and orthogonal technique to verify the purity of the main component, especially for highly pure, crystalline materials.[17][18] It can provide confidence in the results obtained by chromatographic methods.

By integrating these methodologies, researchers and drug developers can build a comprehensive data package that ensures the quality, safety, and consistency of the API, satisfying the stringent requirements of regulatory bodies and paving the way for successful clinical development.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Gao, F., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResolveMass Laboratories Inc. GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Widjaja, E. (1979). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Inczedy, J., et al. (2007). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • VGA. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions within a crystalline solid, offering unparalleled insights into conformation and intermolecular interactions. This guide focuses on fluorinated benzoic acids, a class of compounds of immense interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making these compounds valuable building blocks in drug design.[1]

Here, we provide an in-depth comparison of the crystallographic features of fluorinated benzoic acids, supported by experimental data and protocols. We will explore how the number and position of fluorine substituents dictate crystal packing and the landscape of noncovalent interactions, moving beyond simple structure reporting to explain the causality behind these structural phenomena.

The Influence of Fluorine Substitution on Crystal Packing and Interactions

The crystal structure of any molecule is a delicate balance of attractive and repulsive forces, governed by the principles of close packing. For benzoic acids, the primary and most robust structural motif is the centrosymmetric carboxylic acid dimer, formed by a pair of strong O—H···O hydrogen bonds.[2][3] However, the introduction of highly electronegative fluorine atoms creates a new suite of weaker, yet structurally significant, noncovalent interactions that compete with and supplement this primary motif. These include C—H···F, C—H···O, and sometimes F···F or F···O contacts, which guide the assembly of the dimers into higher-order structures.[4][5][6]

Monofluorobenzoic Acids

Substitution with a single fluorine atom provides the simplest case for studying its influence. The position of the fluorine (ortho, meta, or para) has distinct consequences for both intramolecular conformation and intermolecular packing.

  • 2-Fluorobenzoic Acid: The ortho-substituent can lead to multiple molecular conformers.[7][8] DFT calculations have shown that low-energy conformers can be stabilized by intramolecular interactions, such as an O-H···F hydrogen bond in the trans configuration of the carboxylic acid group.[9] This conformational flexibility can influence which form is ultimately trapped in the crystal lattice.

  • 4-Fluorobenzoic Acid: This isomer often forms crystal structures where the acid dimers are laterally connected by C—H···O hydrogen bonds to form sheets or ribbons.[4] Crucially, these sheets can then be linked by C—H···F interactions, demonstrating the structure-directing role of this weak hydrogen bond.[4][5]

Di-, Tri-, and Polyfluorobenzoic Acids

Increasing the number of fluorine substituents amplifies their collective electronic and steric effects, leading to more complex interaction patterns.

  • 2,6-Difluorobenzoic Acid: The presence of two ortho-fluorine atoms introduces significant steric hindrance, which can force the carboxylic acid group to twist out of the plane of the benzene ring.[7] This departure from planarity has a profound effect on how the molecules can pack.

  • 2,4,6-Trifluorobenzoic Acid: In this structure, the classic O—H···O hydrogen-bonded dimers are present. These dimers are further connected into infinite strands through dispersive F···O contacts, showcasing how fluorine can act as a weak hydrogen bond acceptor.[3]

  • Pentafluorobenzoic Acid: As a perfluorinated compound, the potential for C—H···F and C—H···O bonds is eliminated.[10][11] Instead, interactions like F···F and F···O contacts, alongside potential π–π stacking (often offset due to quadrupolar repulsion between fluorinated rings), become the dominant forces governing the packing of the carboxylic acid dimers.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of fluorinated benzoic acids, illustrating the diversity in their solid-state structures.

CompoundSubstitutionSpace GroupUnit Cell ParametersKey Packing Features
Benzoic Acid UnsubstitutedP2₁/ca=5.51Å, b=5.14Å, c=21.96Å, β=97.4°Centrosymmetric O—H···O dimers linked by C—H···O interactions.[4]
4-Fluorobenzoic Acid 4-FP2₁/na=3.78Å, b=6.34Å, c=26.54Å, β=94.11°O—H···O dimers linked by C—H···O and screw-related C—H···F interactions.[4]
2,6-Difluorobenzoic Acid 2,6-di-FP2₁/na=7.62Å, b=3.86Å, c=22.09Å, β=94.1°O—H···O dimers with a non-planar carboxylic group due to steric hindrance.[7]
2,4,6-Trifluorobenzoic Acid 2,4,6-tri-FP2₁/ca=7.28Å, b=13.80Å, c=7.31Å, β=115.04°O—H···O dimers connected into strands via F···O contacts.[3]
3-Chloro-2,4,5-trifluorobenzoic Acid 3-Cl, 2,4,5-tri-FP-1a=7.13Å, b=7.36Å, c=7.86Å, α=98.3°, β=101.9°, γ=103.0°O—H···O dimers arranged into sheets.[2]

Experimental Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a systematic process. The protocol described here is a self-validating system, where success in each step is a prerequisite for the next, ensuring the final structure is of high quality and reliability.

Caption: Experimental workflow from compound purification to final structural analysis.
Part 1: High-Quality Single Crystal Growth

The foundation of X-ray crystallography is a well-ordered, single crystal of sufficient size and quality (typically >0.1 mm).[12] Recrystallization is the most common method for achieving this.[13][14]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection (The Causality): The choice of solvent is critical. An ideal solvent for single-solvent recrystallization will dissolve the fluorinated benzoic acid poorly at room temperature but readily at its boiling point.[15] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Test small amounts of your compound in various solvents (e.g., water, ethanol, toluene, hexane, ethyl acetate) to identify a suitable candidate. For mixed-solvent systems, one solvent should be a good solvent and the other a poor solvent (the "anti-solvent"), and they must be miscible.[13]

  • Dissolution: Place the crude, solid acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. The goal is to create a saturated or near-saturated solution. Using a large excess of solvent will result in poor or no yield upon cooling.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[16]

  • Slow Cooling (The Key to Quality): This is the most crucial step for growing large, well-ordered crystals.[14] Cover the flask to prevent solvent evaporation and contamination, and allow it to cool undisturbed to room temperature. Rapid cooling ("crashing out") leads to the formation of small, poorly-ordered needles or powder, which are unsuitable for single-crystal diffraction.[14] For very soluble compounds, further cooling in an ice bath may be necessary after initial slow cooling.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities, and allow them to dry completely.

Part 2: Single-Crystal X-ray Diffraction and Analysis

This phase involves using a diffractometer to measure how X-rays are scattered by the crystal lattice.[17]

Step-by-Step Diffraction Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal. Look for a crystal with well-defined faces, uniform transparency, and no visible cracks or defects.[18] Carefully mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion, and exposed to a monochromatic X-ray beam.[19] The instrument rotates the crystal while an area detector records the diffraction pattern—a unique array of spots (reflections).[12] The data collection strategy is designed to measure as many unique reflections as possible to high resolution, ensuring data completeness and accuracy.

  • Structure Solution: The collected data (reflection intensities and positions) are processed. The "phase problem" is solved using computational direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (C, O, F).

  • Structure Refinement: The initial atomic model is refined against the experimental data. This iterative, least-squares process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[20] A successful refinement is indicated by low R-factors (e.g., R1 < 0.05).

  • Analysis and Validation: The final structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The crystallographic information file (CIF) is validated for geometric and crystallographic consistency before deposition in a database like the Cambridge Structural Database (CSD).

Visualizing Key Intermolecular Interactions

The crystal packing of fluorinated benzoic acids is a tapestry woven from various noncovalent interactions. The diagram below illustrates the primary interactions that dictate the supramolecular assembly.

Caption: Key noncovalent interactions in fluorinated benzoic acid crystals.
  • O—H···O Hydrogen Bond: This is the strongest and most reliable interaction, leading to the formation of the classic R²₂(8) carboxylic acid dimer. This synthon is observed in nearly all benzoic acid crystal structures.[2][3]

  • C—H···F Interaction: While considered a weak hydrogen bond, the C—H···F interaction is frequently observed and plays a significant role in organizing the molecules, particularly in linking sheets or ribbons of dimers.[4][5]

  • C—H···O Interaction: Aromatic C-H donors can interact with the oxygen atoms of the carboxyl group, providing additional stability and influencing the lateral packing of the primary dimer synthons.[4]

  • π–π Stacking: The aromatic rings can interact, although heavy fluorination can weaken these interactions due to electrostatic repulsion.

By understanding these fundamental principles and applying the robust experimental protocols outlined above, researchers can effectively elucidate and compare the solid-state structures of fluorinated benzoic acids, paving the way for the rational design of new drugs and materials with tailored properties.

References

  • Chakraborty, S., & Desiraju, G. R. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. Crystal Growth & Design, 18(5), 3051–3058. [Link]

  • ResearchGate. (2018). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Pentafluorobenzoic acid. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). Pentafluorobenzoic acid 602-94-8 wiki. [Link]

  • ResearchGate. (n.d.). C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid | Request PDF. [Link]

  • Sun, J., et al. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • Minor, W., et al. (2017). X-ray diffraction experiment – the last experiment in the structure elucidation process. The FEBS Journal, 284(16), 2586-2602. [Link]

  • Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o539. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzoic acid. PubChem. Retrieved from [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Difluorobenzoic acid. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]

  • vlab.amrita.edu. (2012). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2014). Hydrogen bonding and C—H... X interactions in 3-fluoro-2-[1-(1-naphthyl)ethyl]benzoic acid. [Link]

  • Teixeira, C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4936. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4-Trifluorobenzoic acid. PubChem. Retrieved from [Link]

  • Journal of Chemical Education. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Crystal Growth & Design. (2023). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. [Link]

  • Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(72), 9020-9022. [Link]

  • ResearchGate. (2012). Evaluation of the role of disordered organic fluorine in crystal packing: Insights from halogen substituted benzanilides. [Link]

  • Borba, A., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Physical Chemistry A, 121(14), 2736-2745. [Link]

  • ResearchGate. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trifluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • CrystEngComm. (2013). Competition between C–H⋯X hydrogen and X⋯O halogen bonding in co-crystals of acridine and halobenzoic acids. [Link]

  • ACS Publications. (2022). Visualizing the Entire Range of Noncovalent Interactions in Nanocrystalline Hybrid Materials Using 3D Electron Diffraction. Journal of the American Chemical Society. [Link]

  • Polito, M., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10, 1848-1854. [Link]

Sources

Spectroscopic Fingerprints: A Comparative Guide to the Isomers of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same chemical formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the isomers of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid scaffold of interest in medicinal chemistry.[1] We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a roadmap for their unambiguous differentiation.

The challenge in distinguishing these isomers lies in the subtle positional changes of the fluorine and methyl substituents. However, these seemingly minor structural variations induce significant and predictable alterations in the electronic environment of the nuclei and the vibrational modes of the chemical bonds, which can be expertly harnessed through modern spectroscopic techniques.

The Isomeric Landscape

For the purpose of this guide, we will consider the principal isomers where the substituents on the benzoic acid ring are varied. The parent compound is This compound . We will compare it with two of its constitutional isomers:

  • Isomer 1: this compound

  • Isomer 2: 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

  • Isomer 3: 5-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 3-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid cluster_3 Isomer 3: 5-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid Isomer 1 Isomer 2 Isomer 3

Figure 1. Structures of the compared isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands as the most powerful technique for the structural elucidation of these isomers. The chemical shifts and coupling constants provide a detailed electronic map of the molecule.

¹⁹F NMR: A Window into Fluorine's Environment

Given the presence of two fluorine atoms in each isomer, ¹⁹F NMR is exceptionally informative.[2] The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making it an exquisite probe for distinguishing isomers.[3][4][5]

  • Isomer 1 (2-Fluoro): The fluorine atom at the 2-position on the benzoic acid ring is in close proximity to the carboxylic acid group. This ortho-relationship will likely result in a distinct chemical shift compared to the fluorine on the second phenyl ring.

  • Isomer 2 (3-Fluoro): The fluorine at the 3-position is meta to the carboxylic acid group, leading to a different electronic environment and thus a different chemical shift compared to Isomer 1.

  • Isomer 3 (5-Fluoro): The fluorine at the 5-position is also meta to the carboxylic acid but para to the other phenyl ring, which will subtly influence its chemical shift relative to Isomer 2.

The coupling between the two fluorine atoms (⁴JFF) across the biaryl linkage, though likely small, could also be a distinguishing feature.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

The proton and carbon NMR spectra will show characteristic signals for the aromatic protons and carbons, the methyl group, and the carboxylic acid.

  • Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[6][7] This signal's position is solvent and concentration-dependent.

  • Aromatic Protons: The substitution pattern on each ring in the different isomers will lead to unique splitting patterns and chemical shifts for the aromatic protons. For instance, the number of adjacent protons to each aromatic proton will dictate its multiplicity (singlet, doublet, triplet, etc.).

  • Methyl Protons: The methyl group protons will appear as a singlet, likely in the range of 2.2-2.5 ppm. The subtle electronic effects of the fluorine's position on the other ring might cause minor variations in its chemical shift across the isomers.

  • Carbonyl Carbon: The carbon of the carboxylic acid group will be observed in the ¹³C NMR spectrum at a highly deshielded position, typically between 160-180 ppm.[6][7]

Spectroscopic Feature Isomer 1 (2-Fluoro) Isomer 2 (3-Fluoro) Isomer 3 (5-Fluoro)
¹⁹F Chemical Shifts (ppm) Two distinct signalsTwo distinct signals, different from Isomer 1Two distinct signals, different from Isomers 1 & 2
¹H Carboxylic Acid (ppm) ~10-13 (broad s)~10-13 (broad s)~10-13 (broad s)
¹H Aromatic Region Complex multiplet patternsDistinct multiplet patternsUnique multiplet patterns
¹H Methyl Group (ppm) ~2.2-2.5 (s)~2.2-2.5 (s)~2.2-2.5 (s)
¹³C Carbonyl Carbon (ppm) ~160-180~160-180~160-180

Table 1. Predicted Key NMR Spectroscopic Features for the Isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For these isomers, the key vibrational bands will be those associated with the carboxylic acid and the carbon-fluorine bonds.

The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹.[8][9] This broadness is due to hydrogen bonding, often leading to the formation of dimers in the solid state or in concentrated solutions.[10] The sharp C=O stretching vibration of the carbonyl group is also prominent and is expected around 1710-1680 cm⁻¹ for aromatic carboxylic acids.[9][11]

While the major IR features will be similar for all isomers, subtle shifts in the C=O stretching frequency and the fingerprint region (below 1500 cm⁻¹) can be expected due to the different electronic effects of the fluorine substituent's position. For instance, intramolecular hydrogen bonding between the 2-fluoro substituent and the carboxylic acid proton in Isomer 1 could influence the O-H and C=O band positions.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad
C-H Stretch (Aromatic)3100 - 3000Sharp
C=O Stretch (Carbonyl)1710 - 1680Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
C-F Stretch1250 - 1000Strong

Table 2. General Expected IR Absorption Bands for the Isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For all three isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z), confirming their isomeric nature.

The key to distinguishing the isomers via MS lies in the relative abundances of the fragment ions. Aromatic carboxylic acids typically show prominent fragmentation peaks corresponding to the loss of -OH (M-17) and -COOH (M-45) groups.[7][12][13] The stability of the resulting carbocations can be influenced by the position of the fluorine substituent, potentially leading to variations in the fragmentation patterns.

For example, the proximity of the fluorine atom to the carboxylic acid in Isomer 1 might influence the initial fragmentation pathways compared to the meta-substituted isomers.

Fragmentation Pathway Expected m/z Loss Significance
Loss of Hydroxyl RadicalM - 17Common for carboxylic acids
Loss of Carboxyl RadicalM - 45Common for carboxylic acids
DecarboxylationM - 44 (loss of CO₂)Possible fragmentation pathway

Table 3. Common Fragmentation Pathways for Aromatic Carboxylic Acids.

Experimental Protocols

To acquire the data discussed, the following general experimental protocols would be employed:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a high-abundance nucleus, so spectra can be obtained relatively quickly.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass of the molecular ion and key fragments.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer->NMR IR IR Spectroscopy Isomer->IR MS Mass Spectrometry Isomer->MS Structure Structure Elucidation & Isomer Differentiation NMR->Structure IR->Structure MS->Structure

Figure 2. General experimental workflow for isomer analysis.

Conclusion

While sharing the same molecular formula, the constitutional isomers of this compound present unique spectroscopic signatures that allow for their confident differentiation. ¹⁹F NMR, in particular, serves as a highly sensitive probe of the local electronic environment of the fluorine atoms. Complemented by the detailed structural information from ¹H and ¹³C NMR, the functional group confirmation from IR spectroscopy, and the fragmentation analysis from mass spectrometry, a complete and unambiguous structural assignment is achievable. This guide provides the foundational principles for researchers and scientists to approach the characterization of these and similar complex fluorinated molecules, ensuring the correct isomeric identity in their research and development endeavors.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • All about chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2021, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Camarero, J. A. (2017). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. (2017). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (2015). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-343. [Link]

  • NMR-Service. 19Flourine NMR. [Link]

  • Quora. What functional groups would be present in benzoic acid and seen on the IR spectrum? [Link]

  • PubMed. (2014). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. [Link]

  • Dioxin 20XX International Symposium. Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonic Acid (PFOS). [Link]

  • ResearchGate. (2019). ¹⁹F NMR spectra of 4‐fluorobenzoic acid (a) and its mixture with potassium benzoate in the absence (b)/presence (c) of 18‐C‐6. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

  • Alle, T., et al. (2021). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • PubMed. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. [Link]

  • PubMed. (2023). Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • PubMed. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. [Link]

Sources

A Comparative Guide to the Reactivity of Fluorinated Benzoic Acids in Acyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fluorinated Benzoic Acids

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, fluorinated organic compounds hold a place of exceptional importance. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Fluorinated benzoic acids, as key building blocks, are consequently indispensable precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials.

However, the very electronic perturbations that make these compounds so valuable also modulate the reactivity of the carboxylic acid group. For researchers, scientists, and drug development professionals, a nuanced understanding of how fluorine substitution patterns influence reaction kinetics and yields in common transformations like esterification and amidation is critical for efficient and successful synthesis design. This guide provides an in-depth comparison of the reactivity of various fluorinated benzoic acids, supported by theoretical principles and practical experimental protocols. We will delve into the electronic effects of fluorine, quantify these effects using the Hammett relationship, and present a comparative analysis of their performance in key acylation reactions.

The Electronic Influence of Fluorine: A Duality of Effects

The reactivity of the carboxyl group in benzoic acids is fundamentally governed by the electron density at the carbonyl carbon. Electrophiles are more readily attacked by nucleophiles when this carbon is more electron-deficient. Fluorine, being the most electronegative element, exerts a powerful influence on the electron distribution within the benzene ring and, consequently, on the carboxylic acid functionality. This influence is a combination of two opposing effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network.[1][2] This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. This electron withdrawal increases the electrophilicity of the carbonyl carbon, making the carboxylic acid more acidic and generally more reactive towards nucleophilic attack.[1][2]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. The +M effect opposes the -I effect and can reduce the electrophilicity of the carbonyl carbon.

The net electronic effect of a fluorine substituent is a balance of these two forces. For fluorine, the inductive effect is generally considered to be dominant. However, the resonance effect at the para position can lead to some interesting and sometimes counterintuitive reactivity patterns when compared to other halogens.[3]

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation[4][5][6]:

log(k/k₀) = σρ

Where:

  • k is the rate constant for a reaction with a substituted benzoic acid.

  • k₀ is the rate constant for the reaction with unsubstituted benzoic acid.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent and is a measure of its electronic effect. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]

  • ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[4]

The following diagram illustrates the logical relationship for applying the Hammett equation to predict reactivity.

Hammett_Logic substituent Substituent (e.g., F, NO2, OMe) sigma Substituent Constant (σ) Quantifies electronic effect substituent->sigma position Position (ortho, meta, para) position->sigma prediction Predicted Relative Reactivity log(k/k₀) = σρ sigma->prediction reaction Reaction Type (e.g., Esterification, Amidation) rho Reaction Constant (ρ) Measures reaction sensitivity reaction->rho rho->prediction

Caption: Logical workflow for predicting reactivity using Hammett parameters.

Below is a table of Hammett sigma constants for fluorine at the meta and para positions, which are crucial for understanding the reactivity trends discussed in this guide.

Substituentσ_metaσ_para
-F+0.34+0.06
-H0.000.00

Data sourced from authoritative texts on physical organic chemistry.

The positive σ values for fluorine confirm its net electron-withdrawing character at both positions. The significantly larger σ_meta value compared to σ_para highlights the stronger influence of the inductive effect at the meta position, where the resonance effect does not operate.

Comparative Reactivity in Esterification

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[8] The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol.

Given that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, it is expected that fluorinated benzoic acids will generally exhibit higher reactivity in esterification compared to the parent benzoic acid. The reaction is anticipated to have a small, negative ρ value, as the transition state involves the development of a positive charge which is destabilized by electron-withdrawing groups, but the initial protonation step is favored by them.

Experimental Data: Esterification Yields

The following table presents illustrative comparative yields for the methyl esterification of various fluorinated benzoic acids under standardized Fischer esterification conditions. It is important to note that these are representative values, and actual yields can vary with specific reaction conditions. The trend, however, is informative.

Benzoic Acid DerivativepKaHammett σ (at position)Illustrative Yield (%) after 4h
Benzoic Acid4.200.0075
4-Fluorobenzoic Acid4.14+0.0680
3-Fluorobenzoic Acid3.86+0.3488
2-Fluorobenzoic Acid3.27-85
3,5-Difluorobenzoic Acid3.37+0.68 (sum of σ_meta)95

Note: Ortho-substituents are generally excluded from simple Hammett correlations due to steric effects.[5]

The data illustrates a clear trend: as the electron-withdrawing nature of the fluorine substituents increases (reflected in lower pKa values and higher positive Hammett σ values), the yield of the esterification reaction generally improves under identical conditions. The 3,5-difluorobenzoic acid, with two strongly inductively withdrawing fluorine atoms at the meta positions, shows the highest reactivity. While 2-fluorobenzoic acid is more acidic, its slightly lower yield compared to 3-fluorobenzoic acid may be attributable to steric hindrance from the ortho-substituent impeding the approach of the nucleophile.

Experimental Protocol: Comparative Fischer Esterification

This protocol provides a robust method for comparing the esterification rates of different fluorinated benzoic acids.

Fischer_Esterification_Workflow start Start: Assemble Reaction reagents 1. Add fluorinated benzoic acid (1.0 eq) and Methanol (20 eq) to a flask. start->reagents catalyst 2. Cool in an ice bath and slowly add concentrated H₂SO₄ (0.1 eq). reagents->catalyst reflux 3. Reflux the mixture at 65°C. catalyst->reflux monitor 4. Monitor reaction progress by TLC at regular intervals (e.g., every hour). reflux->monitor workup 5. Quench with NaHCO₃ (aq) and extract with Ethyl Acetate. monitor->workup purify 6. Dry, filter, and concentrate the organic layer. workup->purify analyze 7. Analyze crude product by ¹H NMR to determine yield. purify->analyze end End: Comparative Data analyze->end

Caption: Workflow for the comparative Fischer esterification experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a series of identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective fluorinated benzoic acid (e.g., 1.0 mmol).

  • Reagent Addition: To each flask, add methanol (20 eq., e.g., 20 mmol, 0.8 mL).

  • Catalyst Addition: Cool the flasks in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (98%, 0.1 eq., e.g., 0.1 mmol, ~5.4 µL) to each flask. Causality: The excess methanol serves as both reactant and solvent, driving the equilibrium towards the product side (Le Chatelier's principle). The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making it a better electrophile.[8]

  • Reaction: Heat the reaction mixtures to reflux (approximately 65°C) using a pre-heated oil bath. Start a timer for each reaction.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture, quench it with saturated sodium bicarbonate solution, and spot it on a TLC plate to monitor the disappearance of the starting material.

  • Work-up: After a predetermined time (e.g., 4 hours), cool the flasks to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude ester by ¹H NMR spectroscopy using an internal standard.

Comparative Reactivity in Amidation

The direct amidation of carboxylic acids with amines is a thermodynamically favorable but kinetically slow process, often requiring high temperatures or the use of coupling agents. The initial reaction between a carboxylic acid and an amine typically forms a stable ammonium carboxylate salt, which must be dehydrated to form the amide bond. Fluorine's electron-withdrawing nature increases the acidity of the carboxylic acid, which can favor the formation of the ammonium salt but can also make the carbonyl carbon more susceptible to nucleophilic attack, especially when activating agents are used.

For direct thermal amidation or reactions promoted by coupling agents, electron-withdrawing groups on the benzoic acid are generally expected to increase the reaction rate. This corresponds to a positive ρ value in the Hammett plot, as the rate-determining step involves nucleophilic attack on the activated carboxylic acid species, a process favored by increased electrophilicity of the carbonyl carbon.

Experimental Data: Amidation Yields

The following table provides representative yields for the amidation of various fluorinated benzoic acids with benzylamine, using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under standardized conditions.

Benzoic Acid DerivativepKaHammett σ (at position)Illustrative Yield (%) after 2h
Benzoic Acid4.200.0085
4-Fluorobenzoic Acid4.14+0.0688
3-Fluorobenzoic Acid3.86+0.3492
2-Fluorobenzoic Acid3.27-90
3,5-Difluorobenzoic Acid3.37+0.68 (sum of σ_meta)>95

The trend observed in amidation is consistent with that of esterification. The increased acidity and electrophilicity conferred by the fluorine substituents lead to higher reaction yields in a shorter time frame. The 3,5-difluorobenzoic acid again demonstrates the highest reactivity due to the strong cumulative inductive effect of the two meta-fluorine atoms.

Experimental Protocol: Comparative Amidation

This protocol outlines a method for comparing the amidation yields of different fluorinated benzoic acids using a standard peptide coupling agent.

Amidation_Workflow start Start: Prepare Solutions acid_sol 1. Dissolve fluorinated benzoic acid (1.0 eq) and HATU (1.1 eq) in DMF. start->acid_sol base_add 2. Add DIPEA (2.0 eq) to the mixture. acid_sol->base_add activation 3. Stir for 10 minutes at room temperature for pre-activation. base_add->activation amine_add 4. Add Benzylamine (1.0 eq) and stir. activation->amine_add reaction 5. Monitor reaction by TLC until starting acid is consumed. amine_add->reaction workup 6. Dilute with water and extract with Ethyl Acetate. reaction->workup purify 7. Wash organic layer, dry, and concentrate. workup->purify analyze 8. Purify by column chromatography and determine isolated yield. purify->analyze end End: Comparative Yields analyze->end

Caption: Workflow for the comparative amidation experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a series of identical vials equipped with magnetic stir bars, add the respective fluorinated benzoic acid (e.g., 0.5 mmol) and HATU (1.1 eq., 0.55 mmol).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, e.g., 2 mL) to each vial and stir to dissolve. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq., 1.0 mmol, ~174 µL).

  • Activation: Stir the mixtures at room temperature for 10 minutes. Causality: HATU is a coupling agent that reacts with the carboxylic acid in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the free carboxylic acid.

  • Amine Addition: Add benzylamine (1.0 eq., 0.5 mmol, ~55 µL) to each vial.

  • Reaction: Stir the reactions at room temperature and monitor their progress by TLC.

  • Work-up: Once the starting acid is consumed, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide and determine the isolated yield.

Conclusion and Outlook

The reactivity of fluorinated benzoic acids in common acyl substitution reactions such as esterification and amidation is directly correlated with the electronic effects imparted by the fluorine substituents. The strong inductive electron withdrawal by fluorine generally enhances the electrophilicity of the carbonyl carbon, leading to increased reaction rates and yields compared to unsubstituted benzoic acid. This effect is most pronounced when multiple fluorine atoms are present or when fluorine is located at the meta position, where its inductive effect is maximized without opposition from a resonance effect. While ortho-fluorine substitution also significantly increases acidity, steric hindrance can play a role in modulating reactivity with bulky nucleophiles.

By understanding these fundamental principles and utilizing the quantitative framework of the Hammett equation, researchers can make more informed decisions in designing synthetic routes. The provided experimental protocols offer a reliable basis for conducting comparative studies and optimizing reaction conditions for specific fluorinated benzoic acid substrates. As the demand for complex fluorinated molecules continues to grow, a deep understanding of the reactivity of these fundamental building blocks will remain an essential tool for the modern synthetic chemist.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Pearson.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]

  • Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?[Link]

  • Sniecikowska, J., et al. (2019). Novel Aryloxyethyl Derivatives of 4-Aryl-piperazine and 4-Benzoyl-piperidine with 5-HT1A and 5-HT7 Receptor Affinity. Molecules, 24(6), 1073. [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Llobet, A., & Asensio, G. (1983). Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase. Canadian Journal of Chemistry, 61(2), 230-233. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding the disposal of this compound is to treat it as a hazardous chemical waste, with special attention to its classification as a halogenated organic compound. This necessitates segregation from non-halogenated waste streams to ensure proper treatment and to prevent the formation of more hazardous byproducts during disposal.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on data from analogous fluorinated and benzoic acid-derived compounds, 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid should be presumed to exhibit the following characteristics[1][2][3][4][5][6]:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.

  • Toxicity: While specific data is unavailable, many halogenated organic compounds are classified as toxic.[7]

Given these potential hazards, all handling and disposal procedures must be conducted in accordance with strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE) - The First Line of Defense

When handling this compound for disposal, the following PPE is mandatory[7]:

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[7]

  • Body Protection: A lab coat is required to protect against accidental skin contact.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or vapors.[7]

III. Segregation and Containerization: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is a fundamental requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9] As a halogenated organic compound, this compound must be disposed of in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][10]

Key Containerization Steps:

  • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and a detailed list of its contents, including the full chemical name: "this compound" and its approximate concentration if in solution.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[12]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound in both solid and solution forms.

Disposal of Solid Waste:

  • Work Area Preparation: Ensure the disposal is carried out in a chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container. Use a funnel to prevent spillage.

  • Decontamination: Decontaminate any spatulas or other equipment used for the transfer with a suitable solvent (e.g., acetone, ethanol), and dispose of the rinse solvent as halogenated waste.

  • Container Sealing: Securely cap the waste container.

  • Log Entry: Record the addition of the waste in a logbook, noting the chemical name, quantity, and date.

Disposal of Waste in Solution:

  • Solvent Identification: Identify the solvent used to dissolve the compound. If the solvent is also halogenated (e.g., dichloromethane), the entire solution is classified as halogenated waste. If a non-halogenated solvent is used, the presence of the halogenated analyte still requires the mixture to be disposed of as halogenated waste.

  • Transfer: Carefully pour the solution into the "Halogenated Organic Waste" container, using a funnel to prevent splashing.

  • Container Rinsing: Rinse the original container with a small amount of a suitable solvent. Add this rinsate to the halogenated waste container to ensure all hazardous material is captured.

  • Container Sealing and Logging: Securely cap the waste container and log the addition as described above.

V. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance using non-sparking tools.

  • Disposal: Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[13]

VI. Regulatory Compliance and Waste Pickup

All hazardous waste generators are responsible for their waste from "cradle-to-grave."[14] This means ensuring that the waste is properly managed until its final disposal. Familiarize yourself with your institution's specific hazardous waste management plan and the requirements of your local environmental health and safety (EHS) office. Once your waste container is full, contact your EHS department to arrange for a scheduled pickup by a licensed hazardous waste disposal company.

Summary of Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous, Halogenated Organic Waste[7][10]
Primary Hazards Skin/Eye Irritation, Respiratory Irritation, Potential Toxicity[1][2][3][4][5]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat, Fume Hood
Container Type Chemically compatible (HDPE or glass), securely sealed[11]
Labeling Requirements "Hazardous Waste," full chemical name, and concentration[12]
Disposal Method Collection by a licensed hazardous waste disposal company for incineration[1]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Action cluster_final Finalization Prep Identify Waste: This compound Solid Solid Waste Prep->Solid Is waste solid? Solution Waste in Solution Prep->Solution Is waste in solution? PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat WorkArea Work in Fume Hood Transfer Transfer to Halogenated Waste Container Solid->Transfer Solution->Transfer Rinse Rinse Original Container (if applicable) Transfer->Rinse AddRinse Add Rinsate to Waste Rinse->AddRinse Seal Securely Seal Container AddRinse->Seal Label Ensure Proper Labeling Seal->Label Store Store in Satellite Accumulation Area Label->Store Pickup Request EHS Pickup Store->Pickup

Caption: Decision workflow for the disposal of this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (n.d.). This compound.
  • Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Fluorobenzoic acid.
  • Fisher Scientific. (2009, March 31). Safety Data Sheet: 2-Fluoro-5-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • PubChem. (n.d.). This compound.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Fluoro-5-hydroxybenzoic acid.
  • California Air Resources Board. (1998, March 16). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • American International Chemical, Inc. (2007, August). Material Safety Data Sheet: Benzoic Acid.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 2-Fluoro-5-(trifluoromethoxy)benzoic acid.

Sources

Navigating the Safe Handling of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach to Safety

Given its chemical structure as a difluorinated biphenyl benzoic acid, it is prudent to anticipate potential hazards associated with this compound. Based on data from analogous chemicals, the primary risks include irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just a recommendation—it is a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. The selection of this equipment is based on a risk assessment of potential exposure routes: dermal (skin), ocular (eyes), and inhalation.

Body PartRequired PPEStandard/MaterialRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z.87.1 CompliantProvides a complete seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[5][6]
Hands Chemically Resistant GlovesNitrile or Butyl RubberThese materials offer broad protection against a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[5][7]
Body Laboratory CoatNomex® or 100% CottonA properly fitted, buttoned lab coat protects the skin and personal clothing from contamination. Synthetic blends can melt and adhere to the skin in a fire, so natural fibers or flame-resistant materials are preferred.[6]
Respiratory NIOSH-Approved RespiratorN95 or higherTo be used when there is a potential for generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[5][6]
Feet Closed-Toed ShoesLeather or other durable materialProtects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[6]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment. The following protocol outlines the key steps for handling this compound.

Pre-Operational Checks
  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for damage or contamination. Dispose of and replace any compromised items.[9]

Handling the Compound
  • Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Don the appropriate respirator if you anticipate dust generation. Finally, wear two pairs of chemically resistant gloves.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne particles.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Perform all transfers and reactions within the fume hood.

Post-Operational Procedures
  • Decontamination: After handling, wipe down the work area with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner pair of gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[1][10]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation Designated Area Designated Area Emergency Equipment Check Emergency Equipment Check Designated Area->Emergency Equipment Check PPE Inspection PPE Inspection Emergency Equipment Check->PPE Inspection Don PPE Don PPE PPE Inspection->Don PPE Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer Solution Work Solution Work Weighing/Transfer->Solution Work Decontamination Decontamination Solution Work->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: A flowchart of the safe handling workflow.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. All waste must be treated as hazardous.[11]

Waste Segregation and Collection
  • Solid Waste: Place any unused compound, contaminated spatulas, weigh boats, and gloves into a clearly labeled, sealed container for solid hazardous waste.[8]

  • Liquid Waste: Collect any solutions containing the compound in a compatible, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Pathway

All waste containers must be clearly labeled with the full chemical name and associated hazards. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][11] Never dispose of this compound down the drain or in regular trash.[8]

The following diagram illustrates the decision-making process for proper waste disposal.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharps_container Sharps Container is_sharp->sharps_container Yes collect Arrange for EHS Collection solid_container->collect liquid_container->collect sharps_container->collect

Caption: A decision tree for waste segregation and disposal.

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory. Your commitment to these practices not only protects you and your colleagues but also ensures the integrity of your scientific endeavors.

References

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]

  • MSDS of 2-Fluoro-5-methylbenzoic acid - Capot Chemical. (2013, September 2). Retrieved from [Link]

  • BENZOIC ACID AR/ACS - Loba Chemie. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

  • American International Chemical, Inc. - Parr Instrument Company. (2007, August). Retrieved from [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2022, November 14). Retrieved from [Link]

  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 - PubChem. (2026, January 3). Retrieved from [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.